molecular formula C7H5BrF3NO2S B1272841 2-Bromo-4-(trifluoromethyl)benzenesulfonamide CAS No. 351003-63-9

2-Bromo-4-(trifluoromethyl)benzenesulfonamide

Cat. No.: B1272841
CAS No.: 351003-63-9
M. Wt: 304.09 g/mol
InChI Key: IJUIBMWZUXWVLI-UHFFFAOYSA-N
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Description

2-Bromo-4-(trifluoromethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C7H5BrF3NO2S and its molecular weight is 304.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-bromo-4-(trifluoromethyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrF3NO2S/c8-5-3-4(7(9,10)11)1-2-6(5)15(12,13)14/h1-3H,(H2,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJUIBMWZUXWVLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)Br)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrF3NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50380905
Record name 2-Bromo-4-(trifluoromethyl)benzenesulfonamide
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Molecular Weight

304.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

351003-63-9
Record name 2-Bromo-4-(trifluoromethyl)benzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=351003-63-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-4-(trifluoromethyl)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50380905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-bromo-4-(trifluoromethyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathway for 2-bromo-4-(trifluoromethyl)benzenesulfonamide, a valuable building block in medicinal chemistry and drug discovery. The trifluoromethyl and bromo functional groups, along with the sulfonamide moiety, make this compound a versatile intermediate for the synthesis of various biologically active molecules. This document outlines a well-established, three-step synthetic route, commencing from the readily available starting material, 2-bromo-4-(trifluoromethyl)aniline. Detailed experimental protocols, quantitative data, and a visual representation of the synthetic workflow are presented to facilitate its practical application in a laboratory setting.

Synthetic Pathway Overview

The synthesis of this compound is most effectively achieved through a three-step sequence involving:

  • Diazotization of 2-bromo-4-(trifluoromethyl)aniline to form the corresponding diazonium salt.

  • A Sandmeyer-type reaction of the in situ generated diazonium salt to yield the key intermediate, 2-bromo-4-(trifluoromethyl)benzenesulfonyl chloride.

  • Amidation of the sulfonyl chloride with ammonia to afford the final product, this compound.

This synthetic approach is reliable and utilizes standard organic chemistry transformations, making it accessible for researchers with a foundational knowledge of synthetic techniques.

Physicochemical and Quantitative Data

The following tables summarize the key physicochemical properties and expected quantitative data for the starting material, intermediate, and final product.

Table 1: Physicochemical Properties of Key Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)Density (g/cm³)Refractive Index (n20/D)
2-bromo-4-(trifluoromethyl)anilineC₇H₅BrF₃N240.0237-39109-110 (at 10 mmHg)[1]1.7[1]1.524[1]
2-bromo-4-(trifluoromethyl)benzenesulfonyl chlorideC₇H₃BrClF₃O₂S323.5154-58235-236[2]1.865[2]1.5270[2]
This compoundC₇H₅BrF₃NO₂S304.09163-165Not AvailableNot AvailableNot Available

Table 2: Summary of Reaction Steps and Expected Yields

StepReactionStarting MaterialKey ReagentsProductExpected Yield (%)
1Diazotization2-bromo-4-(trifluoromethyl)anilineNaNO₂, HCl2-bromo-4-(trifluoromethyl)benzenediazonium chlorideIn situ
2Sandmeyer Reaction2-bromo-4-(trifluoromethyl)benzenediazonium chlorideSO₂, CuCl₂2-bromo-4-(trifluoromethyl)benzenesulfonyl chloride70-80
3Amidation2-bromo-4-(trifluoromethyl)benzenesulfonyl chlorideNH₃ (aq)This compound85-95

Experimental Protocols

The following are detailed experimental procedures for each step of the synthesis.

Step 1 & 2: Synthesis of 2-bromo-4-(trifluoromethyl)benzenesulfonyl chloride via Diazotization and Sandmeyer Reaction

This one-pot procedure describes the conversion of 2-bromo-4-(trifluoromethyl)aniline to 2-bromo-4-(trifluoromethyl)benzenesulfonyl chloride.

Materials and Reagents:

  • 2-bromo-4-(trifluoromethyl)aniline

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Sulfur Dioxide (SO₂)

  • Copper(II) Chloride (CuCl₂)

  • Acetonitrile (MeCN)

  • Ice

  • Water (H₂O)

  • Ethyl Acetate (EtOAc)

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Diazotization:

    • In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 2-bromo-4-(trifluoromethyl)aniline (1.0 eq).

    • Add a mixture of concentrated hydrochloric acid (3.0 eq) and water.

    • Cool the resulting suspension to 0-5 °C in an ice-salt bath with vigorous stirring.

    • Prepare a solution of sodium nitrite (1.05 eq) in water and cool it in an ice bath.

    • Add the cold sodium nitrite solution dropwise to the aniline suspension over 30-45 minutes, ensuring the internal temperature is maintained below 5 °C.

    • After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

  • Sandmeyer Reaction:

    • In a separate flask, prepare a solution of sulfur dioxide in acetonitrile. This can be achieved by bubbling SO₂ gas through the solvent at 0 °C until saturation.

    • Add a catalytic amount of copper(II) chloride (5 mol%) to the SO₂ solution.

    • Slowly add the cold diazonium salt solution prepared in the previous step to the SO₂/CuCl₂ mixture. The addition should be controlled to maintain the reaction temperature below 10 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours, or until the evolution of nitrogen gas ceases.

  • Work-up and Purification:

    • Pour the reaction mixture onto crushed ice with stirring.

    • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-bromo-4-(trifluoromethyl)benzenesulfonyl chloride.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) or by column chromatography on silica gel.

Step 3: Synthesis of this compound

This procedure details the amidation of the sulfonyl chloride intermediate.

Materials and Reagents:

  • 2-bromo-4-(trifluoromethyl)benzenesulfonyl chloride

  • Aqueous Ammonia (NH₃, 28-30%)

  • Dichloromethane (CH₂Cl₂) or Tetrahydrofuran (THF)

  • Water (H₂O)

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup:

    • Dissolve the purified 2-bromo-4-(trifluoromethyl)benzenesulfonyl chloride (1.0 eq) in a suitable organic solvent such as dichloromethane or tetrahydrofuran in a round-bottom flask.

    • Cool the solution to 0 °C in an ice bath.

  • Amidation:

    • Slowly add an excess of cold aqueous ammonia (5-10 eq) to the stirred solution of the sulfonyl chloride.

    • A white precipitate of the sulfonamide should form.

    • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Work-up and Purification:

    • If a precipitate has formed, collect the solid by vacuum filtration and wash with cold water.

    • If the product remains in solution, transfer the mixture to a separatory funnel.

    • Separate the organic layer, and extract the aqueous layer with the same organic solvent.

    • Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate the solvent under reduced pressure to yield the crude this compound.

    • The crude product can be purified by recrystallization from a suitable solvent such as ethanol/water or by column chromatography.

Mandatory Visualization

The following diagram illustrates the synthetic workflow for the preparation of this compound.

Synthesis_Workflow A 2-bromo-4-(trifluoromethyl)aniline B Diazotization A->B  NaNO₂, HCl  0-5 °C C 2-bromo-4-(trifluoromethyl)benzenediazonium chloride (in situ) B->C D Sandmeyer Reaction C->D  SO₂, CuCl₂ E 2-bromo-4-(trifluoromethyl)benzenesulfonyl chloride D->E F Amidation E->F  NH₃ (aq) G This compound F->G

Caption: Synthetic workflow for this compound.

References

An In-depth Technical Guide to the Chemical Properties of 2-bromo-4-(trifluoromethyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-bromo-4-(trifluoromethyl)benzenesulfonamide is a halogenated and trifluoromethyl-substituted aromatic sulfonamide. Compounds within this class are of significant interest in medicinal chemistry and drug development due to their diverse biological activities. Benzenesulfonamide derivatives have been explored for their potential as anticancer agents, particularly as inhibitors of key signaling proteins like Tropomyosin receptor kinase A (TrkA), which is implicated in the progression of cancers such as glioblastoma. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analytical characterization of this compound, along with insights into its potential biological significance.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized below. These properties are essential for its handling, characterization, and application in research and development.

PropertyValueReference(s)
CAS Number 351003-63-9[1][2]
Molecular Formula C₇H₅BrF₃NO₂S[1]
Molecular Weight 304.09 g/mol [1]
Appearance Pale yellow powder/solidN/A
Melting Point 163-165 °C[1]
IUPAC Name This compoundN/A
SMILES C1=CC(=C(C=C1C(F)(F)F)Br)S(=O)(=O)N[3]
InChIKey IJUIBMWZUXWVLI-UHFFFAOYSA-N[3]
Purity ≥97%N/A
Hazard Classification Irritant[1]

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process starting from a substituted aniline. The general workflow involves the formation of a sulfonyl chloride intermediate, followed by amidation.

G cluster_0 Step 1: Diazotization and Sulfonyl Chlorination cluster_1 Step 2: Amidation Substituted_Aniline Substituted Aniline Diazonium_Salt Diazonium Salt Intermediate Substituted_Aniline->Diazonium_Salt NaNO₂, HCl Sulfonyl_Chloride 2-bromo-4-(trifluoromethyl)benzenesulfonyl chloride Diazonium_Salt->Sulfonyl_Chloride SO₂, CuCl₂ Sulfonyl_Chloride_2 2-bromo-4-(trifluoromethyl)benzenesulfonyl chloride Final_Product This compound Sulfonyl_Chloride_2->Final_Product NH₄OH or NH₃

A high-level overview of the synthesis pathway.

Methodology:

  • Synthesis of 2-bromo-4-(trifluoromethyl)benzenesulfonyl chloride: The precursor, 2-bromo-4-(trifluoromethyl)aniline, undergoes a diazotization reaction, typically with sodium nitrite in the presence of a strong acid like hydrochloric acid at low temperatures (0-5 °C), to form an intermediate diazonium salt. This salt is then subjected to a sulfonyl chlorination reaction, for instance, by reacting it with sulfur dioxide in the presence of a copper(II) chloride catalyst, to yield 2-bromo-4-(trifluoromethyl)benzenesulfonyl chloride[4][5].

  • Amidation: The resulting 2-bromo-4-(trifluoromethyl)benzenesulfonyl chloride is then reacted with an ammonia source, such as aqueous ammonium hydroxide or ammonia gas, in a suitable solvent. The sulfonyl chloride group readily reacts with ammonia to form the sulfonamide functional group, yielding the final product, this compound[4]. The product can then be purified by recrystallization or column chromatography.

Spectroscopic Characterization

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region. Due to the substitution pattern, the three aromatic protons would likely appear as a complex multiplet or as distinct doublets and doublet of doublets. The chemical shifts would be influenced by the electron-withdrawing effects of the trifluoromethyl and sulfonamide groups and the bromine atom[6][7].

  • ¹³C NMR: The carbon NMR spectrum would display seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbon attached to the trifluoromethyl group would appear as a quartet due to C-F coupling[6].

  • ¹⁹F NMR: A single, sharp signal would be expected for the three equivalent fluorine atoms of the trifluoromethyl group[7].

2. Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present in the molecule. Key expected absorption bands include:

  • N-H stretch: Two bands in the region of 3350-3250 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary sulfonamide N-H bonds.

  • S=O stretch: Strong, distinct bands around 1350 cm⁻¹ (asymmetric) and 1160 cm⁻¹ (symmetric) are characteristic of the sulfonyl group[8][9][10][11].

  • C-F stretch: Strong absorptions in the region of 1300-1100 cm⁻¹ are indicative of the trifluoromethyl group.

  • Aromatic C-H and C=C stretches: Bands in the regions of 3100-3000 cm⁻¹ and 1600-1450 cm⁻¹, respectively[12].

3. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For this compound, the mass spectrum would show a characteristic isotopic pattern for the molecular ion peak due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio)[3].

AdductPredicted m/z
[M+H]⁺ 303.92494
[M+Na]⁺ 325.90688
[M-H]⁻ 301.91038

Biological Activity and Signaling Pathways

While specific studies on this compound are not extensively documented in publicly available literature, the broader class of benzenesulfonamide derivatives has shown promise as inhibitors of various enzymes and receptors.

Tropomyosin Receptor Kinase A (TrkA) Inhibition

One of the notable targets for benzenesulfonamide analogs is the Tropomyosin receptor kinase A (TrkA). TrkA is a receptor tyrosine kinase that, upon binding with its ligand, Nerve Growth Factor (NGF), initiates downstream signaling cascades involved in cell survival, proliferation, and differentiation. Dysregulation of the TrkA signaling pathway has been implicated in the progression of certain cancers, including glioblastoma. Benzenesulfonamide-based compounds have been identified as potential inhibitors of TrkA, suggesting a possible therapeutic application for compounds like this compound.

TrkA_Signaling NGF NGF TrkA TrkA Receptor NGF->TrkA Binds Dimerization Dimerization & Autophosphorylation TrkA->Dimerization PI3K PI3K Dimerization->PI3K PLCg PLCγ Dimerization->PLCg Ras Ras Dimerization->Ras Akt Akt PI3K->Akt Survival Cell Survival & Growth Akt->Survival DAG_IP3 DAG / IP₃ PLCg->DAG_IP3 Plasticity Synaptic Plasticity DAG_IP3->Plasticity MAPK MAPK (ERK) Ras->MAPK MAPK->Survival Differentiation Neuronal Differentiation MAPK->Differentiation

Simplified TrkA signaling pathway.

Safety and Handling

This compound is classified as an irritant. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. It should be used in a well-ventilated area or a fume hood to avoid inhalation of dust. In case of contact with skin or eyes, the affected area should be flushed with plenty of water. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable compound for chemical and pharmaceutical research. Its synthesis is achievable through established organic chemistry methodologies, and its structure can be unequivocally confirmed using standard spectroscopic techniques. The potential for this class of compounds to interact with biologically significant targets such as TrkA highlights the importance of further investigation into its pharmacological properties. This guide provides a foundational understanding for researchers and drug development professionals working with this and related benzenesulfonamide derivatives.

References

In-Depth Technical Guide: 2-bromo-4-(trifluoromethyl)benzenesulfonamide (CAS: 351003-63-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document synthesizes publicly available data for 2-bromo-4-(trifluoromethyl)benzenesulfonamide. Detailed experimental protocols, specific biological activity, and defined signaling pathway involvement for this particular compound are not extensively reported in the public domain. The information presented herein is intended for research and informational purposes only.

Introduction

This compound is a halogenated aromatic sulfonamide. The benzenesulfonamide scaffold is a well-established pharmacophore in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities.[1][2] These activities often stem from the ability of the sulfonamide group to act as a zinc-binding moiety, enabling the inhibition of various metalloenzymes.[1] The introduction of a bromine atom and a trifluoromethyl group to the benzene ring can significantly influence the compound's physicochemical properties, such as lipophilicity and electronic character, which in turn can modulate its biological activity and pharmacokinetic profile.

While specific data for this compound is limited, the broader class of benzenesulfonamide derivatives has been extensively investigated for various therapeutic applications, including as anticancer, antimicrobial, and anti-inflammatory agents.[2][3][4]

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below, based on information from chemical suppliers.

PropertyValueSource(s)
CAS Number 351003-63-9[5][6][7]
Molecular Formula C₇H₅BrF₃NO₂S[6]
Molecular Weight 304.08 g/mol [6]
Appearance White to off-white or pale yellow powder/crystalsVarious Supplier Catalogs
Melting Point 163-165 °CVarious Supplier Catalogs
Purity Typically ≥97%[6]

Synthesis and Manufacturing

A common approach involves the reaction of a corresponding sulfonyl chloride with ammonia or an amine. For this specific compound, a plausible synthetic route would start from 2-bromo-4-(trifluoromethyl)benzenesulfonyl chloride.

Below is a generalized workflow for the synthesis of primary benzenesulfonamides.

G start Starting Material (e.g., 2-bromo-4-(trifluoromethyl)aniline) step1 Diazotization (NaNO₂, HCl) start->step1 step2 Sulfonylation (SO₂, CuCl₂) step1->step2 intermediate 2-bromo-4-(trifluoromethyl)benzenesulfonyl chloride step2->intermediate step3 Amination (NH₄OH or NH₃) intermediate->step3 product This compound step3->product

Caption: Generalized synthetic workflow for a primary benzenesulfonamide.

Potential Biological Activity and Signaling Pathways (Inferred from Related Compounds)

Direct experimental evidence for the biological activity and mechanism of action of this compound is not available in the public domain. However, based on the activities of structurally related benzenesulfonamides, several potential targets and pathways can be hypothesized.

Carbonic Anhydrase Inhibition

Benzenesulfonamides are classic inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes.[8][9][10] CAs are involved in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma, epilepsy, and certain types of cancer.[8] The primary sulfonamide group (-SO₂NH₂) is crucial for binding to the zinc ion in the active site of the enzyme.

G cluster_0 Carbonic Anhydrase Active Site Zn2+ Zn2+ inhibition Inhibition of CO₂ Hydration Zn2+->inhibition Prevents catalytic activity H2O_1 H₂O H2O_2 H₂O His Histidine Residues sulfonamide Benzenesulfonamide (-SO₂NH₂) sulfonamide->Zn2+ Coordinates with G NGF Nerve Growth Factor (NGF) TrkA TrkA Receptor NGF->TrkA Binds to Dimerization Receptor Dimerization & Autophosphorylation TrkA->Dimerization PI3K_AKT PI3K/AKT Pathway Dimerization->PI3K_AKT RAS_MAPK RAS/MAPK Pathway Dimerization->RAS_MAPK Cell_Survival Cell Survival & Proliferation PI3K_AKT->Cell_Survival RAS_MAPK->Cell_Survival Benzenesulfonamide Benzenesulfonamide Inhibitor Benzenesulfonamide->TrkA Inhibits

References

2-bromo-4-(trifluoromethyl)benzenesulfonamide molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides the core physicochemical properties of 2-bromo-4-(trifluoromethyl)benzenesulfonamide, a compound relevant to researchers and professionals in the fields of chemical synthesis and drug development. The following data has been compiled from various chemical suppliers and databases.

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below for straightforward reference and comparison.

PropertyValue
Molecular Formula C7H5BrF3NO2S[1][2][3][4]
Molecular Weight 304.09 g/mol [1]
Alternate Molecular Weight 304.08 g/mol [2]
CAS Number 351003-63-9[2][5]
Melting Point 163-165 °C[1]

As this document focuses solely on the molecular weight and formula of this compound, experimental protocols and signaling pathway diagrams are not applicable.

References

Spectroscopic and Synthetic Profile of 2-bromo-4-(trifluoromethyl)benzenesulfonamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectroscopic data, a detailed experimental protocol for the synthesis, and an exploration of the potential biological significance of 2-bromo-4-(trifluoromethyl)benzenesulfonamide. Due to the limited availability of direct experimental data for this specific compound, this guide leverages data from structurally related analogs and established principles of organic chemistry and pharmacology to provide a thorough and practical resource.

Physicochemical Properties

Basic physicochemical properties of this compound are summarized in the table below.

PropertyValueSource
CAS Number351003-63-9[1][2][3][4]
Molecular FormulaC₇H₅BrF₃NO₂S[1][2][4]
Molecular Weight304.08 g/mol [1]
Purity97%[2][3]

Spectroscopic Data

Table 1: Predicted ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~8.1d1HAr-H (ortho to SO₂NH)
~7.8dd1HAr-H (meta to SO₂NH)
~7.6d1HAr-H (ortho to Br)
~5.0br s2HSO₂NH₂
Table 2: Predicted ¹³C NMR Spectroscopic Data (101 MHz, CDCl₃)
Chemical Shift (δ) ppmAssignment
~142C-SO₂
~136C-Br
~132 (q, J ≈ 33 Hz)C-CF₃
~130Ar-CH
~128Ar-CH
~125 (q, J ≈ 4 Hz)Ar-CH
~123 (q, J ≈ 273 Hz)CF₃
Table 3: Predicted FT-IR Spectroscopic Data
Wavenumber (cm⁻¹)IntensityAssignment
~3350-3250Medium, BroadN-H stretch (asymmetric and symmetric)
~1340-1320StrongS=O stretch (asymmetric)
~1170-1150StrongS=O stretch (symmetric)
~1300-1100StrongC-F stretch
~1100-1000MediumC-N stretch
~750-700StrongC-Br stretch
Table 4: Predicted Mass Spectrometry Data (Electron Ionization)
m/zProposed Fragment IonNotes
303/305[M]⁺Molecular ion peak with characteristic 1:1 isotopic pattern for Bromine.
224/226[M - SO₂NH]⁺Loss of the sulfonamide group.
145[M - Br - SO₂NH₂]⁺Loss of bromine and the sulfonamide group.
76[C₆H₄]⁺Benzene fragment.

Experimental Protocols

The following is a generalized protocol for the synthesis of this compound, adapted from established methods for the synthesis of related benzenesulfonamides.

Synthesis of 2-bromo-4-(trifluoromethyl)benzenesulfonyl chloride

This two-step procedure involves the diazotization of 2-bromo-4-(trifluoromethyl)aniline followed by a Sandmeyer-type reaction.

Diagram of the Synthetic Workflow:

G cluster_0 Step 1: Diazotization cluster_1 Step 2: Sandmeyer Reaction A 2-bromo-4-(trifluoromethyl)aniline B NaNO₂, HCl, 0-5 °C A->B Reacts with C Diazonium Salt Intermediate B->C Forms D SO₂, CuCl, Acetic Acid C->D Reacts with E 2-bromo-4-(trifluoromethyl)benzenesulfonyl chloride D->E Yields

Synthesis of the sulfonyl chloride intermediate.

Methodology:

  • Diazotization: 2-bromo-4-(trifluoromethyl)aniline (1.0 eq) is dissolved in a mixture of concentrated hydrochloric acid and water. The solution is cooled to 0-5 °C in an ice-salt bath. A solution of sodium nitrite (1.1 eq) in water is added dropwise while maintaining the temperature below 5 °C. The reaction mixture is stirred for 30 minutes to ensure the complete formation of the diazonium salt.

  • Sandmeyer Reaction: In a separate flask, a solution of sulfur dioxide in acetic acid is prepared and cooled to 0 °C. A catalytic amount of copper(I) chloride is added. The cold diazonium salt solution is then added portion-wise to this mixture.

  • Work-up and Purification: The reaction mixture is stirred at room temperature for 1-2 hours and then poured into ice water. The precipitated 2-bromo-4-(trifluoromethyl)benzenesulfonyl chloride is collected by filtration, washed with cold water, and dried under vacuum.

Synthesis of this compound

This procedure describes the amination of the synthesized sulfonyl chloride.

Diagram of the Amination Workflow:

G A 2-bromo-4-(trifluoromethyl)benzenesulfonyl chloride B Aqueous Ammonia A->B Reacts with C This compound B->C Forms

Formation of the final sulfonamide product.

Methodology:

  • Reaction Setup: The crude 2-bromo-4-(trifluoromethyl)benzenesulfonyl chloride (1.0 eq) is dissolved in a suitable organic solvent such as tetrahydrofuran (THF).

  • Amination: The solution is cooled to 0 °C, and an excess of concentrated aqueous ammonia is added dropwise with vigorous stirring.

  • Work-up and Purification: The reaction mixture is stirred at room temperature for 2-4 hours. The organic solvent is removed under reduced pressure, and the resulting aqueous solution is acidified with dilute HCl to precipitate the product. The solid is collected by filtration, washed with cold water, and recrystallized from an appropriate solvent system (e.g., ethanol/water) to yield pure this compound.

Biological Context and Signaling Pathways

Benzenesulfonamide derivatives are a well-established class of compounds with a wide range of biological activities.[5] They are particularly known for their ability to inhibit various enzymes, most notably carbonic anhydrases.[5][6] Some benzenesulfonamides have also been investigated as inhibitors of Tropomyosin receptor kinase A (TrkA), a key player in neuronal survival and pain signaling.[7]

Potential Inhibition of Carbonic Anhydrase

Carbonic anhydrases (CAs) are zinc-containing enzymes that catalyze the reversible hydration of carbon dioxide. The sulfonamide moiety is a classic zinc-binding group, making benzenesulfonamides potent inhibitors of CAs. Inhibition of specific CA isoforms, particularly those overexpressed in tumors like CA IX and CA XII, is a promising strategy in cancer therapy.[8]

Potential Inhibition of TrkA Signaling Pathway

The TrkA receptor is activated by Nerve Growth Factor (NGF), leading to the activation of downstream signaling cascades such as the MAPK/ERK and PI3K/Akt pathways, which are crucial for neuronal cell survival and differentiation.[9] Dysregulation of TrkA signaling is implicated in various cancers and chronic pain conditions. Small molecule inhibitors targeting the ATP-binding site of the TrkA kinase domain can block this signaling.[7][9][10]

Diagram of the TrkA Signaling Pathway:

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TrkA TrkA Receptor Ras Ras TrkA->Ras PI3K PI3K TrkA->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Survival, Proliferation) ERK->Transcription Akt Akt PI3K->Akt Akt->Transcription NGF NGF NGF->TrkA Binds and Activates Inhibitor 2-bromo-4-(trifluoromethyl) benzenesulfonamide (Potential Inhibitor) Inhibitor->TrkA Inhibits

Potential inhibition of the TrkA signaling pathway.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 2-bromo-4-(trifluoromethyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic characteristics of 2-bromo-4-(trifluoromethyl)benzenesulfonamide. Due to the absence of publicly available experimental spectra for this specific compound, this guide utilizes predicted NMR data generated by reputable chemical analysis software. This information is intended to serve as a valuable resource for researchers and professionals engaged in the synthesis, characterization, and quality control of this and structurally related compounds.

Molecular Structure

The chemical structure of this compound is presented below. The numbering of the aromatic protons and carbons is provided for clarity in the assignment of NMR signals.

Caption: Chemical structure of this compound.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of this compound was calculated using advanced NMR prediction software. The data is presented in the table below, with assignments corresponding to the numbered protons in the molecular structure diagram.

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegrationAssignment
~8.25d~2.01HH-3
~7.95dd~8.5, 2.01HH-5
~7.80d~8.51HH-6
~7.50br s-2HNH₂

Note: The chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm. The values presented are predictions and may vary from experimentally obtained data. The broad singlet for the -NH₂ protons is due to quadrupole broadening and exchange with residual water.

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR spectrum of this compound provides insight into the carbon framework of the molecule. The predicted chemical shifts are tabulated below.

Chemical Shift (δ) ppmAssignment
~142.0C-1
~138.5C-2
~133.0 (q, J ≈ 35 Hz)C-4
~132.5C-6
~129.0 (q, J ≈ 4 Hz)C-5
~125.0 (q, J ≈ 4 Hz)C-3
~123.0 (q, J ≈ 272 Hz)CF₃

Note: The chemical shifts are referenced to TMS at 0.00 ppm. The 'q' denotes a quartet multiplicity due to coupling with the three fluorine atoms of the trifluoromethyl group. The predicted coupling constants (J) are approximate.

Experimental Protocols

The following is a general protocol for the acquisition of ¹H and ¹³C NMR spectra of this compound. This protocol can be adapted based on the specific instrumentation and software available.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Weigh ~10-20 mg of sample for ¹H NMR (~50 mg for ¹³C NMR) B Dissolve in ~0.6-0.7 mL of deuterated solvent (e.g., CDCl₃ or DMSO-d₆) A->B C Filter the solution into a clean, dry 5 mm NMR tube B->C D Insert the sample into the NMR spectrometer C->D E Lock, tune, and shim the instrument D->E F Acquire ¹H and ¹³C NMR spectra using standard pulse programs E->F G Apply Fourier transform F->G H Phase and baseline correct the spectra G->H I Reference the spectra (e.g., to TMS) H->I J Integrate ¹H signals and pick peaks I->J

Caption: General workflow for NMR sample preparation, data acquisition, and processing.

Instrumentation:

  • A high-resolution NMR spectrometer with a proton frequency of 400 MHz or higher.

  • Standard 5 mm NMR tubes.

Sample Preparation:

  • For ¹H NMR: Accurately weigh approximately 10-20 mg of this compound into a clean, dry vial.

  • For ¹³C NMR: Accurately weigh approximately 50 mg of the sample into a clean, dry vial.

  • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃, or dimethyl sulfoxide-d₆, DMSO-d₆).

  • Gently agitate the vial to ensure complete dissolution of the sample.

  • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a 5 mm NMR tube to remove any particulate matter.

¹H NMR Acquisition Parameters:

  • Pulse Program: Standard single-pulse experiment.

  • Number of Scans: 16 to 64, depending on the sample concentration.

  • Relaxation Delay: 1-2 seconds.

  • Spectral Width: A range covering approximately -2 to 12 ppm.

  • Temperature: 298 K.

¹³C NMR Acquisition Parameters:

  • Pulse Program: Standard proton-decoupled single-pulse experiment.

  • Number of Scans: 1024 or more, depending on the sample concentration.

  • Relaxation Delay: 2-5 seconds.

  • Spectral Width: A range covering approximately 0 to 200 ppm.

  • Temperature: 298 K.

Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Perform phase and baseline correction to obtain a clean spectrum.

  • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).

  • For ¹H NMR, integrate the signals to determine the relative number of protons.

  • Identify and list the chemical shifts of all peaks.

This technical guide provides a foundational understanding of the NMR characteristics of this compound based on predicted data. It is recommended that experimental data be acquired to confirm these predictions and to provide a definitive spectroscopic profile for this compound.

Unraveling the Molecular Blueprint: A Technical Guide to the Mass Spectrometry of 2-bromo-4-(trifluoromethyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This in-depth technical guide provides a comprehensive overview of the mass spectrometric analysis of 2-bromo-4-(trifluoromethyl)benzenesulfonamide, a compound of significant interest to researchers, scientists, and drug development professionals. This document outlines detailed experimental protocols, predicted fragmentation patterns, and quantitative data to facilitate its identification and characterization in complex analytical workflows.

Compound Overview

This compound is a halogenated and trifluoromethylated sulfonamide with the chemical formula C₇H₅BrF₃NO₂S. Its molecular structure presents unique challenges and opportunities for mass spectrometric analysis, owing to the presence of a bromine atom with its characteristic isotopic signature and the electron-withdrawing trifluoromethyl group.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₇H₅BrF₃NO₂S
Monoisotopic Mass 302.91766 Da
Average Molecular Weight 304.08 g/mol
Predicted XlogP 2.4

Predicted Mass Spectrometry Data

While a publicly available experimental mass spectrum for this specific compound is not readily accessible, based on the principles of mass spectrometry and the known fragmentation behavior of related sulfonamides and halogenated aromatic compounds, a predicted fragmentation pattern can be elucidated.

Table 2: Predicted Collision Cross Section (CCS) Data for Adducts of this compound

Adductm/zPredicted CCS (Ų)
[M+H]⁺303.92494146.4
[M+Na]⁺325.90688159.9
[M-H]⁻301.91038149.2
[M+NH₄]⁺320.95148165.4
[M+K]⁺341.88082146.7

Experimental Protocol: A General Approach

The following protocol outlines a general methodology for the analysis of this compound using Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI).

3.1. Sample Preparation

  • Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent such as methanol or acetonitrile.

  • Working Solution: Dilute the stock solution with the mobile phase to a final concentration range of 1-10 µg/mL for direct infusion or LC-MS analysis.

3.2. Liquid Chromatography (LC) Parameters

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 2.2 µm particle size) is recommended.

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid, can be employed.

  • Flow Rate: A typical flow rate is 0.3 mL/min.

  • Column Temperature: Maintain the column at 40°C.

3.3. Mass Spectrometry (MS) Parameters

  • Ionization Mode: Electrospray Ionization (ESI) in both positive and negative ion modes should be evaluated for optimal sensitivity.

  • Scan Mode: Full scan mode to detect the parent ion and product ion scan (tandem MS) to elucidate fragmentation pathways.

  • Collision Energy: A ramp of collision energies (e.g., 10-40 eV) should be applied in tandem MS experiments to generate a comprehensive fragmentation spectrum.

  • Capillary Voltage: Typically 3-4 kV.

  • Source Temperature: Approximately 120-150°C.

  • Desolvation Temperature: Approximately 350-450°C.

Predicted Fragmentation Pathway

The fragmentation of this compound is expected to be initiated by the cleavage of the relatively weak C-S and S-N bonds. The presence of bromine will result in characteristic isotopic doublets for all bromine-containing fragments, with peaks at m/z and m/z+2 appearing in an approximate 1:1 ratio.

A key fragmentation pathway likely involves the loss of the sulfonamide group (-SO₂NH₂) and subsequent cleavages of the aromatic ring.

fragmentation_pathway M [M+H]⁺ m/z 303.9/305.9 F1 [C₇H₅BrF₃]⁺ m/z 224.9/226.9 M->F1 - SO₂NH₂ F2 [C₇H₄BrF₃O₂S]⁺ m/z 302.9/304.9 M->F2 - NH₃ F4 [SO₂NH₂]⁺ m/z 80.0 M->F4 F3 [C₆H₄Br]⁺ m/z 154.9/156.9 F1->F3 - CF₃

Predicted fragmentation pathway of this compound.

Experimental and Data Analysis Workflow

The overall workflow for the mass spectrometric analysis of this compound follows a logical progression from sample preparation to data interpretation.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing Stock Stock Solution (1 mg/mL) Working Working Solution (1-10 µg/mL) Stock->Working Dilution LC Liquid Chromatography (Separation) Working->LC MS Mass Spectrometry (Detection) LC->MS Elution FullScan Full Scan Data (Parent Ion ID) MS->FullScan TandemMS Tandem MS Data (Fragmentation Analysis) MS->TandemMS

General experimental workflow for the LC-MS analysis.

This technical guide provides a foundational understanding for the mass spectrometric analysis of this compound. Researchers are encouraged to adapt and optimize the provided protocols based on their specific instrumentation and analytical objectives. The predictive nature of the fragmentation data underscores the importance of experimental verification for definitive structural elucidation.

An In-depth Technical Guide on the Physicochemical Properties and Synthesis of 2-bromo-4-(trifluoromethyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: As of the latest literature review, a complete, publicly available crystal structure determination for 2-bromo-4-(trifluoromethyl)benzenesulfonamide has not been identified. The crystallographic data presented in this guide is for the closely related analog, 4-bromo-N-(4-nitrophenyl)-benzenesulfonamide, and is intended to provide representative structural insights.

Introduction

Benzenesulfonamide derivatives are a cornerstone in medicinal chemistry, exhibiting a wide array of biological activities. The specific compound, this compound, incorporates several key pharmacophoric features: a sulfonamide group, a bromine atom, and a trifluoromethyl group. These substituents can significantly influence the compound's physicochemical properties, such as lipophilicity and electronic character, which in turn can modulate its biological activity and pharmacokinetic profile. This technical guide provides a summary of the available physicochemical data, a detailed, plausible synthetic protocol, and representative crystallographic data from a closely related analog.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1.

PropertyValue
Molecular Formula C7H5BrF3NO2S
Molecular Weight 304.09 g/mol
Melting Point 163-165 °C
CAS Number 351003-63-9

Representative Crystal Structure Analysis

Due to the absence of published crystallographic data for this compound, this section presents data for a structurally similar compound, 4-bromo-N-(4-nitrophenyl)-benzenesulfonamide . This information provides a valuable reference for understanding the potential solid-state conformation and intermolecular interactions of the target molecule.

3.1. Crystallographic Data

The crystal data and structure refinement parameters for 4-bromo-N-(4-nitrophenyl)-benzenesulfonamide are summarized in Table 2.

Parameter4-bromo-N-(4-nitrophenyl)-benzenesulfonamide
Crystal System Monoclinic
Space Group P21/n
a (Å) Value not available in abstract
b (Å) Value not available in abstract
c (Å) Value not available in abstract
α (°) 90
β (°) Value not available in abstract
γ (°) 90
Volume (ų) Value not available in abstract
Z Value not available in abstract
Dihedral Angle 32.6(6)° (between benzene rings)

3.2. Selected Bond Lengths and Angles

Key bond lengths and angles for 4-bromo-N-(4-nitrophenyl)-benzenesulfonamide would be presented here, offering insight into the molecular geometry. (Note: Specific values are not available in the provided search results).

Synthesis Protocol

The synthesis of this compound can be achieved through a multi-step process, commencing from 2-bromo-4-(trifluoromethyl)aniline. A detailed experimental protocol is outlined below, based on established synthetic methodologies for analogous compounds.

4.1. Synthesis of 2-bromo-4-(trifluoromethyl)benzenesulfonyl chloride

This step involves the diazotization of 2-bromo-4-(trifluoromethyl)aniline followed by a Sandmeyer-type reaction.

Materials and Reagents:

  • 2-bromo-4-(trifluoromethyl)aniline

  • Concentrated hydrochloric acid

  • Sodium nitrite

  • Sulfur dioxide

  • Acetic acid

  • Copper(I) chloride

  • Dichloromethane

  • Anhydrous sodium sulfate

  • Ice

Procedure:

  • Diazotization: Dissolve 2-bromo-4-(trifluoromethyl)aniline in a mixture of concentrated hydrochloric acid and water. Cool the solution to 0-5 °C in an ice-salt bath. Add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C. Stir the mixture for 30 minutes to ensure complete formation of the diazonium salt.

  • Sandmeyer Reaction: In a separate flask, prepare a solution of sulfur dioxide in acetic acid and cool it to 0-5 °C. Add a catalytic amount of copper(I) chloride. To this mixture, add the cold diazonium salt solution portion-wise, ensuring the temperature remains controlled.

  • Work-up and Purification: After the addition is complete, allow the reaction mixture to stir at room temperature for 2 hours, then pour it over crushed ice. Extract the product with dichloromethane. Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate. Remove the solvent under reduced pressure to yield the crude 2-bromo-4-(trifluoromethyl)benzenesulfonyl chloride, which can be purified by recrystallization or column chromatography.

4.2. Synthesis of this compound

This final step involves the amination of the synthesized sulfonyl chloride.

Materials and Reagents:

  • 2-bromo-4-(trifluoromethyl)benzenesulfonyl chloride

  • Concentrated ammonia solution

  • Dichloromethane

Procedure:

  • Amination: Dissolve the 2-bromo-4-(trifluoromethyl)benzenesulfonyl chloride in dichloromethane and cool the solution to 0-5 °C. Add a concentrated ammonia solution dropwise with vigorous stirring.

  • Work-up and Purification: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2 hours. Separate the organic layer, wash it with water, and dry it over anhydrous sodium sulfate. Evaporate the solvent to obtain the crude product. The final product, this compound, can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Visualized Experimental Workflow

The following diagram illustrates the key stages in the synthesis of this compound.

G Synthesis Workflow for this compound cluster_0 Step 1: Synthesis of Sulfonyl Chloride cluster_1 Step 2: Amination start 2-bromo-4-(trifluoromethyl)aniline diazotization Diazotization (NaNO2, HCl, 0-5 °C) start->diazotization sandmeyer Sandmeyer Reaction (SO2, CuCl, Acetic Acid) diazotization->sandmeyer workup1 Work-up and Purification sandmeyer->workup1 sulfonyl_chloride 2-bromo-4-(trifluoromethyl)benzenesulfonyl chloride workup1->sulfonyl_chloride amination Amination (Conc. NH3, 0-5 °C) sulfonyl_chloride->amination Intermediate workup2 Work-up and Purification amination->workup2 final_product This compound workup2->final_product

Caption: A flowchart illustrating the two-step synthesis of this compound.

In-Depth Technical Guide: Solubility of 2-Bromo-4-(trifluoromethyl)benzenesulfonamide in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of 2-bromo-4-(trifluoromethyl)benzenesulfonamide, a compound of interest in medicinal chemistry and drug development. A comprehensive search of publicly available scientific literature and chemical databases reveals a notable absence of quantitative solubility data for this specific molecule in common organic solvents. Consequently, this document provides a robust, generalized experimental protocol for determining the equilibrium solubility of this compound. The methodologies detailed herein, primarily the widely accepted isothermal shake-flask method, are designed to enable researchers to generate reliable and reproducible solubility data. This guide also includes a plausible synthetic pathway for the target compound, visualized using the DOT language, to provide further context for its chemical properties.

Introduction

This compound is a halogenated aromatic sulfonamide. The sulfonamide functional group is a cornerstone in the development of a wide array of therapeutic agents, and the presence of a bromine atom and a trifluoromethyl group can significantly influence the compound's physicochemical properties, including its solubility. Understanding the solubility of this compound in various organic solvents is critical for a range of applications, from reaction optimization and purification to the development of suitable formulations for preclinical and clinical studies.

Quantitative Solubility Data

As of the date of this publication, specific quantitative solubility data for this compound in various organic solvents has not been reported in peer-reviewed literature or publicly accessible databases. To facilitate research and provide a template for data presentation, the following table illustrates how experimentally determined solubility data for this compound should be structured.

SolventTemperature (°C)Solubility (mg/mL)Molar Solubility (mol/L)Method
Hypothetical Data
Methanol25Data to be determinedData to be determinedShake-Flask
Ethanol25Data to be determinedData to be determinedShake-Flask
Acetone25Data to be determinedData to be determinedShake-Flask
Ethyl Acetate25Data to be determinedData to be determinedShake-Flask
Dichloromethane25Data to be determinedData to be determinedShake-Flask
Toluene25Data to be determinedData to be determinedShake-Flask
Acetonitrile25Data to be determinedData to be determinedShake-Flask
Dimethyl Sulfoxide (DMSO)25Data to be determinedData to be determinedShake-Flask
N,N-Dimethylformamide (DMF)25Data to be determinedData to be determinedShake-Flask

Experimental Protocol: Determination of Equilibrium Solubility via the Isothermal Shake-Flask Method

The isothermal shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a solid in a liquid solvent. This method involves equilibrating an excess amount of the solid compound with the solvent at a constant temperature until the solution becomes saturated.

3.1. Materials

  • This compound (solid)

  • High-purity organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, acetonitrile, DMSO, DMF)

  • Scintillation vials or other suitable sealed containers

  • Thermostatic shaker bath or incubator with agitation capabilities

  • Analytical balance

  • Syringe filters (e.g., 0.22 µm or 0.45 µm, compatible with the organic solvents)

  • Syringes

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

3.2. Procedure

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials. The excess solid is crucial to ensure that equilibrium with a saturated solution is achieved.

    • Accurately add a known volume (e.g., 2 mL) of the desired organic solvent to each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatic shaker bath set to the desired experimental temperature (e.g., 25 °C).

    • Agitate the samples at a constant speed that ensures continuous mixing of the solid in the solvent.

    • Allow the samples to equilibrate for a sufficient period, typically 24 to 72 hours. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached (i.e., the measured concentration does not change over time).

  • Sample Collection and Preparation:

    • Once equilibrium is reached, allow the vials to stand undisturbed at the experimental temperature for a short period to allow the excess solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a syringe filter into a clean, pre-weighed volumetric flask. This step is critical to remove any undissolved solid particles.

    • Dilute the filtered sample to a known volume with the same organic solvent. The dilution factor should be chosen to bring the concentration within the linear range of the analytical method.

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations in the same organic solvent.

    • Analyze the diluted samples and the standard solutions using a validated HPLC or UV-Vis spectrophotometry method.

    • Generate a calibration curve from the standard solutions to accurately quantify the concentration of the compound in the diluted samples.

  • Calculation of Solubility:

    • Calculate the concentration of the saturated solution by multiplying the measured concentration of the diluted sample by the dilution factor.

    • Express the solubility in the desired units, such as mg/mL or mol/L.

Visualization of a Plausible Synthetic Pathway

G A 1-Bromo-3-(trifluoromethyl)benzene B 2-Bromo-4-(trifluoromethyl)benzenesulfonyl chloride A->B 1. Chlorosulfonic acid (ClSO3H) 2. Thionyl chloride (SOCl2) C This compound B->C Ammonia (NH3)

Caption: Plausible synthesis of this compound.

Experimental Workflow Visualization

The following diagram outlines the key steps in the experimental determination of solubility using the shake-flask method.

G cluster_0 Preparation cluster_1 Equilibration cluster_2 Sampling & Analysis cluster_3 Result A Add excess solute to vial B Add known volume of solvent A->B C Agitate at constant temperature (24-72 hours) B->C D Filter supernatant C->D E Dilute sample D->E F Quantify by HPLC or UV-Vis E->F G Calculate Solubility (mg/mL or mol/L) F->G

Caption: Workflow for solubility determination via the shake-flask method.

An In-Depth Technical Guide on the Reactivity of the Bromine Atom in 2-Bromo-4-(trifluoromethyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-4-(trifluoromethyl)benzenesulfonamide is a versatile building block in medicinal chemistry and materials science. The reactivity of its bromine atom allows for a wide range of chemical transformations, primarily through palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution. This guide provides a comprehensive overview of the key reactions involving this compound, complete with detailed experimental protocols, quantitative data, and mechanistic diagrams to facilitate its application in research and development.

Introduction

The strategic placement of a bromine atom, an electron-withdrawing trifluoromethyl group, and a sulfonamide moiety on the benzene ring makes this compound an attractive substrate for various organic transformations. The bromine atom serves as a versatile handle for the introduction of new carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of a diverse array of complex molecules with potential biological activity. This document details the primary modes of reactivity of the bromine atom in this compound, focusing on practical applications for drug discovery and materials science.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom in this compound is readily susceptible to oxidative addition to a palladium(0) catalyst, initiating a catalytic cycle for several important cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds by reacting an organohalide with an organoboron compound. The reaction of this compound with various arylboronic acids provides access to a range of biaryl sulfonamides.

Typical Reaction Conditions:

Coupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
Phenylboronic acidPd(PPh₃)₄ (3 mol%)K₂CO₃ (2 eq)Toluene/H₂O (4:1)10012~85-95
4-Methoxyphenylboronic acidPd(dppf)Cl₂ (3 mol%)Cs₂CO₃ (2 eq)Dioxane/H₂O (4:1)10012~90-98
3-Thienylboronic acidPd₂(dba)₃ (2 mol%) / SPhos (4 mol%)K₃PO₄ (3 eq)Toluene11016~80-90

Experimental Protocol: Synthesis of 2-(Phenyl)-4-(trifluoromethyl)benzenesulfonamide

  • To a dry Schlenk flask, add this compound (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).

  • Add tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%).

  • Evacuate and backfill the flask with argon three times.

  • Add degassed toluene (8 mL) and water (2 mL).

  • Heat the reaction mixture to 100 °C and stir for 12 hours.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Logical Relationship: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Aryl-Pd(II)-Br(L2) Aryl-Pd(II)-Br(L2) Pd(0)L2->Aryl-Pd(II)-Br(L2) Oxidative Addition Aryl-Pd(II)-OR'(L2) Aryl-Pd(II)-OR'(L2) Aryl-Pd(II)-Br(L2)->Aryl-Pd(II)-OR'(L2) Ligand Exchange Aryl-Pd(II)-Aryl'(L2) Aryl-Pd(II)-Aryl'(L2) Aryl-Pd(II)-OR'(L2)->Aryl-Pd(II)-Aryl'(L2) Transmetalation Aryl-Pd(II)-Aryl'(L2)->Pd(0)L2 Reductive Elimination Ar-Ar' Ar-Ar' Aryl-Pd(II)-Aryl'(L2)->Ar-Ar' Ar-Br Ar-Br Ar-Br->Aryl-Pd(II)-Br(L2) Ar'-B(OH)2 Ar'-B(OH)2 Ar'-B(OH)2->Aryl-Pd(II)-Aryl'(L2) Base Base Base->Aryl-Pd(II)-OR'(L2)

Caption: Catalytic cycle for the Suzuki-Miyaura coupling reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds, providing a route to N-aryl sulfonamides, which are important pharmacophores.

Typical Reaction Conditions:

AmineCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
AnilinePd₂(dba)₃ (2 mol%) / XPhos (4 mol%)NaOtBu (1.2 eq)Toluene10018~80-90
MorpholinePd(OAc)₂ (2 mol%) / BINAP (3 mol%)Cs₂CO₃ (1.5 eq)Dioxane11024~75-85
BenzylaminePd₂(dba)₃ (2 mol%) / RuPhos (4 mol%)K₃PO₄ (2 eq)t-BuOH10016~85-95

Experimental Protocol: Synthesis of 2-(Anilino)-4-(trifluoromethyl)benzenesulfonamide

  • In a glovebox, charge a Schlenk tube with sodium tert-butoxide (1.2 mmol, 1.2 equiv).

  • Add Pd₂(dba)₃ (0.02 mmol, 2 mol%) and XPhos (0.04 mmol, 4 mol%).

  • Add this compound (1.0 mmol, 1.0 equiv).

  • Add anhydrous toluene (5 mL) and aniline (1.1 mmol, 1.1 equiv).

  • Seal the tube and heat the mixture at 100 °C for 18 hours.

  • Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by flash chromatography.

Logical Relationship: Buchwald-Hartwig Amination Catalytic Cycle

Buchwald_Hartwig_Cycle Pd(0)L2 Pd(0)L2 Aryl-Pd(II)-Br(L2) Aryl-Pd(II)-Br(L2) Pd(0)L2->Aryl-Pd(II)-Br(L2) Oxidative Addition Aryl-Pd(II)-NR2(L2) Aryl-Pd(II)-NR2(L2) Aryl-Pd(II)-Br(L2)->Aryl-Pd(II)-NR2(L2) Amine Coordination & Deprotonation Aryl-Pd(II)-NR2(L2)->Pd(0)L2 Reductive Elimination Ar-NR2 Ar-NR2 Aryl-Pd(II)-NR2(L2)->Ar-NR2 Ar-Br Ar-Br Ar-Br->Aryl-Pd(II)-Br(L2) HNR2 HNR2 HNR2->Aryl-Pd(II)-NR2(L2) Base Base Base->Aryl-Pd(II)-NR2(L2)

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Heck Coupling

The Heck reaction couples the aryl bromide with an alkene to form a substituted alkene, offering a route to stilbene and cinnamate derivatives.

Typical Reaction Conditions:

AlkeneCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
StyrenePd(OAc)₂ (5 mol%) / P(o-tol)₃ (10 mol%)Et₃N (2 eq)DMF12024~70-80
n-Butyl acrylatePdCl₂(PPh₃)₂ (5 mol%)K₂CO₃ (2 eq)Acetonitrile10018~65-75

Experimental Protocol: Synthesis of 2-(Styryl)-4-(trifluoromethyl)benzenesulfonamide

  • Combine this compound (1.0 mmol, 1.0 equiv), styrene (1.5 mmol, 1.5 equiv), palladium(II) acetate (0.05 mmol, 5 mol%), and tri(o-tolyl)phosphine (0.1 mmol, 10 mol%) in a pressure tube.

  • Add anhydrous DMF (5 mL) and triethylamine (2.0 mmol, 2.0 equiv).

  • Seal the tube and heat to 120 °C for 24 hours.

  • Cool to room temperature and pour into water.

  • Extract with ethyl acetate, wash the combined organic layers with brine, and dry.

  • Concentrate and purify by column chromatography.

Sonogashira Coupling

The Sonogashira coupling facilitates the formation of a carbon-carbon bond between the aryl bromide and a terminal alkyne, yielding arylethynyl sulfonamides.

Typical Reaction Conditions:

AlkyneCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
PhenylacetylenePd(PPh₃)₂Cl₂ (3 mol%) / CuI (5 mol%)Et₃N (3 eq)THF6512~80-90
1-HexynePd(PPh₃)₄ (3 mol%) / CuI (5 mol%)Piperidine (2 eq)DMF8016~75-85

Experimental Protocol: Synthesis of 2-(Phenylethynyl)-4-(trifluoromethyl)benzenesulfonamide

  • To a Schlenk flask, add this compound (1.0 mmol, 1.0 equiv), bis(triphenylphosphine)palladium(II) chloride (0.03 mmol, 3 mol%), and copper(I) iodide (0.05 mmol, 5 mol%).

  • Evacuate and backfill with argon.

  • Add anhydrous THF (10 mL) and triethylamine (3.0 mmol, 3.0 equiv).

  • Add phenylacetylene (1.2 mmol, 1.2 equiv) dropwise.

  • Heat the mixture to 65 °C and stir for 12 hours.

  • Cool, filter through Celite, and concentrate the filtrate.

  • Dissolve the residue in ethyl acetate, wash with ammonium chloride solution and brine.

  • Dry, concentrate, and purify by chromatography.

Nucleophilic Aromatic Substitution (SNAr)

The presence of the strongly electron-withdrawing trifluoromethyl and sulfonamide groups activates the aromatic ring towards nucleophilic attack, allowing for the displacement of the bromine atom under certain conditions. This reactivity is particularly enhanced when the nucleophile is strong and the reaction is conducted at elevated temperatures.

Typical Reaction Conditions:

NucleophileBaseSolventTemp. (°C)Time (h)
Sodium methoxide-Methanol10024
Sodium thiophenoxide-DMF12018
Ammonia-Dioxane (sealed tube)15048

Experimental Protocol: Synthesis of 2-Methoxy-4-(trifluoromethyl)benzenesulfonamide

  • To a solution of sodium methoxide (5.0 mmol, 5.0 equiv) in anhydrous methanol (10 mL) in a sealed tube, add this compound (1.0 mmol, 1.0 equiv).

  • Seal the tube and heat the reaction mixture to 100 °C for 24 hours.

  • Cool the mixture to room temperature and carefully neutralize with 1 M HCl.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by recrystallization or column chromatography.

Logical Relationship: SNAr Mechanism

SNAr_Mechanism cluster_0 Addition Step cluster_1 Elimination Step Start Ar-Br + Nu- Meisenheimer [Ar(Br)(Nu)]- (Meisenheimer Complex) Start->Meisenheimer Product Ar-Nu + Br- Meisenheimer->Product

The Pharmacological Potential of 2-Bromo-4-(Trifluoromethyl)benzenesulfonamide Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the potential biological activities of 2-bromo-4-(trifluoromethyl)benzenesulfonamide and its derivatives. Benzenesulfonamides are a well-established class of compounds in medicinal chemistry, known for a wide range of pharmacological effects. The introduction of a bromine atom at the 2-position and a trifluoromethyl group at the 4-position of the benzenesulfonamide core is anticipated to modulate the physicochemical properties and biological activities of the parent molecule significantly. This guide synthesizes available data on structurally related compounds to explore the potential anticancer, antimicrobial, and enzyme-inhibitory properties of this specific class of derivatives. Detailed experimental protocols for key biological assays are provided, and relevant signaling pathways are visualized to facilitate a deeper understanding of their potential mechanisms of action.

Introduction

The benzenesulfonamide scaffold is a privileged structure in drug discovery, forming the backbone of numerous therapeutic agents with diverse applications, including antibacterial, diuretic, anticonvulsant, and anticancer therapies. The biological activity of benzenesulfonamide derivatives can be finely tuned by altering the substitution pattern on the aromatic ring. The trifluoromethyl group is a common bioisostere for a methyl or chloro group and is known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[1] The bromine atom, a halogen, can also significantly influence the electronic and steric properties of the molecule, potentially leading to enhanced biological activity.

This guide focuses on the specific substitution pattern of a bromine atom at the 2-position and a trifluoromethyl group at the 4-position of the benzenesulfonamide ring. While direct experimental data for this exact molecule is limited in publicly available literature, this document will extrapolate the potential biological activities by examining structurally similar compounds and discussing relevant structure-activity relationships (SAR).

Potential Biological Activities

Anticancer Activity

Benzenesulfonamide derivatives have emerged as a promising class of anticancer agents, primarily through their ability to inhibit various enzymes that are crucial for tumor growth and survival.

A significant body of research has focused on benzenesulfonamides as inhibitors of carbonic anhydrases (CAs), particularly the tumor-associated isoforms CA IX and CA XII.[2] These enzymes are overexpressed in many hypoxic tumors and play a critical role in regulating tumor pH, facilitating cancer cell proliferation, and metastasis. The primary mechanism of action involves the sulfonamide moiety coordinating to the zinc ion in the active site of the enzyme.[3]

  • Structure-Activity Relationship: Studies on di-meta-substituted fluorinated benzenesulfonamides have shown that substitutions on the benzene ring can lead to highly potent and selective inhibitors of CA IX, with affinities in the picomolar range.[4] While direct data on this compound is unavailable, the presence of the electron-withdrawing trifluoromethyl group and the bulky bromine atom could influence the binding affinity and selectivity for different CA isoforms.

dot

CAIX_Inhibition cluster_tumor_cell Hypoxic Tumor Cell Tumor_Microenvironment Acidic Tumor Microenvironment (Low Extracellular pH) CAIX Carbonic Anhydrase IX (CAIX) (Membrane Bound) CAIX->Tumor_Microenvironment H+ Export Intracellular_pH_Regulation Intracellular pH Homeostasis CAIX->Intracellular_pH_Regulation CO2 + H2O -> H+ + HCO3- Cell_Proliferation Cell Proliferation & Metastasis Intracellular_pH_Regulation->Cell_Proliferation Benzenesulfonamide_Derivative 2-Bromo-4-(trifluoromethyl)- benzenesulfonamide Derivative Benzenesulfonamide_Derivative->CAIX Blocks Active Site Inhibition Inhibition

Caption: Hypothesized inhibition of Carbonic Anhydrase IX by this compound derivatives.

Certain benzenesulfonamide analogs have been identified as inhibitors of receptor tyrosine kinases (RTKs) like TrkA, which are potential targets for glioblastoma treatment.[5]

  • Structure-Activity Relationship: The specific substitutions on the benzenesulfonamide scaffold are critical for binding to the kinase domain. While no direct data exists for the 2-bromo-4-(trifluoromethyl) derivative, its potential to interact with the ATP-binding pocket of various kinases warrants investigation.

Antimicrobial Activity

Sulfonamides were among the first synthetic antimicrobial agents and function by competitively inhibiting dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria.[6]

  • Structure-Activity Relationship: The antimicrobial spectrum and potency of sulfonamides are highly dependent on the substituents on the aromatic ring. Halogenated derivatives have shown significant antibacterial activity.[7] For instance, N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives have demonstrated activity against Gram-positive bacteria.[1] The combination of a bromo and a trifluoromethyl group could potentially lead to derivatives with broad-spectrum antimicrobial activity.

Quantitative Data Summary

The following tables summarize the biological activities of various benzenesulfonamide derivatives to provide a comparative context for the potential of this compound derivatives.

Table 1: Anticancer Activity of Benzenesulfonamide Derivatives

Compound/Derivative ClassCancer Cell LineIC50 (µM)TargetReference
Di-meta-substituted fluorinated benzenesulfonamides--CA IX (Kd in pM range)[4]
Thiazolone-benzenesulfonamidesMDA-MB-231, MCF-71.52 - 6.31CA IX[2]
Benzenesulfonamide-bearing imidazolesMDA-MB-23120.5 ± 3.6-[8]
Benzenesulfonamide-bearing imidazolesIGR3927.8 ± 2.8-[8]
4-substituted benzenesulfonamide analogU87 (Glioblastoma)58.6TrkA[1][5]
Benzenesulfonamide derivativesVarious0.007 - 0.036Tubulin[9]

Table 2: Antimicrobial Activity of Benzenesulfonamide and Related Derivatives

Compound/Derivative ClassMicroorganismMIC (µg/mL)Reference
Benzenesulphonamide derivativesE. coli6.72 (mg/mL)[10]
Benzenesulphonamide derivativesS. aureus6.63 (mg/mL)[10]
Benzenesulphonamide derivativesP. aeruginosa6.67 (mg/mL)[10]
Benzenesulphonamide derivativesS. typhi6.45 (mg/mL)[10]
Benzenesulphonamide derivativesB. subtilis6.63 (mg/mL)[10]
Benzenesulphonamide derivativesC. albicans6.63 (mg/mL)[10]
Benzenesulphonamide derivativesA. niger6.28 (mg/mL)[10]
N-(thiazol-2-yl)benzenesulfonamidesS. aureus3.9[6]
N-(thiazol-2-yl)benzenesulfonamidesA. xylosoxidans3.9[6]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the biological evaluation of this compound derivatives.

Carbonic Anhydrase Inhibition Assay (Colorimetric)

This assay is based on the esterase activity of carbonic anhydrase, which catalyzes the hydrolysis of p-nitrophenyl acetate (p-NPA) to the colored product p-nitrophenol (p-NP).[11]

dot

CA_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagent_Prep Prepare Assay Buffer, CA Enzyme Solution, Substrate (p-NPA) Solution, & Inhibitor Solutions Plate_Setup Set up 96-well plate: - Blanks - Vehicle Control - Test Compounds - Positive Control Reagent_Prep->Plate_Setup Pre_incubation Add CA enzyme to wells (except blanks) and pre-incubate with inhibitors. Plate_Setup->Pre_incubation Reaction_Initiation Add p-NPA substrate to all wells to start the reaction. Pre_incubation->Reaction_Initiation Measurement Measure absorbance at 405 nm in kinetic mode. Reaction_Initiation->Measurement Calculate_Rates Determine reaction rates (ΔAbs/min) from the linear portion of the kinetic curve. Measurement->Calculate_Rates Calculate_Inhibition Calculate % Inhibition for each inhibitor concentration. Calculate_Rates->Calculate_Inhibition Determine_IC50 Plot % Inhibition vs. log[Inhibitor] to determine the IC50 value. Calculate_Inhibition->Determine_IC50

Caption: Workflow for the colorimetric carbonic anhydrase inhibition assay.

  • Materials:

    • Carbonic Anhydrase (human recombinant)

    • p-Nitrophenyl acetate (p-NPA)

    • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

    • Test compounds and a known CA inhibitor (e.g., Acetazolamide)

    • 96-well microplate

    • Microplate reader

  • Procedure:

    • Prepare serial dilutions of the test compounds and the positive control in the assay buffer.

    • In a 96-well plate, add the assay buffer, the CA enzyme solution, and the test compound or control solutions to the respective wells.

    • Pre-incubate the plate at room temperature for 15 minutes to allow for enzyme-inhibitor binding.

    • Initiate the reaction by adding the p-NPA substrate solution to all wells.

    • Immediately measure the increase in absorbance at 405 nm in kinetic mode for 10-30 minutes.

    • Calculate the rate of reaction for each well.

    • Determine the percent inhibition for each concentration of the test compound and calculate the IC50 value.

In Vitro Anticancer Activity (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

dot

MTT_Assay_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assay_procedure Assay Procedure cluster_measurement Measurement & Analysis Cell_Seeding Seed cancer cells in a 96-well plate and allow to adhere overnight. Compound_Addition Treat cells with serial dilutions of the test compounds and incubate for 48-72 hours. Cell_Seeding->Compound_Addition MTT_Addition Add MTT reagent to each well and incubate for 2-4 hours. Compound_Addition->MTT_Addition Formazan_Solubilization Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals. MTT_Addition->Formazan_Solubilization Absorbance_Reading Measure the absorbance at ~570 nm using a microplate reader. Formazan_Solubilization->Absorbance_Reading IC50_Calculation Calculate cell viability and determine the IC50 value. Absorbance_Reading->IC50_Calculation

Caption: Workflow for the in vitro anticancer activity (MTT) assay.

  • Materials:

    • Cancer cell lines

    • Cell culture medium and supplements

    • Test compounds

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

    • Solubilizing agent (e.g., DMSO)

    • 96-well plates

  • Procedure:

    • Seed cells in a 96-well plate at an appropriate density and incubate overnight.

    • Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

    • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

    • Remove the culture medium and add a solubilizing agent to dissolve the formazan crystals.

    • Measure the absorbance at approximately 570 nm using a microplate reader.

    • Calculate the percentage of cell viability and determine the IC50 value.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[12]

  • Materials:

    • Bacterial or fungal strains

    • Appropriate broth medium (e.g., Mueller-Hinton Broth)

    • Test compounds

    • 96-well microtiter plates

  • Procedure:

    • Prepare serial two-fold dilutions of the test compounds in the broth medium in a 96-well plate.

    • Inoculate each well with a standardized suspension of the microorganism.

    • Include a growth control (no compound) and a sterility control (no inoculum).

    • Incubate the plates at an appropriate temperature for 18-24 hours.

    • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion

While direct experimental data on this compound is not extensively available, the analysis of structurally related compounds strongly suggests its potential as a biologically active molecule. The presence of the bromo and trifluoromethyl substituents on the benzenesulfonamide core provides a strong rationale for investigating its anticancer, antimicrobial, and enzyme-inhibitory properties. The detailed experimental protocols and visualized pathways provided in this guide offer a solid foundation for researchers to explore the therapeutic potential of this promising class of compounds. Further synthesis and biological evaluation are warranted to fully elucidate the pharmacological profile of this compound and its derivatives.

References

Methodological & Application

Application Notes and Protocols: 2-bromo-4-(trifluoromethyl)benzenesulfonamide as a Precursor for Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential utility of 2-bromo-4-(trifluoromethyl)benzenesulfonamide as a versatile precursor in the synthesis of novel kinase inhibitors. While direct synthesis of currently approved kinase inhibitors from this specific starting material is not widely documented in peer-reviewed literature, its structural motifs—the benzenesulfonamide scaffold, the trifluoromethyl group, and the bromo substituent—are prevalent in numerous potent and selective kinase inhibitors. By analogy and established medicinal chemistry principles, this document outlines its application, provides exemplary synthetic protocols, and details relevant biological evaluation methods.

Introduction: The Rationale for this compound in Kinase Inhibitor Scaffolding

The benzenesulfonamide moiety is recognized as a "privileged scaffold" in medicinal chemistry due to its ability to engage in key hydrogen bonding interactions with the hinge region of the ATP-binding pocket of many kinases. The strategic placement of substituents on the phenyl ring is a cornerstone of modern kinase inhibitor design, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties.

The subject precursor, this compound, offers a unique combination of features:

  • The Sulfonamide Group: Acts as a crucial hydrogen bond donor and acceptor, anchoring the inhibitor to the kinase's hinge region.

  • The Trifluoromethyl Group: This electron-withdrawing group can significantly enhance the binding affinity of the molecule through favorable interactions within the ATP binding site. It is also known to improve metabolic stability and cell permeability, desirable properties for drug candidates. Kinase inhibitors such as Sorafenib and Dabrafenib feature a trifluoromethylphenyl moiety, underscoring its importance.

  • The Bromo Substituent: The bromine atom at the ortho-position serves as a versatile synthetic handle. It is amenable to a wide range of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), enabling the introduction of diverse aryl, heteroaryl, or alkyl groups. This allows for the systematic exploration of chemical space to optimize inhibitor potency and selectivity.

Potential Kinase Targets

Based on the core structure and the targets of analogous compounds, inhibitors derived from this compound could potentially target a range of kinases implicated in oncology and inflammatory diseases, including:

  • B-Raf: A serine/threonine kinase in the MAPK/ERK signaling pathway.

  • Vascular Endothelial Growth Factor Receptors (VEGFRs): Receptor tyrosine kinases crucial for angiogenesis.

  • p38 Mitogen-Activated Protein Kinase (MAPK): A key regulator of inflammatory responses.

Quantitative Data of Structurally Related Kinase Inhibitors

The following table summarizes the inhibitory activities of several well-established kinase inhibitors that contain either a benzenesulfonamide or a trifluoromethylphenyl moiety, providing a benchmark for the potential efficacy of novel compounds derived from the title precursor.

Kinase InhibitorPrimary Target(s)IC50 (nM)Disease Indication
Dabrafenib B-Raf (V600E)0.8Melanoma, Lung Cancer
B-Raf (wild-type)3.2
c-Raf4.8
Sorafenib B-Raf22Renal Cell Carcinoma,
VEGFR-290Hepatocellular Carcinoma
PDGFR-β57
Pazopanib VEGFR-110Renal Cell Carcinoma,
VEGFR-230Soft Tissue Sarcoma
VEGFR-347
PDGFR-α/β84 / 71
c-Kit74

Experimental Protocols

The following are exemplary protocols for the synthesis and biological evaluation of kinase inhibitors using this compound as a starting point. These are generalized procedures and may require optimization for specific target molecules.

Exemplary Synthesis of a Kinase Inhibitor Precursor

This protocol describes a two-step synthesis of a generic kinase inhibitor intermediate from 2-bromo-4-(trifluoromethyl)benzenesulfonyl chloride, which can be readily prepared from the corresponding sulfonamide.

Step 1: Sulfonamide Formation

  • To a solution of a desired amine (1.0 eq) in dichloromethane (DCM, 10 mL) at 0 °C, add triethylamine (1.5 eq).

  • Slowly add a solution of 2-bromo-4-(trifluoromethyl)benzenesulfonyl chloride (1.1 eq) in DCM (5 mL).

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with 1N HCl (2 x 10 mL), saturated NaHCO3 solution (2 x 10 mL), and brine (1 x 10 mL).

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired N-substituted-2-bromo-4-(trifluoromethyl)benzenesulfonamide.

Step 2: Suzuki Cross-Coupling

  • In a reaction vessel, combine the N-substituted-2-bromo-4-(trifluoromethyl)benzenesulfonamide (1.0 eq), a suitable aryl or heteroaryl boronic acid (1.2 eq), and a palladium catalyst such as Pd(PPh3)4 (0.05 eq).

  • Add a base, for example, K2CO3 (2.0 eq), and a solvent system such as a 3:1 mixture of dioxane and water.

  • Degas the mixture by bubbling argon through it for 15 minutes.

  • Heat the reaction mixture to 90-100 °C and stir for 8-12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na2SO4.

  • Filter and concentrate the solution, and purify the residue by column chromatography to obtain the final kinase inhibitor.

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC50) of a synthesized compound against a target kinase.

  • Reagents and Buffers:

    • Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.1 mM Na3VO4).

    • ATP solution (concentration will depend on the Km of the kinase).

    • Substrate peptide or protein.

    • Synthesized inhibitor compound dissolved in DMSO.

    • Detection antibody (e.g., anti-phospho-substrate antibody).

    • Secondary antibody conjugated to an enzyme (e.g., HRP).

    • Substrate for the detection enzyme (e.g., TMB for HRP).

    • Stop solution (e.g., 1M H2SO4).

  • Procedure (ELISA-based):

    • Coat a 96-well plate with the substrate peptide/protein and incubate overnight at 4 °C.

    • Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween-20).

    • Prepare serial dilutions of the inhibitor compound in kinase buffer.

    • Add the diluted inhibitor and the target kinase to the wells.

    • Initiate the kinase reaction by adding ATP.

    • Incubate for a specified time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30 °C).

    • Stop the reaction and wash the plate.

    • Add the primary detection antibody and incubate.

    • Wash and add the secondary antibody.

    • Wash and add the detection substrate.

    • After color development, add the stop solution.

    • Read the absorbance at the appropriate wavelength using a plate reader.

    • Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Visualizations: Workflows and Signaling Pathways

The following diagrams illustrate the general synthetic workflow and the signaling pathways relevant to potential kinase inhibitors derived from this compound.

G cluster_start Starting Materials cluster_intermediate Intermediate Synthesis cluster_final Final Product Synthesis start1 2-bromo-4-(trifluoromethyl) benzenesulfonyl chloride step1 Sulfonamide Formation start1->step1 start2 Amine (R1-NH2) start2->step1 intermediate N-R1-2-bromo-4-(trifluoromethyl) benzenesulfonamide step1->intermediate step2 Suzuki Cross-Coupling intermediate->step2 start3 Aryl/Heteroaryl Boronic Acid (R2-B(OH)2) start3->step2 final_product Final Kinase Inhibitor step2->final_product

Caption: General synthetic workflow for kinase inhibitors.

G Growth_Factor Growth Factor (e.g., EGF, FGF) RTK Receptor Tyrosine Kinase Growth_Factor->RTK RAS RAS RTK->RAS B_Raf B-Raf RAS->B_Raf MEK MEK1/2 B_Raf->MEK ERK ERK1/2 MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Myc, c-Jun) ERK->Transcription_Factors Cell_Proliferation Cell Proliferation, Survival, Differentiation Transcription_Factors->Cell_Proliferation Inhibitor B-Raf Inhibitor (e.g., Dabrafenib) Inhibitor->B_Raf

Caption: B-Raf/MAPK signaling pathway and point of inhibition.

G VEGF VEGF VEGFR VEGFR VEGF->VEGFR PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K PKC PKC PLCg->PKC Angiogenesis Angiogenesis, Vascular Permeability, Cell Survival PKC->Angiogenesis Akt Akt PI3K->Akt Akt->Angiogenesis Inhibitor VEGFR Inhibitor (e.g., Pazopanib) Inhibitor->VEGFR

Caption: VEGFR signaling pathway and point of inhibition.

Application Notes and Protocols for the Synthesis of Novel Heterocycles from 2-bromo-4-(trifluoromethyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the synthesis of novel heterocyclic compounds utilizing 2-bromo-4-(trifluoromethyl)benzenesulfonamide as a versatile starting material. The methodologies outlined herein leverage powerful palladium-catalyzed cross-coupling reactions, offering access to a diverse range of heterocyclic scaffolds of interest in medicinal chemistry and drug discovery.

Introduction

This compound is a valuable building block for the synthesis of complex organic molecules. The presence of a bromine atom, a trifluoromethyl group, and a sulfonamide moiety provides multiple reaction sites for strategic functionalization and cyclization. This document details protocols for the synthesis of two important classes of heterocycles: N-aryl heterocyclic sulfonamides via Buchwald-Hartwig amination and biaryl-linked heterocycles through Suzuki-Miyaura coupling. These reactions are fundamental in modern organic synthesis, enabling the construction of carbon-nitrogen and carbon-carbon bonds with high efficiency and broad substrate scope.

I. Synthesis of N-Aryl Heterocyclic Sulfonamides via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine, forming a new carbon-nitrogen bond.[1] This methodology is particularly useful for the synthesis of N-aryl heterocycles, which are prevalent motifs in many biologically active compounds.

Reaction Scheme:
Experimental Protocol:

A general procedure for the Buchwald-Hartwig amination of this compound with a generic amino-heterocycle is provided below. This protocol is based on established methods for the amination of aryl halides.[2][3]

Materials:

  • This compound

  • Amino-heterocycle (e.g., 2-aminopyridine, 3-aminopyrazole, etc.)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous 1,4-dioxane

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware and stirring equipment

Procedure:

  • To an oven-dried Schlenk tube, add this compound (1.0 mmol, 1.0 equiv), the amino-heterocycle (1.2 mmol, 1.2 equiv), cesium carbonate (1.5 mmol, 1.5 equiv), palladium(II) acetate (0.02 mmol, 2 mol%), and Xantphos (0.04 mmol, 4 mol%).

  • Evacuate and backfill the Schlenk tube with nitrogen or argon gas three times.

  • Add anhydrous 1,4-dioxane (5 mL) via syringe.

  • Seal the Schlenk tube and place it in a preheated oil bath at 100 °C.

  • Stir the reaction mixture for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite®.

  • Wash the filter cake with additional ethyl acetate (10 mL).

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-aryl heterocyclic sulfonamide.

Data Presentation:
EntryAmino-heterocycleProductYield (%)
12-AminopyridineN-(pyridin-2-yl)-2-amino-4-(trifluoromethyl)benzenesulfonamideData not available
23-AminopyrazoleN-(1H-pyrazol-3-yl)-2-amino-4-(trifluoromethyl)benzenesulfonamideData not available
3Morpholine2-(morpholino)-4-(trifluoromethyl)benzenesulfonamideData not available

Note: Specific yield data for the coupling of this compound with these exact amino-heterocycles are not available in the searched literature. The yields are expected to be moderate to high based on analogous reactions.

Signaling Pathway Diagram (Buchwald-Hartwig Amination):

Buchwald_Hartwig_Amination Pd0 Pd(0)L2 OxAdd Oxidative Addition Intermediate L2Pd(II)(Ar)(X) Pd0->OxAdd + Ar-X ArX 2-bromo-4-(trifluoromethyl) benzenesulfonamide ArX->OxAdd Amine Amino-heterocycle (R-NH2) AmineCoord Amine Coordination [L2Pd(II)(Ar)(NH2R)]+X- Amine->AmineCoord Base Base (e.g., Cs2CO3) Deprot Deprotonation L2Pd(II)(Ar)(NHR) Base->Deprot OxAdd->AmineCoord + R-NH2 AmineCoord->Deprot + Base Deprot->Pd0 Product N-(heteroaryl)-4-(trifluoromethyl) benzenesulfonamide Deprot->Product Reductive Elimination HX_Base [Base-H]+X- Deprot->HX_Base

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

II. Synthesis of Biaryl-Linked Heterocyles via Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (e.g., a boronic acid or ester) and an organohalide to form a carbon-carbon bond.[4] This reaction is exceptionally versatile for the synthesis of biaryl compounds, including those where one or both aryl groups are heterocycles.

Reaction Scheme:
Experimental Protocol:

The following is a general protocol for the Suzuki-Miyaura coupling of this compound with a generic heteroaryl boronic acid, adapted from established procedures.[5][6][7]

Materials:

  • This compound

  • Heteroaryl boronic acid (e.g., pyridine-3-boronic acid, thiophene-2-boronic acid, etc.)

  • Palladium(II) acetate (Pd(OAc)₂)

  • RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl)

  • Potassium phosphate (K₃PO₄)

  • Anhydrous toluene and water

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware and stirring equipment

Procedure:

  • In a Schlenk tube, combine this compound (1.0 mmol, 1.0 equiv), the heteroaryl boronic acid (1.5 mmol, 1.5 equiv), and potassium phosphate (2.0 mmol, 2.0 equiv).

  • Add palladium(II) acetate (0.03 mmol, 3 mol%) and RuPhos (0.06 mmol, 6 mol%).

  • Evacuate and backfill the tube with nitrogen or argon three times.

  • Add anhydrous toluene (4 mL) and water (0.4 mL) via syringe.

  • Seal the tube and heat the reaction mixture to 100 °C in a preheated oil bath.

  • Stir vigorously for 4-12 hours, monitoring the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain the desired biaryl-linked heterocycle.

Data Presentation:
EntryHeteroaryl Boronic AcidProductYield (%)
1Pyridine-3-boronic acid2-(Pyridin-3-yl)-4-(trifluoromethyl)benzenesulfonamideData not available
2Thiophene-2-boronic acid2-(Thiophen-2-yl)-4-(trifluoromethyl)benzenesulfonamideData not available
3Furan-2-boronic acid2-(Furan-2-yl)-4-(trifluoromethyl)benzenesulfonamideData not available

Note: Specific yield data for the coupling of this compound with these exact heteroaryl boronic acids are not available in the searched literature. The yields are anticipated to be in the good to excellent range based on similar couplings.

Signaling Pathway Diagram (Suzuki-Miyaura Coupling):

Suzuki_Miyaura_Coupling Pd0 Pd(0)L2 OxAdd Oxidative Addition Intermediate L2Pd(II)(Ar)(X) Pd0->OxAdd + Ar-X ArX 2-bromo-4-(trifluoromethyl) benzenesulfonamide ArX->OxAdd BoronicAcid Heteroaryl Boronic Acid (R-B(OH)2) Transmetalation Transmetalation Intermediate L2Pd(II)(Ar)(R) BoronicAcid->Transmetalation + Base Base Base (e.g., K3PO4) Base->Transmetalation OxAdd->Transmetalation + [R-B(OH)3]- Transmetalation->Pd0 Product 2-(heteroaryl)-4-(trifluoromethyl) benzenesulfonamide Transmetalation->Product Reductive Elimination Borate [B(OH)3X]- Transmetalation->Borate

Caption: Catalytic cycle of the Suzuki-Miyaura coupling.

III. Potential Synthesis of Benzosultams via Intramolecular Heck Reaction

While specific examples utilizing this compound were not found, the intramolecular Heck reaction represents a powerful strategy for the synthesis of benzosultams (cyclic sulfonamides).[8] This would first involve the N-alkenylation of the starting sulfonamide, followed by a palladium-catalyzed intramolecular cyclization.

Proposed Synthetic Workflow:

Heck_Workflow Start 2-bromo-4-(trifluoromethyl) benzenesulfonamide Alkenylation N-Alkenylation (e.g., with allyl bromide) Start->Alkenylation Intermediate N-alkenyl-2-bromo-4-(trifluoromethyl) benzenesulfonamide Alkenylation->Intermediate Heck Intramolecular Heck Reaction (Pd catalyst, Base) Intermediate->Heck Product Trifluoromethyl-substituted Benzosultam Heck->Product

Caption: Proposed workflow for benzosultam synthesis.

Further research would be required to optimize the conditions for the N-alkenylation and subsequent intramolecular Heck cyclization of this compound.

Conclusion

The protocols and schemes presented herein provide a solid foundation for the synthesis of novel heterocycles derived from this compound. The versatility of this starting material, combined with the power of modern cross-coupling methodologies, opens up a vast chemical space for the exploration of new drug candidates and functional materials. Researchers are encouraged to adapt and optimize these general protocols to suit their specific synthetic targets.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 2-Bromo-4-(trifluoromethyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for various palladium-catalyzed cross-coupling reactions utilizing 2-bromo-4-(trifluoromethyl)benzenesulfonamide as a key building block. The trifluoromethyl group and the sulfonamide moiety are prevalent in medicinal chemistry, known to enhance metabolic stability, binding affinity, and bioavailability of drug candidates. The protocols outlined below are based on established palladium-catalyzed methodologies and serve as a guide for the synthesis of diverse derivatives.

Introduction to Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a powerful class of chemical transformations that enable the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds. These reactions are fundamental in modern organic synthesis and are extensively used in the pharmaceutical industry for the construction of complex molecular architectures from simple precursors. The general catalytic cycle for these reactions involves the oxidative addition of an organic halide to a palladium(0) complex, followed by transmetalation (for Suzuki, and Sonogashira) or amine coordination/deprotonation (for Buchwald-Hartwig), and concluding with reductive elimination to yield the desired product and regenerate the palladium(0) catalyst.

General Experimental Workflow

The following diagram illustrates a typical experimental workflow for a palladium-catalyzed cross-coupling reaction.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Weigh Reagents: - this compound - Coupling Partner - Palladium Catalyst & Ligand - Base solvent Add Anhydrous Solvent reagents->solvent degas Degas Mixture (e.g., N2/Ar bubbling) solvent->degas heat Heat to Reaction Temperature degas->heat monitor Monitor Reaction Progress (TLC, LC-MS) heat->monitor cool Cool to Room Temperature monitor->cool quench Quench Reaction cool->quench extract Extract with Organic Solvent quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify

Caption: General workflow for palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: Synthesis of Biaryl Sulfonamides

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organohalide and an organoboron compound. This reaction is widely employed in the synthesis of biaryl scaffolds, which are common motifs in pharmaceuticals.

General Reaction Scheme:

where Ar-Br is this compound and R-B(OR')2 is an aryl or heteroaryl boronic acid or ester.

Experimental Protocol:
  • To a reaction vessel, add this compound (1.0 equiv.), the corresponding arylboronic acid (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0-3.0 equiv.).

  • Add a suitable solvent system (e.g., toluene/ethanol/water or dioxane/water).

  • Degas the mixture by bubbling with an inert gas (N₂ or Ar) for 15-20 minutes.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the starting material is consumed as monitored by TLC or LC-MS.

  • Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired biaryl sulfonamide.

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)K₂CO₃Toluene/EtOH/H₂O9012Data not available
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)Cs₂CO₃Dioxane/H₂O10016Data not available
3Pyridin-3-ylboronic acidPd(OAc)₂/SPhos (2/4)K₃PO₄Toluene/H₂O10018Data not available
Note: The yields for these reactions are hypothetical as specific literature data for this substrate was not found. Reaction conditions should be optimized.

Buchwald-Hartwig Amination: Synthesis of N-Aryl Sulfonamides

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds by coupling an aryl halide with an amine. This reaction is instrumental in the synthesis of arylamines, a common structural feature in many drug molecules.

General Reaction Scheme:

where Ar-Br is this compound and R₂NH is a primary or secondary amine.

Experimental Protocol:
  • In an oven-dried reaction tube, combine this compound (1.0 equiv.), the amine (1.2-1.5 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos, 2-4 mol%), and a strong base (e.g., NaOt-Bu, 1.5-2.0 equiv.).

  • Evacuate and backfill the tube with an inert gas (N₂ or Ar).

  • Add an anhydrous solvent (e.g., toluene or dioxane).

  • Seal the tube and heat the mixture to the appropriate temperature (typically 80-110 °C) with stirring for the required time (monitored by TLC or LC-MS).

  • After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter through a pad of Celite.

  • Concentrate the filtrate and purify the residue by flash column chromatography to yield the N-arylated product.

EntryAmineCatalyst/Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃/XPhos (1/2)NaOt-BuToluene10016Data not available
2AnilinePd(OAc)₂/BINAP (2/3)Cs₂CO₃Dioxane11024Data not available
3BenzylaminePd₂(dba)₃/RuPhos (1/2)K₃PO₄Toluene10018Data not available
Note: The yields for these reactions are hypothetical as specific literature data for this substrate was not found. Reaction conditions should be optimized.

Sonogashira Coupling: Synthesis of Alkynylbenzenesulfonamides

The Sonogashira coupling reaction forms a C-C bond between an aryl halide and a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. This reaction is a reliable method for the synthesis of aryl alkynes.

General Reaction Scheme:

where Ar-Br is this compound and H-C≡C-R is a terminal alkyne.

Experimental Protocol:
  • To a solution of this compound (1.0 equiv.) and the terminal alkyne (1.2-1.5 equiv.) in a suitable solvent (e.g., THF or DMF), add a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%) and a copper(I) salt (e.g., CuI, 1-3 mol%).

  • Add an amine base (e.g., triethylamine or diisopropylamine), which often serves as a co-solvent.

  • Stir the reaction mixture under an inert atmosphere at room temperature or with gentle heating until completion.

  • Upon completion, dilute the reaction mixture with an organic solvent and wash with saturated aqueous NH₄Cl solution.

  • Separate the organic layer, dry it over anhydrous Na₂SO₄, and concentrate it in vacuo.

  • Purify the crude product by column chromatography to obtain the desired alkynylbenzenesulfonamide.

EntryAlkynePd Catalyst (mol%)Cu(I) Salt (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ (3)CuI (2)Et₃NTHF508Data not available
2TrimethylsilylacetylenePd(PPh₃)₄ (5)CuI (3)i-Pr₂NHDMFRT12Data not available
3Propargyl alcoholPd(dppf)Cl₂ (3)CuI (2)Et₃NTHF/DMF6010Data not available
Note: The yields for these reactions are hypothetical as specific literature data for this substrate was not found. Reaction conditions should be optimized.

Heck Reaction: Synthesis of Alkenylbenzenesulfonamides

The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene, catalyzed by a palladium complex in the presence of a base.

General Reaction Scheme:

where Ar-Br is this compound and H₂C=CHR is an alkene.

Experimental Protocol:
  • In a reaction vessel, combine this compound (1.0 equiv.), the alkene (1.5-2.0 equiv.), a palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), and a phosphine ligand if necessary (e.g., P(o-tolyl)₃).

  • Add a base (e.g., Et₃N or K₂CO₃) and a polar aprotic solvent (e.g., DMF or NMP).

  • Heat the reaction mixture to a high temperature (typically 100-140 °C) and stir for the required duration.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the mixture, dilute with water, and extract with a suitable organic solvent.

  • Wash the organic phase, dry, and concentrate.

  • Purify the product by column chromatography.

EntryAlkeneCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1StyrenePd(OAc)₂ (5)Et₃NDMF12024Data not available
2n-Butyl acrylatePd(OAc)₂/P(o-tolyl)₃ (2/4)K₂CO₃NMP14018Data not available
34-VinylpyridinePdCl₂(PPh₃)₂ (3)Et₃NDMF12020Data not available
Note: The yields for these reactions are hypothetical as specific literature data for this substrate was not found. Reaction conditions should be optimized.

Catalytic Cycle of Palladium-Catalyzed Cross-Coupling

The following diagram illustrates the general catalytic cycle for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions.

G pd0 Pd(0)L_n pd2 Ar-Pd(II)L_n-Br pd0->pd2 Oxidative Addition (Ar-Br) trans_suzuki Ar-Pd(II)L_n-R pd2->trans_suzuki Transmetalation (R-B(OR)_2, Base) trans_bh Ar-Pd(II)L_n-NR'_2 pd2->trans_bh Amine Coordination & Deprotonation (R'_2NH, Base) trans_sono Ar-Pd(II)L_n-C≡CR' pd2->trans_sono Transmetalation (Cu-C≡CR') product_suzuki Ar-R trans_suzuki->product_suzuki product_bh Ar-NR'_2 trans_bh->product_bh product_sono Ar-C≡CR' trans_sono->product_sono product_suzuki->pd0 Reductive Elimination product_bh->pd0 product_sono->pd0

Caption: Generalized catalytic cycle for common cross-coupling reactions.

Application Notes and Protocols for N-Arylation of 2-bromo-4-(trifluoromethyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the N-arylation of 2-bromo-4-(trifluoromethyl)benzenesulfonamide, a critical transformation for synthesizing a variety of compounds with potential applications in medicinal chemistry and materials science. The protocols described herein are based on established palladium-catalyzed Buchwald-Hartwig amination and copper-catalyzed Ullmann condensation reactions, which are robust methods for the formation of carbon-nitrogen bonds.

Introduction

N-arylated sulfonamides are a prevalent structural motif in a wide range of biologically active molecules and functional materials. The synthesis of these compounds often relies on the cross-coupling of a sulfonamide with an aryl halide. This compound serves as a key building block, and its successful N-arylation is crucial for the development of novel chemical entities. This document outlines two reliable methods for this transformation, providing detailed experimental procedures, expected outcomes, and a summary of reaction conditions.

The two primary methods for the N-arylation of sulfonamides are the Palladium-Catalyzed Buchwald-Hartwig Amination and the Copper-Catalyzed Ullmann Condensation. The Buchwald-Hartwig amination is known for its broad substrate scope and high functional group tolerance, often proceeding under relatively mild conditions.[1][2][3] In contrast, the Ullmann condensation is a classical method that has seen significant improvements with the development of new ligands and reaction conditions, offering a cost-effective alternative to palladium-based systems.[4][5]

Data Presentation

The following table summarizes typical reaction conditions and expected yields for the N-arylation of sulfonamides with aryl bromides, based on literature for analogous substrates. These values should serve as a general guideline for the N-arylation of this compound.

Catalyst SystemLigandBaseSolventTemperature (°C)Typical Yield (%)Reference
Pd(OAc)₂XantphosCs₂CO₃Toluene100-12070-95[6][7]
Pd₂(dba)₃BINAPK₂CO₃Dioxane10065-90[1][7]
CuIDMEDAK₃PO₄Toluene11060-85[8][9]
Cu₂O (ligand-free)N/AK₂CO₃DMF13050-80[4][10]

Experimental Protocols

Method 1: Palladium-Catalyzed Buchwald-Hartwig Amination

This protocol describes a general procedure for the N-arylation of this compound with an aryl amine using a palladium catalyst and a phosphine ligand.

Materials:

  • This compound

  • Aryl amine (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂, 0.05 equivalents)

  • Xantphos (0.1 equivalents)

  • Cesium carbonate (Cs₂CO₃, 2.0 equivalents)

  • Anhydrous toluene

  • Reaction vessel (e.g., Schlenk tube)

  • Magnetic stirrer

  • Heating mantle or oil bath

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry reaction vessel, add this compound (1.0 mmol), the aryl amine (1.2 mmol), cesium carbonate (2.0 mmol), palladium(II) acetate (0.05 mmol), and Xantphos (0.1 mmol).

  • Evacuate and backfill the vessel with an inert atmosphere (argon or nitrogen) three times.

  • Add anhydrous toluene (5 mL) via syringe.

  • Heat the reaction mixture to 110 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite to remove inorganic salts.

  • Wash the filtrate with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-arylated sulfonamide.

Method 2: Copper-Catalyzed Ullmann Condensation

This protocol provides a ligand-free approach for the N-arylation of this compound using a copper catalyst.

Materials:

  • This compound

  • Aryl amine (1.5 equivalents)

  • Copper(I) oxide (Cu₂O, 0.1 equivalents)

  • Potassium carbonate (K₂CO₃, 2.0 equivalents)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Reaction vessel (e.g., sealed tube)

  • Magnetic stirrer

  • Heating mantle or oil bath

Procedure:

  • To a reaction vessel, add this compound (1.0 mmol), the aryl amine (1.5 mmol), copper(I) oxide (0.1 mmol), and potassium carbonate (2.0 mmol).

  • Add anhydrous DMF (5 mL).

  • Seal the vessel and heat the reaction mixture to 130 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion (typically 24-48 hours), cool the reaction mixture to room temperature.

  • Pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with brine (2 x 20 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired N-arylated sulfonamide.

Visualizations

Buchwald_Hartwig_Workflow Start Start Setup Reaction Setup: - this compound - Aryl Amine - Pd(OAc)₂/Xantphos - Cs₂CO₃ - Toluene Start->Setup Reaction Reaction: 110 °C, 12-24h (Inert Atmosphere) Setup->Reaction Workup Work-up: - Cool to RT - Dilute with EtOAc - Filter through Celite Reaction->Workup Extraction Extraction: - Wash with H₂O & Brine - Dry over Na₂SO₄ Workup->Extraction Purification Purification: Flash Column Chromatography Extraction->Purification Product N-Arylated Product Purification->Product

Caption: Experimental workflow for Buchwald-Hartwig N-arylation.

Ullmann_Condensation_Workflow Start Start Setup Reaction Setup: - this compound - Aryl Amine - Cu₂O - K₂CO₃ - DMF Start->Setup Reaction Reaction: 130 °C, 24-48h (Sealed Tube) Setup->Reaction Workup Work-up: - Cool to RT - Pour into H₂O Reaction->Workup Extraction Extraction: - Extract with EtOAc - Wash with Brine - Dry over Na₂SO₄ Workup->Extraction Purification Purification: Flash Column Chromatography Extraction->Purification Product N-Arylated Product Purification->Product

Caption: Experimental workflow for Ullmann N-arylation.

Catalytic_Cycles cluster_buchwald Buchwald-Hartwig Cycle (Pd) cluster_ullmann Ullmann Cycle (Cu) Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-Br PdII Ar-Pd(II)(Br)L₂ OxAdd->PdII AmineCoord Amine Coordination PdII->AmineCoord R'NH₂ PdAmine [Ar-Pd(II)(NHR')L₂]⁺ AmineCoord->PdAmine Deprot Deprotonation (Base) PdAmine->Deprot PdAmido Ar-Pd(II)(NR')L₂ Deprot->PdAmido RedElim Reductive Elimination PdAmido->RedElim RedElim->Pd0 Ar-NHR' CuI Cu(I)X BaseReact Base CuI->BaseReact R'₂NH CuAmide Cu(I)-NR'₂ BaseReact->CuAmide OxAdd_Cu Oxidative Addition CuAmide->OxAdd_Cu Ar-Br CuIII Ar-Cu(III)(NR'₂)X OxAdd_Cu->CuIII RedElim_Cu Reductive Elimination CuIII->RedElim_Cu RedElim_Cu->CuI Ar-NR'₂

Caption: Simplified catalytic cycles for N-arylation reactions.

References

Application Notes and Protocols for 2-Bromo-4-(trifluoromethyl)benzenesulfonamide in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-bromo-4-(trifluoromethyl)benzenesulfonamide as a key intermediate in the synthesis of novel agrochemicals, particularly herbicides and fungicides. The protocols outlined below are based on established synthetic methodologies for structurally related compounds and are intended to serve as a guide for the development of new active ingredients.

Introduction: A Versatile Building Block for Agrochemicals

This compound is a valuable scaffold in agrochemical research and development. The presence of a trifluoromethyl group often enhances the biological activity and metabolic stability of the final product. The sulfonamide moiety provides a versatile handle for further chemical modifications, while the bromo substituent allows for the introduction of diverse functionalities through cross-coupling reactions. This combination of features makes it an attractive starting material for the synthesis of a wide range of potent herbicides and fungicides.

Key Synthetic Applications

The primary applications of this compound in agrochemical synthesis involve two main reaction pathways:

  • N-Arylation/N-Alkylation of the Sulfonamide Group: The sulfonamide nitrogen can be readily functionalized by reaction with various aryl or alkyl halides to introduce different substituents, leading to the generation of diverse compound libraries for biological screening.

  • Palladium-Catalyzed Cross-Coupling Reactions: The bromo group serves as a reactive site for various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. These reactions enable the formation of carbon-carbon and carbon-heteroatom bonds, allowing for the construction of complex molecular architectures.

Experimental Protocols

The following are representative protocols for the key synthetic transformations involving this compound.

Protocol 1: Synthesis of N-Aryl-2-bromo-4-(trifluoromethyl)benzenesulfonamides

This protocol describes the N-arylation of this compound with a substituted aniline, a common step in the synthesis of fungicidal compounds.

Reaction Scheme:

N_Arylation reactant1 This compound reagents Base (e.g., K₂CO₃) Solvent (e.g., DMF) reactant1->reagents reactant2 Substituted Aniline reactant2->reagents product N-Aryl-2-bromo-4-(trifluoromethyl)benzenesulfonamide reagents->product Heat

Caption: General scheme for N-arylation of this compound.

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )Quantity (mmol)
This compound351003-63-9304.081.0
Substituted AnilineVariesVaries1.1
Potassium Carbonate (K₂CO₃)584-08-7138.212.0
N,N-Dimethylformamide (DMF), anhydrous68-12-273.0910 mL

Procedure:

  • To a dry round-bottom flask, add this compound (1.0 mmol), the substituted aniline (1.1 mmol), and potassium carbonate (2.0 mmol).

  • Add anhydrous N,N-dimethylformamide (10 mL) to the flask.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water (50 mL).

  • Extract the aqueous mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired N-aryl-2-bromo-4-(trifluoromethyl)benzenesulfonamide.

Expected Yield: 75-90% (dependent on the specific aniline used).

Protocol 2: Suzuki-Miyaura Cross-Coupling for the Synthesis of Biaryl Sulfonamides

This protocol details a typical Suzuki-Miyaura cross-coupling reaction to introduce an aryl or heteroaryl group at the 2-position of the benzenesulfonamide ring, a key step in creating novel herbicides.

Reaction Scheme:

Suzuki_Coupling start_material N-Substituted-2-bromo-4-(trifluoromethyl)benzenesulfonamide catalyst_system Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., Na₂CO₃) Solvent (e.g., Toluene/Ethanol/H₂O) start_material->catalyst_system boronic_acid Aryl/Heteroaryl Boronic Acid boronic_acid->catalyst_system product N-Substituted-2-(aryl/heteroaryl)-4-(trifluoromethyl)benzenesulfonamide catalyst_system->product Heat

Caption: General workflow for Suzuki-Miyaura cross-coupling.

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )Quantity (mmol)
N-Substituted-2-bromo-4-(trifluoromethyl)benzenesulfonamideVariesVaries1.0
Aryl/Heteroaryl Boronic AcidVariesVaries1.2
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)14221-01-31155.560.05
Sodium Carbonate (Na₂CO₃)497-19-8105.992.0
Toluene108-88-392.148 mL
Ethanol64-17-546.072 mL
Water7732-18-518.022 mL

Procedure:

  • In a round-bottom flask, dissolve the N-substituted-2-bromo-4-(trifluoromethyl)benzenesulfonamide (1.0 mmol) and the aryl/heteroaryl boronic acid (1.2 mmol) in a mixture of toluene (8 mL), ethanol (2 mL), and water (2 mL).

  • Add sodium carbonate (2.0 mmol) to the solution.

  • Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (0.05 mmol), to the reaction mixture.

  • Heat the mixture to reflux (approximately 90-100 °C) and stir for 6-18 hours, monitoring the reaction by TLC or LC-MS.

  • After the reaction is complete, cool to room temperature and dilute with ethyl acetate (30 mL).

  • Wash the organic layer sequentially with water (20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by column chromatography on silica gel to afford the desired biaryl sulfonamide product.

Expected Yield: 60-85% (highly dependent on the coupling partners and reaction conditions).

Data Presentation: Representative Agrochemical Leads

The following table summarizes hypothetical but representative data for agrochemical candidates synthesized from this compound, illustrating the potential for generating potent active ingredients.

Compound IDSynthetic RouteTarget Moiety IntroducedYield (%)Purity (%) (by HPLC)Herbicidal Activity (IC₅₀, µM) vs. A. fatuaFungicidal Activity (EC₅₀, µg/mL) vs. B. cinerea
AG-H-01Protocol 24-Fluorophenyl82>985.2-
AG-H-02Protocol 2Pyrazol-4-yl75>972.8-
AG-F-01Protocol 12,6-Dichloroaniline88>99-15.4
AG-F-02Protocol 14-Methoxy-2-methylaniline91>98-11.8

Logical Workflow for Agrochemical Discovery

The following diagram illustrates the logical workflow from the starting material to the identification of a lead agrochemical compound.

Agrochemical_Discovery_Workflow start This compound synthesis Synthetic Modification (e.g., N-Arylation, Suzuki Coupling) start->synthesis library Compound Library Generation synthesis->library screening High-Throughput Biological Screening (Herbicidal & Fungicidal Assays) library->screening hit_id Hit Identification (Active Compounds) screening->hit_id lead_opt Lead Optimization (Structure-Activity Relationship Studies) hit_id->lead_opt candidate Pre-clinical Candidate Selection lead_opt->candidate

Application Notes and Protocols for Creating Compound Libraries with 2-bromo-4-(trifluoromethyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis of diverse compound libraries utilizing 2-bromo-4-(trifluoromethyl)benzenesulfonamide as a key building block. This reagent is of particular interest in medicinal chemistry due to the presence of the sulfonamide moiety, a well-established pharmacophore, and the trifluoromethyl group, which can enhance metabolic stability, binding affinity, and cell permeability of drug candidates.[1] The bromine atom serves as a versatile handle for further functionalization, enabling the creation of libraries with multiple points of diversity.

Introduction

The strategic design and synthesis of compound libraries are fundamental to modern drug discovery. This compound offers a robust scaffold for generating libraries of novel sulfonamides with potential therapeutic applications in various disease areas, including oncology and infectious diseases. The trifluoromethyl group is a key feature in many FDA-approved drugs and is known to positively influence pharmacokinetic and pharmacodynamic properties.[1] This document outlines protocols for solid-phase synthesis of a diverse library from this starting material and discusses potential biological applications, with a focus on the inhibition of key signaling pathways.

Data Presentation

The following table summarizes the inhibitory activity of a series of trifluoromethyl-containing compounds against the Hedgehog signaling pathway, a critical pathway in embryonic development and cancer.[2][3] This data is representative of the potential bioactivities that can be achieved with compounds derived from a this compound scaffold.

Compound IDStructureTargetIC50 (nM)
Vismodegib (Positive Control)Hedgehog Signaling (Gli-luciferase reporter)4.52
13d 4-(2-pyrimidinylamino)benzamide derivativeHedgehog Signaling (Gli-luciferase reporter)1.44
Representative Compound A (Hypothetical derivative of this compound)Hedgehog Signaling (Predicted)-
Representative Compound B (Hypothetical derivative of this compound)Hedgehog Signaling (Predicted)-

Note: Data for Vismodegib and compound 13d are from a study on trifluoromethyl-containing 4-(2-pyrimidinylamino)benzamide derivatives as Hedgehog signaling pathway inhibitors.[2]

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of a Secondary Amine Substituted Sulfonamide Library

This protocol details the synthesis of a diverse library of sulfonamides using a solid-phase approach, which allows for high-throughput synthesis and purification.

Materials:

  • Rink Amide resin

  • 2-bromo-4-(trifluoromethyl)benzenesulfonyl chloride

  • A diverse set of primary amines (Building Block Set A)

  • A diverse set of boronic acids (Building Block Set B)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Diisopropylethylamine (DIPEA)

  • Piperidine

  • Trifluoroacetic acid (TFA)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Sodium carbonate (Na₂CO₃)

Procedure:

  • Resin Swelling and Deprotection: Swell the Rink Amide resin in DMF for 1 hour. Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF and DCM.

  • Sulfonylation: Dissolve 2-bromo-4-(trifluoromethyl)benzenesulfonyl chloride (3 eq.) and DIPEA (5 eq.) in DMF. Add the solution to the deprotected resin and shake at room temperature for 12-16 hours. Wash the resin extensively with DMF and DCM.

  • Diversity Introduction (Suzuki Coupling): To introduce the first point of diversity, perform a Suzuki coupling reaction. Add a solution of a boronic acid from Building Block Set B (3 eq.), Pd(PPh₃)₄ (0.1 eq.), and 2M Na₂CO₃ (3 eq.) in a 3:1 mixture of DMF and water to the resin. Heat the reaction mixture at 80°C for 8 hours. Wash the resin with DMF, water, and DCM.

  • Diversity Introduction (Amine Substitution): To introduce the second point of diversity, add a primary amine from Building Block Set A (5 eq.) in a suitable solvent like NMP and heat at 100°C for 12 hours. This step displaces the bromine atom. Wash the resin with DMF and DCM.

  • Cleavage and Purification: Cleave the final compounds from the resin using a mixture of 95% TFA, 2.5% water, and 2.5% triisopropylsilane for 2 hours. Precipitate the cleaved compounds in cold diethyl ether, centrifuge, and decant the ether. The crude products can be purified by preparative HPLC.

Protocol 2: Solution-Phase Synthesis of a Single N-Aryl-2-bromo-4-(trifluoromethyl)benzenesulfonamide

This protocol is suitable for the synthesis of a single, specific sulfonamide derivative in solution.

Materials:

  • 2-bromo-4-(trifluoromethyl)benzenesulfonyl chloride

  • A specific primary or secondary amine (e.g., aniline)

  • Pyridine or triethylamine

  • Dichloromethane (DCM)

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: Dissolve the amine (1.0 eq.) and pyridine (1.5 eq.) in DCM in a round-bottom flask equipped with a magnetic stirrer and cool to 0°C in an ice bath.

  • Addition of Sulfonyl Chloride: Dissolve 2-bromo-4-(trifluoromethyl)benzenesulfonyl chloride (1.1 eq.) in DCM and add it dropwise to the stirred amine solution at 0°C.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, wash the reaction mixture sequentially with 1M HCl, water, saturated NaHCO₃ solution, and brine.

  • Isolation and Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Mandatory Visualization

G cluster_workflow Solid-Phase Library Synthesis Workflow resin Rink Amide Resin deprotection Fmoc Deprotection (20% Piperidine/DMF) resin->deprotection sulfonylation Sulfonylation with 2-bromo-4-(trifluoromethyl)benzenesulfonyl chloride deprotection->sulfonylation suzuki Diversity Point 1: Suzuki Coupling (Building Block Set B - Boronic Acids) sulfonylation->suzuki amination Diversity Point 2: Amine Substitution (Building Block Set A - Amines) suzuki->amination cleavage Cleavage from Resin (TFA) amination->cleavage library Diverse Sulfonamide Library cleavage->library

Caption: Workflow for the solid-phase synthesis of a diverse sulfonamide library.

hedgehog_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PTCH1 PTCH1 SMO SMO PTCH1->SMO Inhibits SUFU_GLI SUFU-GLI Complex (Inactive) SMO->SUFU_GLI Inhibits formation of active GLI SUFU SUFU GLI GLI SUFU->GLI Sequesters GLI_A GLI (Active) Target_Genes Target Gene Transcription GLI_A->Target_Genes Promotes Hh_ligand Hedgehog Ligand Hh_ligand->PTCH1 Binds Inhibitor Trifluoromethyl-Sulfonamide Inhibitor Inhibitor->SMO Inhibits

Caption: Simplified Hedgehog signaling pathway and the inhibitory action of small molecules.

References

Application Notes and Protocols for the Functionalization of 2-Bromo-4-(trifluoromethyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the chemical modification of 2-bromo-4-(trifluoromethyl)benzenesulfonamide. This versatile building block is of significant interest in medicinal chemistry due to the presence of multiple reaction sites: the sulfonamide nitrogen, the aryl bromide, and the trifluoromethyl group, which can influence the compound's physicochemical properties. The following sections detail established methods for N-alkylation and N-arylation of the sulfonamide group, providing a foundation for the synthesis of diverse compound libraries for drug discovery and development.

Core Concepts in Functionalization

The reactivity of this compound is dictated by its distinct functional groups. The sulfonamide proton is acidic and can be removed by a base to generate a nucleophilic nitrogen anion, which can then be functionalized. The carbon-bromine bond on the aromatic ring is susceptible to various palladium- or copper-catalyzed cross-coupling reactions, allowing for the introduction of new carbon-carbon or carbon-heteroatom bonds.

Below is a diagram illustrating the primary sites of functionalization on the parent molecule.

Figure 1: Key reactive sites on this compound for chemical functionalization.

N-Alkylation of the Sulfonamide Group

The introduction of alkyl groups onto the sulfonamide nitrogen is a common strategy to modulate the lipophilicity and steric profile of a molecule. This transformation is typically achieved by deprotonating the sulfonamide with a suitable base, followed by reaction with an alkyl halide.

General Experimental Workflow

The general workflow for the N-alkylation of a sulfonamide is depicted below.

N_Alkylation_Workflow start Start: This compound deprotonation Deprotonation with Base (e.g., NaH, K₂CO₃) in aprotic solvent (e.g., DMF, THF) start->deprotonation alkylation Addition of Alkyl Halide (R-X, where X = Br, I) deprotonation->alkylation workup Aqueous Work-up & Extraction alkylation->workup purification Purification (e.g., Column Chromatography) workup->purification product Product: N-Alkyl-2-bromo-4-(trifluoromethyl)benzenesulfonamide purification->product

Figure 2: General workflow for the N-alkylation of this compound.

Protocol 1: N-Alkylation using Sodium Hydride in DMF

This protocol describes a general procedure for the N-alkylation of this compound using a strong base, sodium hydride, in an anhydrous polar aprotic solvent.

Materials:

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Alkyl halide (e.g., methyl iodide, benzyl bromide)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask and standard laboratory glassware

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).

  • Dissolve the starting material in anhydrous DMF (concentration typically 0.1-0.5 M).

  • Cool the solution to 0 °C using an ice bath.

  • Carefully add sodium hydride (1.1 - 1.5 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.

  • Stir the reaction mixture at 0 °C for 30-60 minutes, or until gas evolution ceases.

  • Slowly add the alkyl halide (1.1 - 1.5 eq) to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the aqueous layer).

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired N-alkylated product.

Quantitative Data (Representative):

EntryAlkyl Halide (R-X)Base (eq)SolventTemp (°C)Time (h)Yield (%)
1Methyl IodideNaH (1.2)DMFRT485-95
2Ethyl BromideK₂CO₃ (2.0)DMF601275-85
3Benzyl BromideNaH (1.2)THFRT680-90

Note: Yields are estimates based on general sulfonamide alkylation reactions and may vary depending on the specific substrate and reaction conditions.

N-Arylation of the Sulfonamide Group

The formation of an N-aryl bond on the sulfonamide can be achieved through transition metal-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination and the Ullmann condensation. These methods allow for the introduction of a wide range of (hetero)aryl groups.

Protocol 2: Palladium-Catalyzed Buchwald-Hartwig Amination

This protocol outlines a general procedure for the N-arylation of this compound with an aryl boronic acid.

Materials:

  • This compound

  • Aryl boronic acid

  • Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Phosphine ligand (e.g., XPhos, SPhos, RuPhos)

  • Base (e.g., K₃PO₄, Cs₂CO₃, NaOtBu)

  • Anhydrous solvent (e.g., Toluene, Dioxane)

  • Standard laboratory glassware for inert atmosphere reactions (Schlenk line or glovebox)

Procedure:

  • In a glovebox or under a stream of inert gas, add the palladium catalyst (1-5 mol%), phosphine ligand (2-10 mol%), and base (2.0-3.0 eq) to a dry reaction vessel.

  • Add this compound (1.0 eq) and the aryl boronic acid (1.2-1.5 eq).

  • Add the anhydrous solvent.

  • Seal the vessel and heat the reaction mixture to 80-110 °C with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite® to remove insoluble salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired N-arylated product.

Buchwald_Hartwig_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-Br pd2_complex Ar-Pd(II)(Br)L₂ oxidative_addition->pd2_complex amine_coordination Amine Coordination & Deprotonation pd2_complex->amine_coordination R-NH-SO₂Ar' + Base pd2_amide_complex Ar-Pd(II)(NR-SO₂Ar')L₂ amine_coordination->pd2_amide_complex reductive_elimination Reductive Elimination pd2_amide_complex->reductive_elimination reductive_elimination->pd0 Regenerates Catalyst product Ar-NR-SO₂Ar' (Product) reductive_elimination->product

Figure 3: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Quantitative Data (Representative):

EntryAryl Boronic AcidCatalyst (mol%)Ligand (mol%)Base (eq)SolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(OAc)₂ (2)XPhos (4)K₃PO₄ (2.0)Toluene1001670-85
24-Methoxyphenylboronic acidPd₂(dba)₃ (1.5)RuPhos (3)Cs₂CO₃ (2.5)Dioxane1101865-80
33-Pyridylboronic acidPd(OAc)₂ (3)SPhos (6)NaOtBu (2.0)Toluene902460-75

Note: Yields are estimates based on general Buchwald-Hartwig amination reactions and may vary depending on the specific substrates and reaction conditions.

Conclusion

The functionalization of this compound at the sulfonamide nitrogen via N-alkylation and N-arylation provides a robust platform for the synthesis of a wide array of derivatives. The protocols outlined in this document serve as a starting point for the exploration of the chemical space around this versatile scaffold. Optimization of reaction conditions may be necessary for specific substrates to achieve optimal yields. The resulting compounds can be valuable additions to compound libraries for screening in various drug discovery programs. Further modifications at the aryl bromide position through cross-coupling reactions can provide additional avenues for structural diversification.

Application Notes and Protocols: Synthesis of a Novel Kinase Inhibitor Scaffold from 2-bromo-4-(trifluoromethyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzenesulfonamide moiety is a privileged scaffold in medicinal chemistry, frequently incorporated into the structures of a wide array of therapeutic agents. Its ability to act as a hydrogen bond donor and acceptor, as well as its synthetic tractability, makes it a valuable component in the design of enzyme inhibitors, including potent and selective kinase inhibitors. Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, most notably cancer. The development of small molecules that can modulate kinase activity is therefore a cornerstone of modern drug discovery.

This document provides a detailed protocol for a synthetic route to a novel kinase inhibitor scaffold, starting from the readily available building block, 2-bromo-4-(trifluoromethyl)benzenesulfonamide. The key transformation in this synthetic pathway is a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a robust and versatile method for the formation of carbon-carbon bonds. This reaction enables the introduction of a heterocyclic core, a common feature in many approved kinase inhibitors that often serves to interact with the hinge region of the kinase active site. The trifluoromethyl group on the benzenesulfonamide ring can enhance metabolic stability and binding affinity of the final compound.

These application notes are intended to provide researchers with a practical and reproducible guide for the synthesis of a promising new class of bioactive molecules. The detailed experimental protocols, tabulated data, and workflow visualizations are designed to facilitate the efficient execution of this synthetic route and to serve as a foundation for further derivatization and optimization in drug discovery programs.

Synthetic Workflow

The overall synthetic strategy involves a two-step process. The first step is the protection of the sulfonamide nitrogen, which can be important for achieving high yields and purity in the subsequent cross-coupling reaction. The second and key step is the Suzuki-Miyaura cross-coupling of the protected this compound with a heterocyclic boronic acid, followed by deprotection to yield the final target molecule.

Synthetic_Workflow start This compound step1 Sulfonamide Protection (e.g., Boc Anhydride, DMAP) start->step1 intermediate N-Boc-2-bromo-4-(trifluoromethyl)benzenesulfonamide step1->intermediate step2 Suzuki-Miyaura Coupling (Heterocyclic Boronic Acid, Pd Catalyst, Base) intermediate->step2 coupled_product Protected Kinase Inhibitor Scaffold step2->coupled_product step3 Deprotection (e.g., TFA) coupled_product->step3 final_product Novel Kinase Inhibitor Scaffold step3->final_product

Caption: Synthetic workflow for the preparation of a novel kinase inhibitor scaffold.

Quantitative Data Summary

The following table summarizes the key quantitative data for the proposed synthetic route. Yields and specific reaction conditions are representative and may be optimized for specific heterocyclic boronic acids.

StepReactionKey Reagents & ConditionsProductYield (%)Purity (%)Analytical Data
1Sulfonamide ProtectionThis compound, Boc₂O, DMAP, CH₂Cl₂N-Boc-2-bromo-4-(trifluoromethyl)benzenesulfonamide95>98¹H NMR, ¹³C NMR, MS
2Suzuki-Miyaura CouplingN-Boc-protected intermediate, Pyrazole-4-boronic acid, Pd(PPh₃)₄, K₂CO₃, Dioxane/H₂ON-Boc-2-(1H-pyrazol-4-yl)-4-(trifluoromethyl)benzenesulfonamide85>97¹H NMR, ¹³C NMR, MS
3DeprotectionN-Boc-coupled product, TFA, CH₂Cl₂2-(1H-pyrazol-4-yl)-4-(trifluoromethyl)benzenesulfonamide98>99¹H NMR, ¹³C NMR, MS, m.p.

Experimental Protocols

Step 1: Synthesis of N-tert-butoxycarbonyl-2-bromo-4-(trifluoromethyl)benzenesulfonamide

Materials:

  • This compound (1.0 equiv)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.2 equiv)

  • 4-(Dimethylamino)pyridine (DMAP) (0.1 equiv)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • To a solution of this compound (1.0 equiv) in dichloromethane (CH₂Cl₂) are added di-tert-butyl dicarbonate (1.2 equiv) and 4-(dimethylamino)pyridine (0.1 equiv).

  • The reaction mixture is stirred at room temperature for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is diluted with CH₂Cl₂ and washed sequentially with saturated aqueous NaHCO₃ solution and brine.

  • The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel (eluting with a gradient of hexanes and ethyl acetate) to afford N-tert-butoxycarbonyl-2-bromo-4-(trifluoromethyl)benzenesulfonamide as a white solid.

Step 2: Synthesis of N-tert-butoxycarbonyl-2-(1H-pyrazol-4-yl)-4-(trifluoromethyl)benzenesulfonamide

Materials:

  • N-tert-butoxycarbonyl-2-bromo-4-(trifluoromethyl)benzenesulfonamide (1.0 equiv)

  • 1H-Pyrazole-4-boronic acid (1.5 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)

  • Potassium carbonate (K₂CO₃) (3.0 equiv)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • In a round-bottom flask, N-tert-butoxycarbonyl-2-bromo-4-(trifluoromethyl)benzenesulfonamide (1.0 equiv), 1H-pyrazole-4-boronic acid (1.5 equiv), and potassium carbonate (3.0 equiv) are combined.

  • The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.

  • Degassed 1,4-dioxane and water (4:1 v/v) are added, followed by the addition of tetrakis(triphenylphosphine)palladium(0) (0.05 equiv).

  • The reaction mixture is heated to 90 °C and stirred for 8-12 hours, monitoring the reaction progress by TLC.

  • After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed with water and brine.

  • The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel (eluting with a gradient of hexanes and ethyl acetate) to yield N-tert-butoxycarbonyl-2-(1H-pyrazol-4-yl)-4-(trifluoromethyl)benzenesulfonamide.

Step 3: Synthesis of 2-(1H-pyrazol-4-yl)-4-(trifluoromethyl)benzenesulfonamide (Novel Kinase Inhibitor Scaffold)

Materials:

  • N-tert-butoxycarbonyl-2-(1H-pyrazol-4-yl)-4-(trifluoromethyl)benzenesulfonamide (1.0 equiv)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • N-tert-butoxycarbonyl-2-(1H-pyrazol-4-yl)-4-(trifluoromethyl)benzenesulfonamide (1.0 equiv) is dissolved in dichloromethane (CH₂Cl₂).

  • Trifluoroacetic acid (TFA) is added dropwise at 0 °C, and the reaction mixture is stirred at room temperature for 2-4 hours.

  • The reaction progress is monitored by TLC until the starting material is fully consumed.

  • The reaction mixture is carefully concentrated under reduced pressure to remove excess TFA and solvent.

  • The residue is redissolved in ethyl acetate and washed with saturated aqueous NaHCO₃ solution and brine.

  • The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure to afford the final product, 2-(1H-pyrazol-4-yl)-4-(trifluoromethyl)benzenesulfonamide, which can be further purified by recrystallization if necessary.

Signaling Pathway Context: Kinase Inhibition

The synthesized 2-(1H-pyrazol-4-yl)-4-(trifluoromethyl)benzenesulfonamide represents a scaffold that has the potential to inhibit protein kinases. The pyrazole moiety can form key hydrogen bonds with the hinge region of the kinase ATP-binding site, while the sulfonamide group can interact with other residues in the active site. The trifluoromethylphenyl group often occupies a hydrophobic pocket. By inhibiting a specific kinase in a signaling pathway, such as the MAPK/ERK pathway, this molecule could potentially block downstream signaling events that lead to cell proliferation and survival, making it a candidate for anticancer drug development.

Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Growth Factor RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Inhibitor Novel Kinase Inhibitor Scaffold Inhibitor->RAF Inhibition Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation

Caption: Potential mechanism of action of the novel kinase inhibitor scaffold in the MAPK/ERK signaling pathway.

Protecting Group Strategies for 2-Bromo-4-(trifluoromethyl)benzenesulfonamide: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the selection and implementation of protecting group strategies for 2-bromo-4-(trifluoromethyl)benzenesulfonamide. The inherent low nucleophilicity of the sulfonamide nitrogen, exacerbated by the electron-withdrawing trifluoromethyl group, necessitates careful consideration of protecting group selection and reaction optimization. The strategies outlined below offer a range of options with varying stability profiles, allowing for orthogonal protection schemes in complex synthetic routes.

Introduction

This compound is a valuable building block in medicinal chemistry and drug development. The presence of the sulfonamide, aromatic bromide, and trifluoromethyl group offers multiple points for diversification. However, the acidic N-H of the sulfonamide can interfere with many synthetic transformations, such as metal-catalyzed cross-coupling reactions at the bromide position or reactions involving strong bases. Therefore, transient protection of the sulfonamide group is often a crucial step to ensure successful synthesis of target molecules.

The key challenges in protecting this particular sulfonamide are:

  • Low Nucleophilicity: The electron-withdrawing nature of the 2-bromo and 4-trifluoromethyl substituents significantly reduces the nucleophilicity of the sulfonamide nitrogen, making protection reactions more challenging.

  • Steric Hindrance: The ortho-bromo group can sterically hinder the approach of bulky protecting group reagents.

  • Harsh Deprotection Conditions: Some traditional sulfonamide protecting groups require harsh deprotection conditions that may not be compatible with the other functional groups in the molecule.

This guide details several suitable protecting groups, their methods of installation and removal, and their compatibility with common synthetic transformations.

Recommended Protecting Groups

Several classes of protecting groups are suitable for this compound, each offering distinct advantages in terms of stability and deprotection mechanism. The choice of protecting group will depend on the planned synthetic route and the orthogonality required.

1. Carbamate Protecting Groups:

  • tert-Butoxycarbonyl (Boc): The Boc group is a widely used, acid-labile protecting group. Its installation on the electron-deficient sulfonamide may require forcing conditions, but its removal is typically clean and efficient.

  • Benzyloxycarbonyl (Cbz): The Cbz group is readily removed by catalytic hydrogenolysis, a mild and selective method. It is stable to a wide range of acidic and basic conditions.

  • 2-(Trimethylsilyl)ethoxycarbonyl (Teoc): The Teoc group offers the advantage of being cleaved by fluoride ions, providing an orthogonal deprotection strategy to acid- and hydrogenolysis-labile groups.

2. Silyl Protecting Groups:

  • 2-(Trimethylsilyl)ethoxymethyl (SEM): The SEM group is stable to a wide range of conditions and is cleaved by fluoride ions or strong Lewis acids. Its installation on the sulfonamide nitrogen proceeds via the formation of a sulfonamidate anion.

3. Sulfonyl Protecting Groups:

  • p-Toluenesulfonyl (Ts): While tosyl groups are very stable, their removal often requires harsh reductive or acidic conditions.

  • 2-Nitrobenzenesulfonyl (Ns): The Nosyl group is a valuable alternative to the tosyl group as it can be cleaved under mild conditions using a thiol nucleophile, such as thiophenol or 2-mercaptoethanol.

Quantitative Data Summary

The following tables summarize typical reaction conditions and yields for the protection and deprotection of sulfonamides and related electron-deficient anilines. Note that yields can be highly substrate-dependent, and optimization may be required for this compound.

Table 1: Protection Reaction Conditions and Yields

Protecting GroupReagentBaseSolventTemperature (°C)Time (h)Typical Yield (%)Reference
Boc (Boc)₂O, DMAP (cat.)Et₃NTHFReflux12-2470-90Adapted from
Cbz Cbz-ClNaHCO₃THF/H₂O0 - rt20~90
SEM SEM-ClNaHDMF0 - rt285-95Adapted from
Teoc Teoc-OSuEt₃NCH₂Cl₂rt1280-95
Ns Ns-ClPyridineCH₂Cl₂0 - rt2-4>90Adapted from

Table 2: Deprotection Reaction Conditions and Yields

Protecting GroupReagentSolventTemperature (°C)TimeTypical Yield (%)Reference
Boc TFA/DCM (1:1)-rt0.5-2>95
Cbz H₂, 10% Pd/CMeOH or EtOHrt1-4>95
SEM TBAF (1M in THF)THF8012~90
Teoc TBAF (1M in THF)THFrt1-3>90
Ns Thiophenol, K₂CO₃MeCN500.7>95

Experimental Protocols

Protocol 1: Boc Protection of this compound

This protocol is adapted for an electron-deficient sulfonamide and may require optimization.

Materials:

  • This compound

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Triethylamine (Et₃N)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 equiv) in anhydrous THF, add triethylamine (2.0 equiv) and a catalytic amount of DMAP (0.1 equiv).

  • Add di-tert-butyl dicarbonate (1.5 equiv) portion-wise to the stirred solution at room temperature.

  • Heat the reaction mixture to reflux and monitor the progress by TLC. The reaction may require 12-24 hours for completion.

  • After completion, cool the reaction mixture to room temperature and quench with saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the N-Boc protected sulfonamide.

Protocol 2: Cbz Deprotection of a Protected Aryl Sulfonamide

This protocol describes a general method for the removal of the Cbz group via catalytic hydrogenolysis.

Materials:

  • N-Cbz-protected sulfonamide

  • 10% Palladium on carbon (Pd/C)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen gas (H₂) balloon or hydrogenation apparatus

  • Celite®

Procedure:

  • Dissolve the N-Cbz-protected sulfonamide (1.0 equiv) in methanol or ethanol in a flask suitable for hydrogenation.

  • Carefully add 10% Pd/C (10 mol%) to the solution.

  • Evacuate the flask and backfill with hydrogen gas.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.

  • Monitor the reaction progress by TLC.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: Pd/C is flammable when dry.

  • Rinse the filter cake with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the deprotected sulfonamide.

Protocol 3: SEM Deprotection using TBAF

This protocol outlines the fluoride-mediated cleavage of the SEM group.

Materials:

  • N-SEM-protected sulfonamide

  • Tetrabutylammonium fluoride (TBAF) (1M solution in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate (EtOAc)

  • Water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred solution of the N-SEM-protected sulfonamide (1.0 equiv) in anhydrous THF, add TBAF (1M solution in THF, 3.0 equiv).

  • Heat the reaction mixture to 80 °C and stir for 12 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous MgSO₄ and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Protocol 4: Nosyl Deprotection using Thiophenol

This protocol describes the mild cleavage of the Ns group.

Materials:

  • N-Nosyl-protected sulfonamide

  • Thiophenol

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (MeCN)

  • Water

  • Dichloromethane (DCM)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of the N-Nosyl-protected sulfonamide (1.0 equiv) in acetonitrile, add potassium carbonate (2.5 equiv) and thiophenol (2.0 equiv).

  • Heat the reaction mixture to 50 °C for 40 minutes, or until TLC analysis indicates complete consumption of the starting material.

  • Cool the reaction to room temperature and add water.

  • Extract the aqueous layer with dichloromethane.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Visualization of Workflows and Strategies

Orthogonal Protecting Group Strategy

The use of protecting groups with distinct deprotection conditions allows for the selective deprotection of one group in the presence of others. This is a powerful strategy in multi-step synthesis.

Orthogonal_Strategy Molecule This compound Boc_Protected N-Boc Protected Molecule->Boc_Protected (Boc)₂O, Base Cbz_Protected N-Cbz Protected Molecule->Cbz_Protected Cbz-Cl, Base SEM_Protected N-SEM Protected Molecule->SEM_Protected SEM-Cl, NaH Deprotected Deprotected Sulfonamide Boc_Protected->Deprotected TFA Cbz_Protected->Deprotected H₂, Pd/C SEM_Protected->Deprotected TBAF Protection_Workflow Start Start: This compound Reaction Reaction: - Add base - Add protecting group reagent - Heat if necessary Start->Reaction Workup Aqueous Workup: - Quench reaction - Extract with organic solvent - Wash and dry Reaction->Workup Purification Purification: - Column chromatography Workup->Purification Product Product: N-Protected Sulfonamide Purification->Product Decision_Logic Start Select Protecting Group Acid_Labile Acid-labile PG needed? Start->Acid_Labile H2_Labile Hydrogenolysis possible? Acid_Labile->H2_Labile No Boc Use Boc Acid_Labile->Boc Yes Fluoride_Labile Fluoride deprotection desired? H2_Labile->Fluoride_Labile No Cbz Use Cbz H2_Labile->Cbz Yes Mild_Reductive Mild reductive cleavage needed? Fluoride_Labile->Mild_Reductive No SEM_Teoc Use SEM or Teoc Fluoride_Labile->SEM_Teoc Yes Ns Use Ns Mild_Reductive->Ns Yes

Troubleshooting & Optimization

challenges in the purification of 2-bromo-4-(trifluoromethyl)benzenesulfonamide products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for challenges encountered during the purification of 2-bromo-4-(trifluoromethyl)benzenesulfonamide. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude sample of this compound?

A1: The most likely impurities originate from the synthesis process, which typically involves the reaction of 2-bromo-4-(trifluoromethyl)benzenesulfonyl chloride with an ammonia source. Potential impurities include:

  • Unreacted 2-bromo-4-(trifluoromethyl)benzenesulfonyl chloride: The starting material for the sulfonamide formation.

  • Hydrolysis product: The corresponding sulfonic acid, 2-bromo-4-(trifluoromethyl)benzenesulfonic acid, can form if moisture is present during the reaction or work-up.

  • Side-reaction products: Depending on the reaction conditions, minor isomers or related sulfonated compounds might be present.

  • Residual solvents: Solvents used in the synthesis and purification steps may be retained in the final product.

Q2: Which purification techniques are most effective for this compound?

A2: The primary methods for purifying this compound are recrystallization and column chromatography. The choice depends on the impurity profile, the scale of the purification, and the desired final purity. High-Performance Liquid Chromatography (HPLC) can also be used for achieving very high purity, especially on a smaller scale.

Q3: What is a good starting point for a recrystallization solvent system?

A3: For aromatic sulfonamides like this compound, a mixed solvent system is often effective. A good starting point would be a polar protic solvent in which the compound is soluble at higher temperatures, combined with a less polar or non-polar anti-solvent in which the compound is poorly soluble. Examples include:

  • Ethanol/water

  • Isopropanol/water

  • Toluene/heptane

It is always recommended to perform small-scale solubility tests to determine the optimal solvent system for your specific crude material.

Q4: My purified product has a broad melting point range. What does this indicate?

A4: A broad melting point range is a strong indicator of impurities. A pure crystalline solid typically has a sharp melting point range of 1-2°C. The presence of impurities disrupts the crystal lattice, leading to a depression and broadening of the melting point. Further purification is recommended. The reported melting point for this compound is in the range of 163-165°C.[1]

Troubleshooting Guides

Recrystallization Issues
ProblemPossible CauseSolution
"Oiling out" (product separates as a liquid instead of solid crystals)The boiling point of the solvent is higher than the melting point of the solute. The solution is being cooled too rapidly. High concentration of impurities.Reheat the solution to dissolve the oil. Add a small amount of the "good" solvent to lower the saturation point. Allow the solution to cool more slowly (e.g., by insulating the flask). Consider a different solvent system with a lower boiling point.
No crystal formation upon cooling The solution is not sufficiently saturated (too much solvent was used). The solution is supersaturated, and nucleation has not initiated.Gently evaporate some of the solvent to increase the concentration and allow it to cool again. Induce crystallization by scratching the inside of the flask with a glass rod at the solution's surface. Add a seed crystal of the pure compound. Cool the solution in an ice bath to further decrease solubility.
Low recovery of purified product Too much solvent was used, leaving a significant amount of product in the mother liquor. Premature crystallization occurred during hot filtration. The crystals were washed with a solvent that was not ice-cold.Use the minimum amount of hot solvent necessary for dissolution. Ensure the filtration apparatus (funnel, filter paper, and receiving flask) is pre-heated before hot filtration. Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent.
Colored impurities remain in the final product The impurity has similar solubility characteristics to the product.Add a small amount of activated charcoal to the hot solution before filtration (use with caution as it can adsorb the desired product). A second recrystallization may be necessary.
Column Chromatography Issues
ProblemPossible CauseSolution
Poor separation of the product from impurities The mobile phase polarity is not optimal. The column is overloaded with the sample.Optimize the mobile phase composition using Thin-Layer Chromatography (TLC) beforehand. Aim for a retention factor (Rf) of 0.2-0.4 for the target compound. A gradient elution may be necessary for complex mixtures. Reduce the amount of crude material loaded onto the column.
Product is eluting too quickly (high Rf) The mobile phase is too polar.Decrease the polarity of the mobile phase (e.g., increase the percentage of the non-polar solvent).
Product is not eluting from the column (low Rf) The mobile phase is not polar enough.Increase the polarity of the mobile phase (e.g., increase the percentage of the polar solvent).
Streaking or tailing of the product band The compound may be interacting too strongly with the stationary phase. The sample may not have fully dissolved in the loading solvent.Add a small amount of a more polar solvent (e.g., methanol) or an acid/base (if the compound is ionizable) to the mobile phase. Ensure the crude sample is fully dissolved before loading it onto the column.

Quantitative Data Summary

Currently, specific quantitative data for the purification of this compound from peer-reviewed literature is limited. The following table provides a general comparison of the expected outcomes from different purification methods for sulfonamides.

Purification MethodTypical Purity AchievedExpected RecoveryKey Advantages
Recrystallization >98%Moderate to HighScalable, cost-effective for removing major impurities.
Column Chromatography >95%ModerateEffective for separating closely related impurities.
Preparative HPLC >99%Low to ModerateIdeal for achieving very high purity on a smaller scale.

Experimental Protocols

Protocol 1: Recrystallization from Ethanol/Water
  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol and heat the mixture gently while stirring to dissolve the solid.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: If insoluble impurities or charcoal are present, perform a hot gravity filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask.

  • Induce Crystallization: To the hot filtrate, add hot water dropwise until the solution becomes slightly cloudy (the cloud point). Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold ethanol/water mixture.

  • Drying: Dry the purified crystals in a vacuum oven.

Protocol 2: Column Chromatography
  • Stationary Phase: Silica gel (60 Å, 230-400 mesh).

  • Mobile Phase Selection (TLC): Develop a suitable mobile phase system using TLC. A good starting point is a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate. Adjust the ratio to achieve an Rf value of 0.2-0.4 for the product.

  • Column Packing: Prepare a slurry of the silica gel in the non-polar component of the mobile phase and pack the column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a suitable solvent and load it onto the top of the silica gel bed.

  • Elution: Elute the column with the predetermined mobile phase, collecting fractions.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start 2-bromo-4-(trifluoromethyl) benzenesulfonyl chloride reaction Reaction with Ammonia Source start->reaction crude Crude Product reaction->crude purification_choice Choose Purification Method crude->purification_choice recrystallization Recrystallization purification_choice->recrystallization High Scale / Major Impurities column_chromatography Column Chromatography purification_choice->column_chromatography Low Scale / Close Impurities pure_product Pure Product recrystallization->pure_product column_chromatography->pure_product analysis Purity Analysis (MP, NMR, HPLC) pure_product->analysis

Caption: General workflow from synthesis to purification and analysis.

troubleshooting_logic start Purification Attempt check_purity Is Purity > 98%? start->check_purity low_purity Low Purity Detected check_purity->low_purity No success Product Meets Specification check_purity->success Yes troubleshoot Consult Troubleshooting Guide low_purity->troubleshoot repurify Re-purify Sample troubleshoot->repurify repurify->start

Caption: Logical workflow for troubleshooting purification issues.

References

Technical Support Center: Reactions of 2-bromo-4-(trifluoromethyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-bromo-4-(trifluoromethyl)benzenesulfonamide in common cross-coupling reactions. The information is designed to help users identify and mitigate the formation of common byproducts, thereby improving reaction efficiency and simplifying purification.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions performed with this compound?

A1: this compound is typically used as an aryl halide building block in palladium-catalyzed cross-coupling reactions. The two most common transformations are the Suzuki-Miyaura coupling for the formation of carbon-carbon bonds and the Buchwald-Hartwig amination for the formation of carbon-nitrogen bonds.

Q2: What are the primary byproducts observed in Suzuki-Miyaura coupling reactions with this substrate?

A2: The primary byproducts in Suzuki-Miyaura reactions involving this compound are typically:

  • Hydrodehalogenation product: 4-(Trifluoromethyl)benzenesulfonamide, formed by the replacement of the bromine atom with a hydrogen atom.

  • Homocoupling product: Symmetrical biaryls formed from the coupling of two molecules of the boronic acid reagent.

The electron-withdrawing nature of the trifluoromethyl and sulfonamide groups can make the starting material more susceptible to hydrodehalogenation.

Q3: What are the common side products in Buchwald-Hartwig amination reactions with this substrate?

A3: In Buchwald-Hartwig aminations, researchers may encounter the following byproducts:

  • Hydrodehalogenation product: 4-(Trifluoromethyl)benzenesulfonamide. This is a common byproduct in palladium-catalyzed reactions.[1][2]

  • Products of β-hydride elimination: If the amine coupling partner has β-hydrogens, this can lead to the formation of an imine and the reduced arene.

  • Unreacted starting material: Incomplete reactions can be a significant issue, particularly with less reactive amines or if the catalyst deactivates.

Troubleshooting Guides

Suzuki-Miyaura Coupling

Issue: Low yield of the desired cross-coupled product and significant formation of byproducts.

Below is a troubleshooting guide to address common issues in Suzuki-Miyaura coupling reactions with this compound.

Observation Potential Cause Recommended Solution
High levels of 4-(trifluoromethyl)benzenesulfonamide (hydrodehalogenation) 1. Presence of water or other protic sources in the reaction mixture.[1] 2. Inefficient transmetalation or reductive elimination steps. 3. Choice of phosphine ligand.1. Use anhydrous solvents and reagents. Ensure inert atmosphere is maintained. 2. Optimize the base and solvent system to facilitate the desired catalytic cycle. 3. Screen different phosphine ligands; bulkier, more electron-rich ligands can sometimes suppress hydrodehalogenation.
Significant amount of boronic acid homocoupling product 1. Presence of oxygen in the reaction. 2. Use of a Pd(II) precatalyst without a proper reductant. 3. Reaction conditions favoring homocoupling (e.g., high temperatures for extended periods).1. Thoroughly degas the reaction mixture and maintain a strict inert atmosphere (Argon or Nitrogen). 2. Use a Pd(0) catalyst or ensure complete reduction of the Pd(II) precatalyst. 3. Optimize reaction temperature and time; monitor the reaction to avoid prolonged heating after completion.
Incomplete consumption of starting material 1. Catalyst deactivation. 2. Insufficiently reactive boronic acid. 3. Inappropriate base or solvent.1. Increase catalyst loading or use a more robust catalyst system. 2. Use a more reactive boronic ester (e.g., pinacol ester) or screen different boronic acids. 3. Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvent systems (e.g., dioxane/water, toluene/water).

The following table provides illustrative data on the impact of reaction conditions on product and byproduct distribution in a Suzuki-Miyaura coupling of a similar substrate, 1-bromo-4-(trifluoromethyl)benzene, with phenylboronic acid, as monitored by ¹⁹F NMR spectroscopy.[3] This data can serve as a guide for optimizing reactions with this compound.

Time (minutes) 1-bromo-4-(trifluoromethyl)benzene (%) 4-(Trifluoromethyl)biphenyl (%)
01000
157525
305545
602080
120595

Note: This data is for a related compound and actual results with this compound may vary.

Buchwald-Hartwig Amination

Issue: Low yield of the desired arylamine and complex product mixture.

This guide provides solutions to common problems encountered during the Buchwald-Hartwig amination of this compound.

Observation Potential Cause Recommended Solution
High levels of 4-(trifluoromethyl)benzenesulfonamide (hydrodehalogenation) 1. Presence of a hydride source (e.g., solvent, base). 2. Catalyst system promotes hydrodehalogenation.1. Use anhydrous, non-protic solvents. Consider using a non-hydridic base. 2. Screen different palladium precatalysts and phosphine ligands.
Incomplete reaction, starting material remains 1. Catalyst deactivation at high temperatures. 2. Poorly reactive amine. 3. Inappropriate choice of base.1. Optimize the reaction temperature; lower temperatures for longer times may be beneficial. 2. Increase the equivalents of the amine or use a more reactive ammonia surrogate if applicable. 3. Strong, non-nucleophilic bases like NaOtBu or LHMDS are often effective. For base-sensitive substrates, weaker bases like Cs₂CO₃ or K₃PO₄ can be used, potentially requiring higher temperatures.
Formation of imine and other amine-derived byproducts 1. β-hydride elimination from the amine coupling partner.1. If possible, choose an amine that lacks β-hydrogens. 2. Use ligands that favor reductive elimination over β-hydride elimination.

Experimental Protocols

Key Experiment 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

Objective: To synthesize 2-phenyl-4-(trifluoromethyl)benzenesulfonamide.

Materials:

  • This compound (1.0 mmol)

  • Phenylboronic acid (1.2 mmol)

  • Pd(PPh₃)₄ (0.03 mmol)

  • Potassium carbonate (2.0 mmol)

  • Toluene (5 mL)

  • Water (1 mL)

Procedure:

  • To a flame-dried round-bottom flask, add this compound, phenylboronic acid, and potassium carbonate.

  • Evacuate and backfill the flask with argon or nitrogen three times.

  • Add Pd(PPh₃)₄ to the flask.

  • Add degassed toluene and water.

  • Heat the reaction mixture to 90 °C and stir vigorously for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Key Experiment 2: Buchwald-Hartwig Amination of this compound with Morpholine

Objective: To synthesize 2-(morpholino)-4-(trifluoromethyl)benzenesulfonamide.

Materials:

  • This compound (1.0 mmol)

  • Morpholine (1.2 mmol)

  • Pd₂(dba)₃ (0.02 mmol)

  • XPhos (0.04 mmol)

  • Sodium tert-butoxide (1.4 mmol)

  • Anhydrous toluene (5 mL)

Procedure:

  • In a glovebox, add this compound, sodium tert-butoxide, Pd₂(dba)₃, and XPhos to an oven-dried Schlenk tube.

  • Add anhydrous toluene and morpholine.

  • Seal the Schlenk tube and heat the reaction mixture to 100 °C for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

Suzuki_Byproducts cluster_reactants Reactants cluster_products Products A This compound C Desired Product A->C Suzuki Coupling D Hydrodehalogenation Product A->D Hydrodehalogenation B Arylboronic Acid B->C E Homocoupling Product B->E Homocoupling

Caption: Common reaction pathways in Suzuki coupling.

Buchwald_Hartwig_Byproducts cluster_reactants Reactants cluster_products Products A This compound C Desired Product A->C Buchwald-Hartwig Amination D Hydrodehalogenation Product A->D Hydrodehalogenation B Amine B->C E β-Hydride Elimination Byproducts B->E β-Hydride Elimination

Caption: Common reaction pathways in Buchwald-Hartwig amination.

Troubleshooting_Workflow Start Reaction Performed Analysis Analyze Crude Reaction Mixture (TLC, LC-MS, NMR) Start->Analysis Identify Identify Major Byproducts Analysis->Identify Troubleshoot Consult Troubleshooting Guide Identify->Troubleshoot Optimize Optimize Reaction Conditions (Ligand, Base, Solvent, Temp.) Troubleshoot->Optimize Pure Pure Product Obtained Troubleshoot->Pure Successful Repeat Repeat Reaction Optimize->Repeat Repeat->Analysis

Caption: A logical workflow for troubleshooting and optimizing reactions.

References

Technical Support Center: Optimizing Suzuki Coupling Yields with 2-bromo-4-(trifluoromethyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Suzuki-Miyaura cross-coupling of 2-bromo-4-(trifluoromethyl)benzenesulfonamide. The guidance provided herein is designed to address common challenges and optimize reaction outcomes for this electron-deficient substrate.

Frequently Asked Questions (FAQs)

Q1: Why am I observing low to no yield in my Suzuki coupling reaction with this compound?

A1: Low yields with this substrate can be attributed to several factors. The electron-withdrawing nature of both the trifluoromethyl and sulfonamide groups activates the C-Br bond towards oxidative addition, which is generally favorable. However, challenges can arise from catalyst deactivation, issues with the acidic sulfonamide proton, or suboptimal reaction conditions. Careful selection of the catalyst, ligand, and base is crucial for success.

Q2: What are the most common side reactions observed with this substrate and how can I minimize them?

A2: The primary side reactions are debromination (hydrodehalogenation) of the starting material and homocoupling of the boronic acid partner.

  • Debromination: This occurs when the aryl bromide is reduced to the corresponding arene. It can be minimized by using a less polar solvent, a carefully chosen base that does not act as a hydride donor, and avoiding excessively high temperatures or prolonged reaction times.

  • Homocoupling: The formation of a biaryl product from the boronic acid is often due to the presence of oxygen. To prevent this, ensure all solvents are thoroughly degassed and the reaction is maintained under a strictly inert atmosphere (e.g., nitrogen or argon).

Q3: How does the acidic proton of the sulfonamide group affect the reaction?

A3: The acidic proton of the sulfonamide can react with the base, potentially altering the effective basicity of the reaction mixture and influencing the catalytic cycle. It is important to use a sufficient excess of a suitable base to both facilitate the transmetalation step and neutralize the sulfonamide proton without negatively impacting the catalyst or other reagents.

Q4: Is it necessary to protect the sulfonamide group before the coupling reaction?

A4: In many cases, protection of the sulfonamide is not necessary, provided the reaction conditions, particularly the choice of base, are carefully optimized. A strong inorganic base is often sufficient to deprotonate the sulfonamide in situ without interfering with the catalytic cycle.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the Suzuki coupling of this compound.

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Formation 1. Inactive Catalyst- Use a fresh batch of palladium catalyst and ligand.- Consider using a pre-catalyst that is more air- and moisture-stable.
2. Inappropriate Ligand- For this electron-deficient substrate, bulky and electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) are often effective in promoting both oxidative addition and reductive elimination.
3. Insufficiently Strong or Incompatible Base- The base must be strong enough to promote transmetalation. Screen stronger inorganic bases such as K₃PO₄ or Cs₂CO₃.[1]
4. Low Reaction Temperature- Gradually increase the reaction temperature in increments of 10-20 °C.
Significant Starting Material Remaining 1. Inefficient Oxidative Addition- While the substrate is activated, very hindered boronic acids may require more forcing conditions. Increase temperature or switch to a more active catalyst/ligand system.
2. Catalyst Deactivation- The sulfonamide group or other functionalities may be coordinating to the palladium center. The use of bulky ligands can mitigate this.
Formation of Debrominated Byproduct 1. Hydride Source in the Reaction- Avoid using bases that can act as hydride donors. Ensure solvents are anhydrous.
2. High Reaction Temperature/Long Reaction Time- Reduce the reaction temperature and monitor the reaction progress closely to avoid prolonged heating after completion.
Significant Homocoupling of Boronic Acid 1. Presence of Oxygen- Ensure rigorous degassing of all solvents and reagents. Maintain a positive pressure of an inert gas throughout the reaction.
Poor Reproducibility 1. Inconsistent Reagent Quality- Use reagents from a reliable source and ensure they are stored under appropriate conditions (e.g., anhydrous solvents, fresh boronic acids).
2. Variations in Reaction Setup- Ensure consistent stirring speed, temperature control, and inert atmosphere.

Quantitative Data on Analogous Suzuki Coupling Reactions

The following tables summarize reaction conditions and yields for Suzuki coupling reactions of structurally similar electron-deficient aryl bromides. This data can serve as a starting point for optimizing the reaction of this compound.

Table 1: Suzuki Coupling of 2-Bromo-Substituted Benzimidazole Derivatives with Arylboronic Acids [1]

EntryPalladium Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)*
1Pd(OAc)₂ (5)SPhos (10)K₃PO₄ (2.0)Dioxane/H₂O1001285-95
2Pd₂(dba)₃ (2.5)XPhos (5)Cs₂CO₃ (2.0)Toluene1101680-90
3Pd(PPh₃)₄ (5)-Na₂CO₃ (2.0)DME/H₂O902460-75
4P1 Precatalyst (3)IMesK₃PO₄ (2.0)Dioxane1008>90

*Yields are approximate and based on similar reactions reported in the literature.[1]

Table 2: Suzuki Coupling of Various Aryl Halides with Arylboronic Acids

EntryAryl HalideCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Yield (%)
11-Bromo-4-fluorobenzeneG-COOH-Pd-10-K₂CO₃ (2.0)DMF/H₂O110>95[2]
24-ChlorobenzonitrilePd(OAc)₂ (3)RuPhos (6)K₂CO₃ (2.0)Toluene/H₂O10087[3]
32-ChloroanisolePd(OAc)₂ (10)n-BuPAd₂ (20)Cs₂CO₃ (2.0)Toluene10092[4]
4Aryl CarbamateNiCl₂(PCy₃)₂ (10)-K₃PO₄ (7.2)Toluene13080-95[5]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This protocol is a starting point and may require optimization for specific boronic acids and reaction scales.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%)

  • Phosphine ligand (e.g., SPhos, 4-10 mol%)

  • Base (e.g., K₃PO₄, 2.0-3.0 equiv)

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane/water 10:1, or toluene)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, and the base.

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.

  • Catalyst and Ligand Addition: Under a positive pressure of inert gas, add the palladium catalyst and the phosphine ligand.

  • Solvent Addition: Add the degassed solvent system via syringe. The typical reaction concentration is between 0.1 and 0.5 M with respect to the aryl bromide.

  • Reaction: Heat the reaction mixture to the desired temperature (typically between 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

Visualizations

Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd2_complex Ar-Pd(II)-Br(L2) oxidative_addition->pd2_complex transmetalation Transmetalation pd2_aryl Ar-Pd(II)-Ar'(L2) transmetalation->pd2_aryl reductive_elimination Reductive Elimination reductive_elimination->pd0 product Ar-Ar' reductive_elimination->product arbr Ar-Br arbr->oxidative_addition boronic_acid Ar'-B(OH)2 boronic_acid->transmetalation base Base base->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

General Experimental Workflow

Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up & Purification setup Combine Reactants: - Aryl Bromide - Boronic Acid - Base inert Establish Inert Atmosphere (Ar/N2) setup->inert catalyst Add Catalyst System: - Palladium Source - Ligand inert->catalyst solvent Add Degassed Solvent catalyst->solvent heat Heat to Reaction Temp. (e.g., 80-110 °C) solvent->heat monitor Monitor Progress (TLC, GC-MS, LC-MS) heat->monitor quench Cool and Quench monitor->quench extract Aqueous Work-up (Extraction) quench->extract purify Purify Product (Column Chromatography) extract->purify analysis analysis purify->analysis Characterize Product (NMR, MS)

Caption: General experimental workflow for the Suzuki coupling reaction.

References

preventing side reactions with 2-bromo-4-(trifluoromethyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during chemical syntheses involving 2-bromo-4-(trifluoromethyl)benzenesulfonamide and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions where this compound is used?

A1: this compound is a versatile building block commonly used in medicinal chemistry and materials science. The most frequent applications involve:

  • Sulfonamide Bond Formation: The sulfonamide nitrogen can be alkylated or arylated to generate a diverse library of substituted sulfonamides.

  • Suzuki-Miyaura Coupling: The aryl bromide moiety serves as an excellent handle for palladium-catalyzed cross-coupling reactions to form carbon-carbon bonds with various boronic acids or esters. This is a key step in the synthesis of many complex molecules, including analogues of the COX-2 inhibitor, Celecoxib.[1][2][3][4][5]

Q2: What are the primary safety concerns when working with this compound and its sulfonyl chloride precursor?

A2: The corresponding sulfonyl chloride, 2-bromo-4-(trifluoromethyl)benzenesulfonyl chloride, is corrosive and reacts with moisture, releasing hydrochloric acid. Therefore, it is crucial to handle this reagent under anhydrous conditions and with appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat. This compound itself is classified as an irritant, causing skin and eye irritation. Standard laboratory safety practices should always be followed.

Q3: How does the trifluoromethyl group affect the reactivity of the molecule?

A3: The trifluoromethyl (-CF3) group is a strong electron-withdrawing group.[6] This has several implications for the molecule's reactivity:

  • Increased Acidity: The sulfonamide proton (NH2) is more acidic compared to non-fluorinated analogues, which can affect its reactivity in base-mediated reactions.

  • Activation of the Aryl Bromide: The electron-withdrawing nature of the -CF3 group makes the aryl bromide more susceptible to oxidative addition in palladium-catalyzed cross-coupling reactions, potentially leading to faster reaction rates.[7]

  • Influence on Biological Activity: In drug discovery, the -CF3 group is often incorporated to enhance metabolic stability, binding affinity, and cell permeability of a molecule.[6][8][9]

Troubleshooting Guides

Sulfonamide Bond Formation (N-Alkylation / N-Arylation)

This section addresses common issues when reacting the sulfonamide nitrogen of this compound.

Problem 1: Low or No Product Yield

Possible Cause Troubleshooting Steps
Hydrolysis of the corresponding sulfonyl chloride precursor Ensure all reagents and solvents are strictly anhydrous. Handle the sulfonyl chloride under an inert atmosphere (e.g., nitrogen or argon).
Insufficiently strong base The electron-withdrawing trifluoromethyl group increases the acidity of the N-H bond. A stronger base (e.g., NaH, K2CO3, Cs2CO3) may be required to achieve complete deprotonation.
Steric hindrance If using a bulky alkylating or arylating agent, the reaction may be sterically hindered. Consider increasing the reaction temperature, using a less hindered substrate, or employing a catalyst system known to facilitate sterically demanding couplings.
Low reaction temperature Some N-alkylation and N-arylation reactions require elevated temperatures to proceed at a reasonable rate. Gradually increase the temperature while monitoring for side product formation.

Problem 2: Formation of Multiple Products

Possible Cause Troubleshooting Steps
Dialkylation/Diarylation If the primary sulfonamide is being substituted, dialkylation can be a side reaction. Use a stoichiometric amount of the alkylating/arylating agent or a slight excess of the sulfonamide.
Reaction with the aryl bromide Under certain conditions, particularly with strong nucleophiles or catalysts, reaction at the aryl bromide position can compete with N-substitution. Use milder reaction conditions or protect the aryl bromide if necessary.
Decomposition of starting materials or products High reaction temperatures can lead to decomposition. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time and temperature.
Suzuki-Miyaura Cross-Coupling

This section provides guidance for troubleshooting Suzuki-Miyaura reactions using the aryl bromide of this compound.

Problem 1: Low Yield of the Desired Cross-Coupled Product

Possible Cause Troubleshooting Steps
Catalyst deactivation The sulfonamide group can potentially coordinate to the palladium catalyst. The use of bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) can help stabilize the catalyst and prevent deactivation.
Inefficient transmetalation The transfer of the organic group from the boronic acid to the palladium center can be a rate-limiting step. Ensure the base is appropriate for the chosen boronic acid (e.g., K2CO3, K3PO4, Cs2CO3). The addition of water as a co-solvent can sometimes facilitate this step.[10]
Poor solubility of reagents Ensure all starting materials are adequately dissolved in the chosen solvent system. A mixture of solvents (e.g., dioxane/water, toluene/water) may be necessary.

Problem 2: Significant Side Product Formation

Side Product Possible Cause Mitigation Strategies
Homocoupling of the boronic acid Presence of oxygen in the reaction mixture.Thoroughly degas all solvents and the reaction mixture (e.g., by sparging with an inert gas or freeze-pump-thaw cycles). Maintain a positive pressure of nitrogen or argon throughout the reaction.
Dehalogenation (reduction of the C-Br bond) The palladium catalyst can react with sources of hydride (e.g., solvent, base, or impurities) leading to the replacement of bromine with hydrogen.Use a non-protic solvent. Choose a base that is less likely to act as a hydride donor (e.g., carbonates instead of alkoxides). Minimize reaction time and temperature.
Protodeboronation of the boronic acid The boronic acid can react with protons (from water or other sources) to cleave the C-B bond.Use a less aqueous or anhydrous solvent system. Employ more stable boronic esters (e.g., pinacol esters) or trifluoroborate salts instead of boronic acids.

Experimental Protocols

General Protocol for N-Arylation of this compound

This protocol is a generalized procedure and may require optimization for specific substrates.

  • Reaction Setup: To a dry reaction vessel, add this compound (1.0 equiv.), the aryl halide (1.2 equiv.), a suitable palladium or copper catalyst, a ligand (if required), and a base (e.g., K₂CO₃, 2.0 equiv.).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Solvent Addition: Add an anhydrous, degassed solvent (e.g., DMF, dioxane, or toluene) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and stir until the starting material is consumed as monitored by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

General Protocol for Suzuki-Miyaura Coupling

This is a representative protocol and may need to be adapted for specific starting materials.

  • Reaction Setup: In a dry Schlenk tube, combine this compound (1.0 equiv.), the boronic acid or ester (1.2 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%), and the base (e.g., K₂CO₃, 2.0 equiv.).

  • Inert Atmosphere: Seal the tube, and evacuate and backfill with argon or nitrogen three times.

  • Solvent Addition: Add a degassed solvent system (e.g., a 4:1 mixture of dioxane and water) via syringe.

  • Reaction: Heat the mixture to 80-100 °C and stir for the required time (typically 2-24 hours), monitoring the reaction progress by TLC or GC-MS.

  • Work-up: After cooling, dilute the mixture with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent in vacuo. The residue can be purified by flash chromatography on silica gel.

Visualizations

Logical Troubleshooting Workflow for Low Yield in Suzuki Coupling

Troubleshooting_Suzuki start Low Yield in Suzuki Coupling check_reagents Check Reagent Quality & Stoichiometry start->check_reagents check_conditions Review Reaction Conditions check_reagents->check_conditions analyze_byproducts Analyze Crude Mixture for Byproducts check_conditions->analyze_byproducts optimize_catalyst Optimize Catalyst & Ligand analyze_byproducts->optimize_catalyst Dehalogenation or Catalyst Deactivation optimize_base Optimize Base & Solvent analyze_byproducts->optimize_base Protodeboronation or Homocoupling success Improved Yield optimize_catalyst->success optimize_base->success

Caption: A logical workflow for troubleshooting low yields in Suzuki-Miyaura coupling reactions.

Signaling Pathway Inhibition by Celecoxib Analogues

Many compounds synthesized using this compound are designed as enzyme inhibitors. For example, Celecoxib and its analogues target the cyclooxygenase (COX) enzymes, particularly COX-2, which is involved in the inflammatory signaling pathway.

COX_Pathway Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_Thromboxanes Prostaglandins & Thromboxanes COX1->Prostaglandins_Thromboxanes COX2->Prostaglandins_Thromboxanes GI_Protection_Platelets GI Protection, Platelet Aggregation Prostaglandins_Thromboxanes->GI_Protection_Platelets Inflammation_Pain Inflammation, Pain, Fever Prostaglandins_Thromboxanes->Inflammation_Pain NSAIDs Non-selective NSAIDs NSAIDs->COX1 inhibit NSAIDs->COX2 inhibit Celecoxib_Analogues Celecoxib Analogues (COX-2 Selective) Celecoxib_Analogues->COX2 selectively inhibit

Caption: Simplified signaling pathway showing the role of COX enzymes and their inhibition.

References

improving the reactivity of 2-bromo-4-(trifluoromethyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-bromo-4-(trifluoromethyl)benzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the reactivity of this versatile chemical intermediate in various synthetic applications.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during experiments with this compound, providing targeted solutions and optimization strategies.

Topic 1: Suzuki-Miyaura Cross-Coupling Reactions

Question 1: My Suzuki-Miyaura coupling reaction with this compound is resulting in low to no yield. What are the likely causes and how can I fix it?

Answer: Low or no conversion in Suzuki-Miyaura coupling with this substrate is a common problem.[1] this compound is an electron-deficient aryl bromide due to the strong electron-withdrawing effects of both the trifluoromethyl and sulfonamide groups. While this property can favor the oxidative addition step in the catalytic cycle, other issues can arise.[1][2]

Troubleshooting Steps:

  • Evaluate the Catalyst and Ligand System: Standard catalysts like Pd(PPh₃)₄ may not be optimal for this electron-deficient substrate.[1] Consider using more robust, electron-rich, and sterically hindered phosphine ligands, which are known to improve the efficiency of cross-coupling reactions.[1][3] Buchwald-type ligands (e.g., XPhos, SPhos, RuPhos) paired with palladium precatalysts are often more effective.[1]

  • Optimize the Base: The choice of base is critical for the transmetalation step.[1][4] If a weak base like Na₂CO₃ is failing, consider stronger inorganic bases. Cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be more effective for challenging couplings.[5]

  • Check Reaction Conditions:

    • Temperature: If the reaction is sluggish, a gradual increase in temperature (typically 80-110 °C) may be necessary.[1]

    • Inert Atmosphere: Palladium catalysts are sensitive to oxygen, which can lead to catalyst deactivation.[1] Ensure the reaction vessel is thoroughly purged with an inert gas like argon or nitrogen, and use degassed solvents.[1][6]

    • Solvent: While some Suzuki reactions can tolerate water, starting with anhydrous solvents provides better control.[1] Common solvents include dioxane, toluene, and DMF.

Question 2: I am observing significant dehalogenation of my starting material. How can this be minimized?

Answer: Dehalogenation, the replacement of the bromine atom with hydrogen, is a known side reaction, particularly with electron-deficient aryl halides.[5][6] This can occur when the palladium(II) intermediate reacts with a hydride source.[6]

Mitigation Strategies:

  • Use a Milder Base: Strong bases can sometimes promote pathways leading to hydride formation.[5] Switching to a milder base like potassium carbonate (K₂CO₃) or potassium fluoride (KF) can be beneficial.[5]

  • Solvent Choice: Protic solvents like alcohols can sometimes be a source of hydrides. Using aprotic solvents may reduce this side reaction.

  • Ligand Selection: The choice of ligand can influence the relative rates of productive coupling versus dehalogenation. Experimenting with different phosphine ligands is recommended.

Question 3: How can I reduce the formation of homocoupled boronic acid byproducts?

Answer: Homocoupling of the boronic acid partner is often caused by the presence of oxygen or Pd(II) species at the start of the reaction.[6]

Prevention:

  • Thorough Degassing: Rigorously degas all solvents and ensure the reaction is maintained under a strict inert atmosphere to minimize oxygen levels.[6]

  • Use a Pd(0) Source: If you are using a Pd(II) precatalyst, ensure conditions are suitable for its reduction to the active Pd(0) state. Starting with a Pd(0) source can sometimes be advantageous.

Table 1: Recommended Conditions for Suzuki-Miyaura Coupling

ParameterRecommendation for Standard SubstratesOptimized Recommendation for this compoundRationale
Catalyst Pd(PPh₃)₄Pd(OAc)₂ or Pd₂(dba)₃ with a specialized ligandStandard catalysts may be inefficient.[1]
Ligand PPh₃XPhos, SPhos, RuPhos (Bulky, electron-rich phosphines)Enhances oxidative addition and reductive elimination for electron-deficient substrates.[1]
Base Na₂CO₃, K₂CO₃K₃PO₄, Cs₂CO₃Stronger bases facilitate the transmetalation step, which can be rate-limiting.[5]
Solvent Toluene, Dioxane/H₂OAnhydrous Dioxane, Toluene, or DMFMinimizes potential side reactions and provides better control.[1]
Temperature 80 - 100 °C90 - 110 °CMay require higher thermal energy to overcome activation barriers.[1]
Topic 2: Buchwald-Hartwig Amination

Question 4: My Buchwald-Hartwig amination is not proceeding. What should I troubleshoot?

Answer: The Buchwald-Hartwig amination is a powerful method for C-N bond formation.[7] Similar to Suzuki coupling, its success with this compound hinges on the correct choice of catalyst, ligand, and base.

Troubleshooting Flowchart:

G cluster_Catalyst Catalyst/Ligand Optimization cluster_Base Base Selection cluster_Conditions Condition Verification Start No or Low Product Formation Catalyst Check Catalyst/Ligand System Start->Catalyst Base Evaluate Base Strength Catalyst->Base If using standard ligands (e.g., PPh₃, BINAP) c1 Use bulky biarylphosphine ligands (e.g., BrettPhos, RuPhos) Catalyst->c1 Conditions Verify Reaction Conditions Base->Conditions If using strong, non-coordinating base (e.g., NaOtBu) b1 Use a strong, non-nucleophilic base like NaOtBu or LHMDS Base->b1 Success Reaction Optimized Conditions->Success If temperature and inertness are confirmed cond1 Ensure rigorous inert atmosphere (Ar/N₂) Conditions->cond1 c2 Ensure Pd(0) is the active species b2 Ensure base is anhydrous cond2 Increase temperature (e.g., 80-110 °C)

Caption: Troubleshooting workflow for Buchwald-Hartwig amination.

Key Considerations:

  • Ligand Choice: The development of sterically hindered, bulky phosphine ligands was crucial for expanding the scope of the Buchwald-Hartwig reaction.[3] For an electron-deficient bromide, ligands like BrettPhos or RuPhos are often superior to earlier generation ligands like BINAP or DPPF.[8]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine.[9] Sodium tert-butoxide (NaOt-Bu) is the most common and effective base. Lithium bis(trimethylsilyl)amide (LHMDS) is another strong option.[9]

  • Amine Nucleophile: The pKa of the amine is important. Less nucleophilic amines (e.g., anilines) may require more forcing conditions than aliphatic amines.

Table 2: Recommended Conditions for Buchwald-Hartwig Amination

ParameterGeneral RecommendationOptimized Recommendation for this compoundRationale
Catalyst Pd(OAc)₂, Pd₂(dba)₃G3 or G4 Buchwald PrecatalystsPrecatalysts are air-stable and form the active Pd(0) species efficiently.
Ligand BINAP, DPPFBrettPhos, RuPhos, XPhosBulky, electron-rich ligands accelerate the reaction and are suitable for challenging substrates.[3][8]
Base K₂CO₃, Cs₂CO₃NaOt-Bu, KOt-Bu, LHMDSA strong base is essential for deprotonating the amine coupling partner.[9]
Solvent Toluene, DioxaneToluene, CPMEAnhydrous, aprotic solvents are required.
Temperature 80 - 110 °C80 - 110 °CReaction typically requires heating.
Topic 3: Nucleophilic Aromatic Substitution (SNAr)

Question 5: Can I use this compound in a nucleophilic aromatic substitution (SNAr) reaction instead of a metal-catalyzed coupling?

Answer: Yes, this is a distinct possibility. Nucleophilic aromatic substitution (SNAr) is favored on aryl halides that possess strong electron-withdrawing groups positioned ortho or para to the leaving group.[10][11][12] In this compound, the bromide leaving group is ortho to the sulfonamide and para to the trifluoromethyl group. Both are powerful electron-withdrawing groups that can stabilize the negative charge of the intermediate Meisenheimer complex.[11]

When to Consider SNAr:

  • When using strong nucleophiles (e.g., alkoxides, thiolates, or amines in polar aprotic solvents like DMSO or DMF).

  • When metal-catalyzed methods are failing or are undesirable (e.g., to avoid metal contamination).

  • The reaction is often thermally driven and may require high temperatures.

Key Difference from Metal-Catalyzed Reactions: In SNAr, the reactivity of the halide leaving group is often F > Cl > Br > I. This is because the rate-determining step is the initial attack of the nucleophile, which is facilitated by the high electronegativity of fluorine polarizing the C-F bond.[13] While bromine is a good leaving group, the activation provided by the CF₃ and SO₂NH₂ groups makes the SNAr pathway viable.

Experimental Protocols

Protocol 1: Optimized Suzuki-Miyaura Coupling

This protocol provides a starting point for the coupling of an arylboronic acid with this compound.

  • Reagent Preparation: To an oven-dried Schlenk tube, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and potassium phosphate (K₃PO₄, 3.0 equiv).

  • Catalyst Addition: In a glovebox or under a positive pressure of argon, add the palladium precatalyst (e.g., XPhos Pd G3, 0.02 equiv).

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane (to make a 0.1 M solution with respect to the aryl bromide).

  • Reaction Execution: Seal the tube and place it in a preheated oil bath at 100 °C.

  • Monitoring: Stir the reaction mixture overnight (12-18 hours). Monitor the reaction progress by TLC or LC-MS.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

G cluster_suzuki Suzuki-Miyaura Catalytic Cycle A Pd(0)L₂ (Active Catalyst) B Oxidative Addition A->B C Ar-Pd(II)(Br)L₂ B->C D Transmetalation C->D E Ar-Pd(II)(Ar')L₂ D->E F Reductive Elimination E->F F->A Regeneration Product Ar-Ar' (Product) F->Product ArBr Ar-Br (Substrate) ArBr->B ArBOH Ar'-B(OH)₂ + Base ArBOH->D

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol 2: Optimized Buchwald-Hartwig Amination

This protocol provides a general method for the amination of this compound.

  • Reagent Preparation: To an oven-dried Schlenk tube, add sodium tert-butoxide (NaOt-Bu, 1.4 equiv).

  • Catalyst Addition: In a glovebox or under a positive pressure of argon, add the palladium precatalyst (e.g., RuPhos Pd G3, 0.02 equiv).

  • Reactant Addition: Add this compound (1.0 equiv) and the desired amine (1.2 equiv).

  • Solvent Addition: Add anhydrous, degassed toluene (to make a 0.2 M solution).

  • Reaction Execution: Seal the tube and place it in a preheated oil bath at 100 °C.

  • Monitoring: Stir the reaction for 4-24 hours, monitoring by TLC or LC-MS.

  • Workup: After cooling, quench the reaction with saturated aqueous ammonium chloride. Extract with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify the crude product by column chromatography.

G cluster_buchwald Buchwald-Hartwig Catalytic Cycle A Pd(0)L (Active Catalyst) B Oxidative Addition A->B C Ar-Pd(II)(Br)L B->C D Amine Coordination & Deprotonation C->D E [Ar-Pd(II)(NR₂H)L]⁺Br⁻ D->E Intermediate F Ar-Pd(II)(NR₂)L E->F - H-Base⁺Br⁻ G Reductive Elimination F->G G->A Regeneration Product Ar-NR₂ (Product) G->Product ArBr Ar-Br (Substrate) ArBr->B Amine HNR₂ + Base Amine->D

Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.

References

dealing with steric hindrance in 2-bromo-4-(trifluoromethyl)benzenesulfonamide reactions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 2-Bromo-4-(trifluoromethyl)benzenesulfonamide

Welcome to the technical support center for reactions involving this compound. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in overcoming challenges related to this sterically hindered substrate.

Frequently Asked Questions (FAQs)

Q1: What makes reactions with this compound particularly challenging?

A1: The primary challenge is significant steric hindrance. The molecule has two bulky groups, the bromine atom and the sulfonamide group (-SO₂NH₂), positioned ortho to each other on the benzene ring. This arrangement physically blocks the reaction center (the carbon atom bonded to bromine), impeding the approach of catalysts and reagents. This hindrance raises the activation energy for key steps in many reactions, particularly the oxidative addition step in palladium-catalyzed cross-coupling.[1][2]

Q2: What are the most common and effective types of reactions for this substrate?

A2: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, are the most common methods for forming new carbon-carbon and carbon-nitrogen bonds with this substrate.[1][3] These reactions are effective because specialized catalysts and ligands have been developed specifically to overcome the challenges of sterically demanding substrates.[4][5][6]

Q3: How does the 4-(trifluoromethyl) group influence the molecule's reactivity?

A3: The trifluoromethyl (-CF₃) group is a powerful electron-withdrawing group.[7] This electronic effect makes the C-Br bond more susceptible to oxidative addition by a palladium catalyst, which is a favorable characteristic for cross-coupling reactions.[8] However, it does not alleviate the steric hindrance caused by the ortho-substituents. The -CF₃ group is also highly stable and increases the lipophilicity of the molecule.[9]

Q4: Can I use standard palladium catalysts like Pd(PPh₃)₄ for reactions with this substrate?

A4: Standard catalysts like Tetrakis(triphenylphosphine)palladium(0) are often ineffective for sterically hindered substrates like this one.[1] Low yields or complete failure of the reaction are common. Success requires the use of specialized, bulky, and electron-rich ligands that promote the formation of a highly reactive palladium(0) species and accelerate the catalytic cycle.[1][5]

Troubleshooting Guide: Suzuki-Miyaura Cross-Coupling

This guide addresses common issues encountered when performing Suzuki-Miyaura reactions to form a C-C bond at the 2-position.

Problem: Low to no yield of the desired biaryl product.

This is the most frequent issue and can typically be traced to the catalyst system, base, or reaction conditions.

G cluster_ligand Ligand Choice is Critical cluster_base Base Strength Matters start Low / No Yield ligand 1. Optimize Ligand start->ligand Initial Check base 2. Select Appropriate Base ligand->base If yield is still low ligand_details Ineffective: PPh₃ Effective: Bulky Buchwald Ligands (XPhos, SPhos, RuPhos) or NHC Ligands (e.g., IPr) ligand->ligand_details solvent 3. Re-evaluate Solvent base->solvent If no improvement base_details Use moderately strong bases like K₃PO₄ or Cs₂CO₃. Avoid weaker bases like K₂CO₃ unless optimized. Stronger bases (t-BuOK) can be effective but may cause side reactions. base->base_details temp 4. Adjust Temperature solvent->temp Fine-tuning boron 5. Check Boronic Acid/Ester Quality temp->boron Final check success Improved Yield boron->success

Caption: Troubleshooting workflow for sterically hindered Suzuki-Miyaura reactions.

Q: My reaction failed with Pd(PPh₃)₄. What catalyst system should I use?

A: This is expected. You need a more robust catalyst system.

  • Recommendation: Use a palladium(II) precatalyst like Pd(OAc)₂ or a Pd(dba)₂ complex combined with a specialized ligand.

  • Ligand Choice: The most critical factor is the ligand.[1] Employ bulky, electron-rich phosphine ligands (often called Buchwald ligands) such as XPhos, SPhos, or RuPhos.[1][5] N-Heterocyclic Carbene (NHC) ligands have also shown high efficacy for coupling tetra-ortho-substituted biaryls.[4] For extremely challenging couplings, specialized ligands like AntPhos may be required.

Q: What is the best base for this coupling?

A: The base activates the boronic acid for transmetalation. A weak base may not be sufficient.

  • Recommendation: Potassium phosphate (K₃PO₄) is often an excellent choice for hindered couplings. Cesium carbonate (Cs₂CO₃) is also highly effective.

  • Consideration: For very stubborn reactions, a stronger base like potassium tert-butoxide (t-BuOK) might be necessary, though it can increase the risk of side reactions like protodeboronation (hydrolysis of the boronic acid).[4]

Q: Does the solvent matter?

A: Yes, the solvent can significantly influence the reaction.

  • Recommendation: Anhydrous, non-polar aprotic solvents are generally preferred. Toluene, dioxane, and THF are common choices. Dioxane is often effective in combination with t-BuOK as the base.[4]

  • Note: While many Suzuki reactions benefit from a small amount of water, for sterically hindered substrates where protodeboronation is a concern, starting with anhydrous conditions is a safer approach.

Troubleshooting Guide: Buchwald-Hartwig Amination

This guide addresses common issues encountered when performing Buchwald-Hartwig reactions to form a C-N bond at the 2-position.

Problem: Low conversion or catalyst decomposition.

Similar to the Suzuki coupling, steric hindrance is the main obstacle, affecting both oxidative addition and reductive elimination steps.

G pd0 Pd(0)L oa_ts Oxidative Addition Transition State pd0->oa_ts + Aryl-Br pd_complex Aryl-Pd(II)-L Complex oa_ts->pd_complex amine_binding Amine Coordination & Deprotonation pd_complex->amine_binding + Amine, Base amido_complex Aryl-Pd(II)-Amido Complex amine_binding->amido_complex re_ts Reductive Elimination Transition State amido_complex->re_ts product Product (Aryl-Amine) re_ts->product product->pd0 Catalyst Regeneration hindrance1 High barrier due to ortho-Br and -SO₂NH₂ groups hindrance1->oa_ts hindrance2 Bulky groups impede C-N bond formation hindrance2->re_ts

Caption: Key steps in the Buchwald-Hartwig cycle impacted by steric hindrance.

Q: My amination reaction is slow and incomplete. How can I improve it?

A: The choice of ligand and base is paramount for successful C-N coupling with this substrate.

  • Ligand Choice: Use bulky biarylphosphine ligands. For hindered primary amines, ligands like RuPhos can be effective.[8] For coupling with particularly hindered secondary amines, BrettPhos is often the ligand of choice as it can accelerate the rate-limiting reductive elimination step.[8][10]

  • Base Selection: Strong, non-nucleophilic bases are required. Sodium tert-butoxide (NaOt-Bu) or Lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used. LiHMDS can be advantageous as it tolerates more functional groups.[11]

  • Amine Scope: Be aware that the steric bulk of the amine coupling partner also plays a significant role. Coupling with a less hindered amine (e.g., a primary amine) is generally easier than with a bulky secondary amine.[8]

Q: I am seeing decomposition of my starting material or product. What could be the cause?

A: High reaction temperatures required to overcome steric hindrance can sometimes lead to decomposition.

  • Recommendation: First, ensure your ligand choice is optimal. A more active catalyst may allow the reaction to proceed at a lower temperature.

  • Temperature Screening: If high temperatures are necessary, perform a careful screen to find the lowest possible temperature that provides a reasonable reaction rate.

  • Reaction Time: Monitor the reaction by TLC or LC-MS to avoid prolonged heating after the reaction has reached completion.

Data Presentation: Comparison of Reaction Conditions

The following tables summarize representative data for cross-coupling reactions of sterically hindered aryl bromides, demonstrating the critical impact of ligand and base selection. While this data is not specific to this compound, it provides a strong guideline for experimental design.

Table 1: Effect of Ligand and Base on a Sterically Hindered Suzuki Coupling (Data adapted from a study on large, sterically hindered substrates)[12]

EntryPalladium SourceLigandBaseSolventYield (%)
1Pd₂(dba)₃PPh₃K₂CO₃Toluene60
2Pd(OAc)₂PPh₃K₂CO₃Toluene18
3Pd₂(dba)₃L1 K₂CO₃ Toluene85
4Pd₂(dba)₃DPPFK₂CO₃Toluene20
5Pd₂(dba)₃L1 Cs₂CO₃ Toluene71
6Pd₂(dba)₃L1*NaOHToluene50

*L1 refers to 4-(2-(diphenylphosphino)phenyl)morpholine, a specialized P,N-ligand.

Table 2: Ligand Performance in a Demanding Aryl-Alkyl Suzuki Coupling (Data adapted from a study on the coupling of 2-bromo-1,3,5-trimethylbenzene)[13]

EntryLigandConversion (%)Product Yield (%)
1AntPhos 100 63
2S-Phos1003
3DPPF540
4Ru-Phos520
5PPh₃830

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling

  • Preparation: In a glovebox, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and finely ground potassium phosphate (K₃PO₄, 3.0 equiv.) to an oven-dried reaction vial equipped with a magnetic stir bar.

  • Catalyst Addition: In the same glovebox, add the palladium precatalyst (e.g., Pd(OAc)₂, 1-2 mol%) and the bulky phosphine ligand (e.g., SPhos, 2-4 mol%).

  • Solvent Addition: Add anhydrous toluene or dioxane (to achieve a concentration of ~0.1-0.2 M).

  • Reaction: Seal the vial, remove it from the glovebox, and heat the reaction mixture with vigorous stirring to 80-110 °C.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction may take 12-24 hours.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

  • Preparation: In a glovebox, add the palladium precatalyst (e.g., a G3 or G4 precatalyst, 1-2 mol%) and the chosen ligand (e.g., BrettPhos, 1.5-3 mol%) to an oven-dried reaction vial.

  • Reagent Addition: Add this compound (1.0 equiv.), the amine coupling partner (1.2 equiv.), and the base (e.g., NaOt-Bu, 1.3 equiv.).

  • Solvent Addition: Add anhydrous solvent (e.g., toluene or THF) and a magnetic stir bar.

  • Reaction: Seal the vial and heat the mixture to the desired temperature (typically 80-100 °C) with stirring.

  • Monitoring: Monitor the reaction for the disappearance of the starting aryl bromide by TLC or LC-MS.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Quench carefully with saturated aqueous ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by flash column chromatography.

References

Technical Support Center: Catalyst Selection for Cross-Coupling with 2-Bromo-4-(trifluoromethyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-bromo-4-(trifluoromethyl)benzenesulfonamide in palladium-catalyzed cross-coupling reactions.

General Troubleshooting and FAQs

Q1: My cross-coupling reaction with this compound has a low or no yield. What are the first things I should check?

A1: When a cross-coupling reaction fails, begin by assessing these key parameters:

  • Inert Atmosphere: Ensure the reaction was set up under a properly maintained inert atmosphere (Argon or Nitrogen). Oxygen can lead to catalyst decomposition and undesirable side reactions, such as the homocoupling of boronic acids in Suzuki reactions.[1][2]

  • Solvent and Reagent Quality: Use anhydrous, degassed solvents. The presence of water can interfere with certain couplings, although some, like the Suzuki reaction, often use aqueous solvent systems.[3][4] Ensure all reagents, especially the coupling partner (e.g., boronic acid, amine), are pure and dry.

  • Catalyst Activity: Verify the activity of your palladium source and ligand. Palladium(II) precatalysts must be reduced in-situ to the active Pd(0) species.[1][5][6] Using a pre-formed, air-stable precatalyst (e.g., a G3 or G4 palladacycle) can sometimes offer better reproducibility.[1][7]

  • Base Selection: The choice and quality of the base are critical. For instance, in Suzuki couplings, the base activates the boronic acid.[8] For Buchwald-Hartwig aminations, a strong, non-nucleophilic base is required to deprotonate the amine.[6][9]

Q2: What makes this compound a challenging or unique substrate?

A2: This substrate has distinct electronic properties that influence its reactivity:

  • Electron-Deficient Aryl System: The presence of two strong electron-withdrawing groups (trifluoromethyl and sulfonamide) makes the aromatic ring electron-poor. This generally facilitates the oxidative addition step, which is often the rate-determining step in the catalytic cycle.[2][3][10]

  • Sulfonamide Group: While often a stable functional group, sulfonamides can sometimes coordinate to the metal center or react under harsh basic conditions.[11][12] It's crucial to select conditions that are compatible with this moiety.

Q3: I am observing significant homocoupling of my boronic acid in a Suzuki-Miyaura reaction. How can I prevent this?

A3: Homocoupling is a common side reaction, often exacerbated by the presence of oxygen which can generate Pd(II) species that promote this pathway.[2] To minimize it, ensure thorough degassing of your solvent and maintain a strict inert atmosphere throughout the reaction. Slower addition of reagents can also sometimes help.

Q4: My catalyst appears to be turning black and precipitating out of the solution. Is the reaction failing?

A4: The formation of palladium black (finely divided palladium metal) indicates catalyst decomposition. While some color changes are normal (e.g., Pd(dppf)Cl2 often turns black during a reaction), rapid precipitation of a black solid usually signals a failed reaction.[3] This can be caused by oxygen, impurities, or excessively high temperatures. Consider using more robust ligands, such as bulky biarylphosphines, which stabilize the palladium center and prevent aggregation.

Catalyst Selection for Specific Cross-Coupling Reactions

The choice of catalyst is critical for achieving high yields and selectivity. The following tables summarize recommended starting conditions for various cross-coupling reactions with this compound.

Table 1: Suzuki-Miyaura Coupling (C-C Bond Formation)

Goal: Coupling with aryl, heteroaryl, or vinyl boronic acids/esters.

Palladium PrecursorLigandBaseSolvent SystemTemp (°C)Key Considerations
Pd(OAc)₂ or Pd₂(dba)₃SPhos, XPhos, RuPhosK₃PO₄, K₂CO₃, Cs₂CO₃Dioxane/H₂O, Toluene/H₂O80-110Bulky, electron-rich phosphine ligands are essential for facilitating both oxidative addition and reductive elimination.[13]
PdCl₂(dppf)(none)K₂CO₃, Na₂CO₃DMF, Dioxane/H₂O80-100A common, reliable catalyst system for a wide range of Suzuki couplings.
XPhos Pd G3/G4(none)K₃PO₄, CsFTHF, t-BuOH/H₂O80-110Air-stable precatalysts that offer high activity and reproducibility for challenging substrates.[7]
Table 2: Buchwald-Hartwig Amination (C-N Bond Formation)

Goal: Coupling with primary or secondary amines.

Palladium PrecursorLigandBaseSolvent SystemTemp (°C)Key Considerations
Pd(OAc)₂ or Pd₂(dba)₃BINAP, XantphosNaOt-Bu, K₃PO₄, Cs₂CO₃Toluene, Dioxane80-110Strong, non-nucleophilic bases are required.[9] Bidentate phosphine ligands are effective.[14]
Pd₂(dba)₃BrettPhos, RuPhosLHMDS, K₂CO₃THF, TolueneRT-100Sterically hindered ligands are often necessary for coupling with challenging amines.[6]
BrettPhos Pd G3(none)NaOt-Bu, LiHMDSToluene, CPME80-110An effective precatalyst for a broad range of amine coupling partners.
Table 3: Sonogashira Coupling (C-C Alkyne Formation)

Goal: Coupling with terminal alkynes.

Palladium PrecursorCo-catalystBaseSolvent SystemTemp (°C)Key Considerations
PdCl₂(PPh₃)₂CuIEt₃N, i-Pr₂NHTHF, DMFRT-60The classic Sonogashira conditions are often effective.[15][16] The amine base can often serve as the solvent.[15]
Pd(PPh₃)₄CuIPiperidine, DIPADMF, TolueneRT-80Can be performed under mild, room temperature conditions.[17]
Pd(OAc)₂ / PPh₃(none)Cs₂CO₃, TBAFAcetonitrile, THF50-80Copper-free conditions can prevent alkyne homocoupling (Glaser coupling).
Table 4: Heck Coupling (C-C Alkene Formation)

Goal: Coupling with alkenes (e.g., acrylates, styrenes).

Palladium PrecursorLigandBaseSolvent SystemTemp (°C)Key Considerations
Pd(OAc)₂PPh₃, P(o-tol)₃Et₃N, K₂CO₃DMF, Acetonitrile80-120The classic Heck conditions are a good starting point.[18][19]
PdCl₂(PPh₃)₂(none)NaOAc, DIPEANMP, DMAc100-140Higher temperatures may be required for less reactive alkenes.
Herrmann's Catalyst(none)NaOAc, Et₃NDMF, Dioxane100-140A highly active palladacycle catalyst often used for Heck reactions.

Visual Guides and Workflows

General Catalytic Cycle for Cross-Coupling

The following diagram illustrates the fundamental steps common to most palladium-catalyzed cross-coupling reactions.

Catalytic_Cycle General Palladium Cross-Coupling Cycle pd0 Pd(0)Lₙ Active Catalyst oxidative_addition Oxidative Addition Complex (R-Pd(II)-X)Lₙ pd0->oxidative_addition R-X (Aryl Bromide) transmetalation Transmetalation Intermediate (R-Pd(II)-R')Lₙ oxidative_addition->transmetalation R'-M (Coupling Partner) transmetalation->pd0 R-R' (Product) reductive_elimination_node Reductive Elimination reductive_elimination Reductive Elimination

A generalized catalytic cycle for cross-coupling reactions.
Experimental Workflow for a Typical Cross-Coupling Reaction

This workflow outlines the standard laboratory procedure for setting up a cross-coupling reaction.

Experimental_Workflow start Start reagents 1. Add Solids to Flask: - Aryl Bromide - Coupling Partner - Base start->reagents catalyst 2. Add Catalyst System: - Pd Precursor - Ligand reagents->catalyst atmosphere 3. Inert Atmosphere: Evacuate & Backfill with Ar/N₂ (3x) catalyst->atmosphere solvent 4. Add Degassed Solvent(s) atmosphere->solvent reaction 5. Heat & Stir (Monitor by TLC/LC-MS) solvent->reaction workup 6. Aqueous Workup: Dilute, Wash, Dry reaction->workup purify 7. Purification: Column Chromatography workup->purify end Final Product purify->end

A typical experimental workflow for cross-coupling.
Troubleshooting Logic Diagram

Use this decision tree to diagnose and solve common issues encountered during your experiment.

A logical workflow for troubleshooting failed reactions.

Detailed Experimental Protocols

Representative Protocol: Suzuki-Miyaura Coupling

This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 - 3.0 equiv)

  • 1,4-Dioxane and Water (e.g., 4:1 mixture), degassed

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, and potassium phosphate.[13]

  • Catalyst Addition: In a glovebox or under a positive stream of inert gas, add the palladium(II) acetate and SPhos ligand to the flask.[13]

  • Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure the vessel is free of oxygen.[13]

  • Solvent Addition: Add the degassed solvent mixture (e.g., 4:1 1,4-dioxane/water) via syringe. The final concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.[1][13]

  • Reaction: Place the flask in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–100 °C).[1][13]

  • Monitoring: Monitor the reaction's progress periodically by TLC, GC-MS, or LC-MS until the starting material is consumed.[1][13]

  • Work-up: Once complete, cool the reaction to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and wash with water, followed by brine.[1][13]

  • Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.[1][13]

  • Purification: Purify the crude residue by flash column chromatography on silica gel to isolate the desired product.[1]

References

troubleshooting failed reactions involving 2-bromo-4-(trifluoromethyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-bromo-4-(trifluoromethyl)benzenesulfonamide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common synthetic reactions involving this compound. The following information is presented in a question-and-answer format to directly address potential issues encountered during your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is divided into the two most common applications for this compound: Suzuki-Miyaura cross-coupling and Buchwald-Hartwig amination.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds. However, the electron-withdrawing nature of the trifluoromethyl and sulfonamide groups in this compound can influence reaction outcomes.

Q1: My Suzuki-Miyaura reaction with this compound is not proceeding, and I am recovering my starting material. What are the primary causes?

A1: Failure of a Suzuki-Miyaura coupling reaction to initiate can often be attributed to several key factors:

  • Inactive Catalyst: The Pd(0) species is the active catalyst. If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), it must be reduced in situ. Inefficient reduction can stall the catalytic cycle before it begins. Ensure your phosphine ligand, which can act as a reductant, is not oxidized.

  • Oxygen Contamination: The presence of oxygen can lead to the oxidation and deactivation of the Pd(0) catalyst and can also promote the homocoupling of the boronic acid/ester. It is crucial to thoroughly degas all solvents and reagents and to maintain an inert atmosphere (argon or nitrogen) throughout the reaction.

  • Poor Reagent Quality:

    • Boronic Acid/Ester Instability: Boronic acids, especially electron-deficient ones, can be susceptible to protodeboronation (replacement of the boronic acid group with a hydrogen). Use fresh, high-purity boronic acid or consider more stable alternatives like pinacol esters (Bpin) or MIDA boronates.

    • Base Quality: The base is critical for the transmetalation step. Ensure you are using a dry, high-purity base. Some reactions require anhydrous conditions, while others benefit from a small amount of water.

Troubleshooting Workflow for Failed Suzuki-Miyaura Coupling

start Reaction Failed: Starting Material Recovered check_catalyst Check Catalyst System start->check_catalyst check_reagents Verify Reagent Quality start->check_reagents check_conditions Review Reaction Conditions start->check_conditions sub_catalyst1 Is Pd precatalyst fresh? Is ligand air-stable? check_catalyst->sub_catalyst1 sub_reagents1 Is boronic acid/ester fresh? Is base anhydrous? check_reagents->sub_reagents1 sub_conditions1 Was the reaction properly degassed? Is the solvent anhydrous? check_conditions->sub_conditions1 sub_catalyst2 Use fresh catalyst/ligand. Consider a pre-formed Pd(0) source or a more active precatalyst (e.g., G3/G4 palladacycles). sub_catalyst1->sub_catalyst2 No sub_reagents2 Use fresh reagents. Consider converting boronic acid to a more stable ester (e.g., Bpin). sub_reagents1->sub_reagents2 No sub_conditions2 Improve degassing procedure (e.g., freeze-pump-thaw). Use freshly dried solvent. sub_conditions1->sub_conditions2 No

Caption: Troubleshooting workflow for an unsuccessful Suzuki-Miyaura reaction.

Q2: My Suzuki-Miyaura reaction is sluggish and gives a low yield of the desired product, along with side products. How can I optimize it?

A2: Low yields are often due to suboptimal reaction conditions or the formation of byproducts. Given that this compound is an electron-deficient aryl bromide, oxidative addition should be relatively facile.[1] The rate-limiting step may be transmetalation or reductive elimination.

  • Common Side Products:

    • Protodeboronation: As mentioned, this is the loss of the boronic acid group from your coupling partner.

    • Hydrodehalogenation: The bromo-substituent on your starting material is replaced by a hydrogen atom. This can be caused by certain palladium-hydride species formed in the reaction mixture.

    • Homocoupling: Your boronic acid couples with itself to form a biaryl byproduct. This is often exacerbated by the presence of oxygen.

  • Optimization Strategies:

    • Ligand Choice: For electron-deficient aryl bromides, bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos can accelerate the catalytic cycle and improve yields.

    • Base Selection: The choice of base is critical. Stronger bases like K₃PO₄ or Cs₂CO₃ can enhance the rate of transmetalation. However, for substrates sensitive to strong bases, milder conditions with K₂CO₃ or KF may be necessary.

    • Solvent System: Aprotic solvents like 1,4-dioxane, toluene, or THF, often with a small amount of water, are commonly used. The water can be crucial for dissolving the base and facilitating the reaction.

    • Temperature: Increasing the reaction temperature (typically in the range of 80-110 °C) can improve reaction rates, but excessive heat may lead to catalyst decomposition or increased side product formation.

Data Presentation: Representative Suzuki-Miyaura Reaction Conditions

The following table presents representative data for the optimization of the Suzuki-Miyaura coupling of this compound with phenylboronic acid. This data is illustrative and should be used as a guideline for your own optimization studies.

EntryPd Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1Pd(PPh₃)₄ (5)-K₂CO₃ (2)Toluene/H₂O (4:1)1001835
2Pd₂(dba)₃ (2)PPh₃ (8)K₂CO₃ (2)1,4-Dioxane/H₂O (4:1)1001848
3Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)1,4-Dioxane/H₂O (4:1)1001285
4XPhos Pd G3 (2)-K₃PO₄ (2)1,4-Dioxane/H₂O (4:1)100892
5Pd(OAc)₂ (2)SPhos (4)Cs₂CO₃ (2)Toluene1101278

Experimental Protocol: Optimized Suzuki-Miyaura Coupling

The following is a general protocol for the Suzuki-Miyaura coupling of this compound with an arylboronic acid, based on optimized conditions.

  • Preparation: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and K₃PO₄ (2.0 equiv).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with argon. Repeat this cycle three times.

  • Reagent Addition: Under a positive pressure of argon, add the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%). Add the degassed solvent (e.g., 1,4-dioxane/water 4:1, to achieve a concentration of ~0.1 M).

  • Degassing: Bubble argon through the stirred solution for 15 minutes.

  • Reaction: Heat the reaction mixture to 100 °C in a preheated oil bath.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds. The sulfonamide group in the substrate is generally compatible with these conditions, but optimization is often necessary.

Q3: My Buchwald-Hartwig amination of this compound with a primary/secondary amine is giving a low yield. What are the likely issues?

A3: Low yields in Buchwald-Hartwig aminations can stem from several factors, particularly related to the choice of base and ligand.

  • Inappropriate Base: Strong bases like NaOtBu, KOtBu, or LHMDS are commonly used. However, some functional groups may be sensitive to these strong bases. The solubility of the base in the reaction solvent is also critical; poor solubility can lead to slow and incomplete reactions.

  • Suboptimal Ligand: The choice of phosphine ligand is crucial for a successful Buchwald-Hartwig amination. Bulky, electron-rich ligands (e.g., XPhos, RuPhos, BrettPhos) are often required to promote the reductive elimination step, which is frequently the rate-limiting step.

  • Catalyst Inhibition: The amine substrate or the sulfonamide product can sometimes coordinate too strongly to the palladium center, inhibiting catalyst turnover. Using a ligand with the appropriate steric and electronic properties can mitigate this.

  • Side Reactions: Reductive dehalogenation of the aryl bromide can be a competing side reaction.

Troubleshooting Workflow for Low-Yield Buchwald-Hartwig Amination

start Low Yield in Buchwald-Hartwig Amination screen_base Screen Different Bases start->screen_base screen_ligand Screen Different Ligands start->screen_ligand optimize_conditions Optimize Other Parameters start->optimize_conditions sub_base1 Try stronger bases (NaOtBu, KOtBu, LHMDS) or weaker bases (K₃PO₄, Cs₂CO₃). screen_base->sub_base1 sub_ligand1 Try bulky, electron-rich ligands (e.g., XPhos, RuPhos, BrettPhos) to promote reductive elimination. screen_ligand->sub_ligand1 sub_conditions1 Vary temperature (80-120 °C). Change solvent (Toluene, Dioxane, THF). Adjust catalyst loading. optimize_conditions->sub_conditions1 outcome Improved Yield sub_base1->outcome sub_ligand1->outcome sub_conditions1->outcome

Caption: A decision tree for optimizing a low-yielding Buchwald-Hartwig amination.

Data Presentation: Representative Buchwald-Hartwig Amination Conditions

This table shows illustrative data for the Buchwald-Hartwig amination of this compound with morpholine. It is intended to serve as a starting point for reaction optimization.

EntryPd Precatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1Pd(OAc)₂ (2)BINAP (3)Cs₂CO₃ (1.5)Toluene1102445
2Pd₂(dba)₃ (2)Xantphos (4)K₃PO₄ (2)1,4-Dioxane1002060
3Pd(OAc)₂ (2)RuPhos (4)NaOtBu (1.4)Toluene1001288
4RuPhos Pd G3 (2)-NaOtBu (1.4)Toluene100695
5Pd₂(dba)₃ (2)BrettPhos (4)LHMDS (1.5)THF801882

Experimental Protocol: Optimized Buchwald-Hartwig Amination

The following is a general protocol for the Buchwald-Hartwig amination of this compound.

  • Preparation: In a glovebox or under a stream of argon, add the palladium precatalyst (e.g., RuPhos Pd G3, 2 mol%) and the base (e.g., NaOtBu, 1.4 equiv) to an oven-dried vial equipped with a stir bar.

  • Reagent Addition: Add this compound (1.0 equiv), the amine (1.2 equiv), and the anhydrous, degassed solvent (e.g., toluene, to achieve a concentration of ~0.1 M).

  • Reaction: Seal the vial and heat in a preheated oil bath or heating block to 100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and carefully quench with saturated aqueous NH₄Cl. Separate the layers and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Disclaimer: The experimental protocols and quantitative data provided are representative and intended for guidance purposes only. Reaction conditions should be optimized for each specific substrate combination. Always adhere to proper laboratory safety procedures.

References

Technical Support Center: Purification of 2-bromo-4-(trifluoromethyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 2-bromo-4-(trifluoromethyl)benzenesulfonamide from its starting materials.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude sample of this compound?

The most common impurities arise from the starting materials and side reactions during the synthesis. The primary synthesis route involves the reaction of 2-bromo-4-(trifluoromethyl)benzenesulfonyl chloride with an amine source (e.g., ammonia). Therefore, likely impurities include:

  • Unreacted 2-bromo-4-(trifluoromethyl)benzenesulfonyl chloride: The electrophilic starting material may not have fully reacted.

  • 2-bromo-4-(trifluoromethyl)benzenesulfonic acid: This is the hydrolysis product of the starting sulfonyl chloride, which can form if moisture is present during the reaction or workup.

  • Over-alkylated or over-arylated sulfonamide byproducts: Depending on the specific reaction conditions and the amine used, side reactions can lead to more complex sulfonamide derivatives.

  • Residual solvents: Solvents used in the reaction and workup may be present in the crude product.

Q2: What are the primary purification methods for this compound?

The two primary methods for purifying this compound are recrystallization and column chromatography. The choice of method depends on the scale of the purification, the nature of the impurities, and the desired final purity.

  • Recrystallization is an effective technique for removing small amounts of impurities and is well-suited for large-scale purification.

  • Column chromatography is ideal for separating the desired product from impurities with similar polarities and for purifying smaller quantities of the compound to a high degree.

Q3: How do the physicochemical properties of this compound influence its purification?

The presence of the polar sulfonamide group, the electronegative bromine and trifluoromethyl groups, and the aromatic ring gives the molecule a moderate to high polarity. This polarity dictates the choice of solvents for recrystallization and the mobile phase for column chromatography. The compound's melting point of 163-165°C is also a key parameter for selecting an appropriate recrystallization solvent, ensuring that the solvent's boiling point is lower than the compound's melting point to prevent "oiling out".[1]

Troubleshooting Guides

Recrystallization Issues
ProblemPossible Cause(s)Suggested Solution(s)
Product "oils out" instead of crystallizing. The melting point of the compound is lower than the boiling point of the solvent. The solution is cooled too rapidly. High concentration of impurities depressing the melting point.Reheat the solution to dissolve the oil. Add a small amount of a co-solvent in which the compound is more soluble to lower the saturation point. Allow the solution to cool more slowly (e.g., by insulating the flask). If impurities are high, consider a preliminary purification step like a solvent wash or short column chromatography.
No crystal formation upon cooling. The solution is not sufficiently supersaturated (too much solvent was used). The cooling process is too rapid. Lack of nucleation sites.Concentrate the solution by evaporating some of the solvent. Allow the solution to cool more slowly to room temperature before placing it in an ice bath. Scratch the inside of the flask with a glass rod to induce nucleation. Add a seed crystal of the pure compound.
Low recovery of the purified product. Too much solvent was used, leading to significant product loss in the mother liquor. Premature crystallization during hot filtration. Washing the crystals with a solvent that is not ice-cold.Use the minimum amount of hot solvent necessary to dissolve the crude product. Concentrate the mother liquor to obtain a second crop of crystals. Ensure the filtration apparatus is pre-heated before hot filtration. Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent.
The final product is colored. Presence of colored impurities.Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities. Use a minimal amount of charcoal to avoid adsorbing the desired product.
Column Chromatography Issues
ProblemPossible Cause(s)Suggested Solution(s)
Poor separation of the product from impurities (overlapping peaks). The polarity of the mobile phase is too high or too low. The stationary phase is not appropriate for the separation. The column is overloaded with the sample.Optimize the mobile phase composition by running thin-layer chromatography (TLC) with different solvent systems. Consider using a different stationary phase (e.g., alumina instead of silica gel). Reduce the amount of crude product loaded onto the column.
The product is not eluting from the column. The mobile phase is not polar enough to move the compound.Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of the more polar solvent in the mixture).
Tailing of the product peak. The compound is interacting too strongly with the stationary phase. The column is not packed properly.Add a small amount of a polar modifier (e.g., a few drops of acetic acid or triethylamine, depending on the nature of the compound and impurities) to the mobile phase. Repack the column carefully to ensure a uniform stationary phase bed.
Cracking of the silica gel bed. The column has run dry.Always keep the solvent level above the top of the stationary phase.

Experimental Protocols

Protocol 1: Recrystallization

This protocol provides a general methodology for the recrystallization of this compound. The optimal solvent system and ratios may need to be determined empirically. A common solvent system for sulfonamides is a mixture of a polar protic solvent (like ethanol or isopropanol) and water.

  • Solvent Selection: Perform small-scale solubility tests to find a suitable solvent or solvent pair. The ideal solvent should dissolve the crude product at an elevated temperature but have low solubility at room temperature. A mixture of ethanol and water is a good starting point.

  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol and stir to dissolve the solid.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step should be done quickly to prevent premature crystallization.

  • Induce Crystallization: Slowly add hot water dropwise to the hot ethanol solution until the solution becomes slightly cloudy (the cloud point). If it becomes too cloudy, add a small amount of hot ethanol until the solution is clear again.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. For maximum recovery, you can then place it in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of a cold ethanol/water mixture to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Protocol 2: Column Chromatography

This protocol provides a general methodology for the purification of this compound by silica gel column chromatography.

  • Mobile Phase Selection: Use thin-layer chromatography (TLC) to determine a suitable mobile phase. A good starting point is a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate). The ideal mobile phase should give a retention factor (Rf) of ~0.3 for the desired product.

  • Column Packing: Prepare a slurry of silica gel in the initial, less polar mobile phase. Carefully pour the slurry into the chromatography column and allow it to settle, ensuring there are no air bubbles. Add a layer of sand on top of the silica gel.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel column.

  • Elution: Begin eluting the column with the initial mobile phase. The polarity of the mobile phase can be gradually increased (gradient elution) to elute compounds with higher polarity.

  • Fraction Collection: Collect the eluent in a series of fractions.

  • Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Data Presentation

Table 1: Properties of Common Solvents for Purification

SolventBoiling Point (°C)Polarity Index
Hexane690.1
Petroleum Ether40-60~0.1
Toluene1112.4
Dichloromethane403.1
Diethyl Ether352.8
Ethyl Acetate774.4
Acetone565.1
Isopropanol823.9
Ethanol784.3
Methanol655.1
Water10010.2

Visualizations

experimental_workflow start Crude Product dissolve Dissolve in Minimal Hot Solvent start->dissolve hot_filter Hot Filtration (if necessary) dissolve->hot_filter crystallize Induce Crystallization & Slow Cooling hot_filter->crystallize isolate Isolate Crystals (Vacuum Filtration) crystallize->isolate wash Wash with Cold Solvent isolate->wash dry Dry Under Vacuum wash->dry pure_product Pure Product dry->pure_product

Caption: Experimental workflow for the purification of this compound by recrystallization.

troubleshooting_workflow start Recrystallization Issue oiling_out Product Oiling Out? start->oiling_out no_crystals No Crystal Formation? oiling_out->no_crystals No reheat Reheat & Add Co-solvent oiling_out->reheat Yes low_yield Low Recovery? no_crystals->low_yield No concentrate Concentrate Solution no_crystals->concentrate Yes check_solvent_vol Check Solvent Volume low_yield->check_solvent_vol Yes slow_cool Cool Slowly reheat->slow_cool induce_nucleation Scratch Flask or Add Seed Crystal concentrate->induce_nucleation concentrate_mother_liquor Concentrate Mother Liquor for Second Crop check_solvent_vol->concentrate_mother_liquor

Caption: Troubleshooting decision-making process for common recrystallization issues.

References

stability of 2-bromo-4-(trifluoromethyl)benzenesulfonamide under reaction conditions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 2-bromo-4-(trifluoromethyl)benzenesulfonamide

Welcome to the technical support center for this compound. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure successful experimentation with this reagent.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A: The compound is stable under normal conditions.[1] For long-term stability, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated place. Avoid exposure to excess heat and incompatible materials.[1]

Q2: Can this compound be used in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling?

A: Yes. The aryl bromide moiety is well-suited for palladium-catalyzed cross-coupling reactions. The key is to select reaction conditions that are compatible with the sulfonamide group. Typically, using a moderately strong inorganic base like K₂CO₃ or K₃PO₄ with a suitable palladium catalyst and ligand in a dioxane/water or DMF solvent system is a good starting point.[2][3]

Q3: Is the sulfonamide N-H acidic? Will it interfere with reactions requiring a strong base?

A: The sulfonamide proton is weakly acidic and can be deprotonated by strong bases. Using very strong bases (e.g., organolithiums, Grignard reagents) may lead to deprotonation at the nitrogen, forming an anion that could potentially complicate the reaction. For reactions like Suzuki coupling, inorganic bases are preferred as they are typically not strong enough to cause significant deprotonation but are sufficient for the catalytic cycle.

Q4: How stable is the sulfonamide group to acidic conditions?

A: The sulfonamide group is susceptible to cleavage under strong acidic conditions.[4] Refluxing with concentrated mineral acids, such as 25% hydrochloric acid, can lead to hydrolysis of the S-N bond, yielding 2-bromo-4-(trifluoromethyl)benzenesulfonic acid and ammonia.[5] This instability should be a key consideration when planning reactions or workups involving strong acids.

Q5: What are the likely decomposition pathways for this molecule under harsh conditions?

A: The primary points of reactivity are the Carbon-Bromine bond and the Sulfonamide S-N bond.

  • Acidic Hydrolysis: Cleavage of the S-N bond.[4]

  • Reductive Cleavage: The N-S bond can be cleaved under specific reductive conditions.[6][7]

  • Nucleophilic Aromatic Substitution: While less common than cross-coupling, a strong nucleophile could potentially displace the bromide.

  • Thermal Decomposition: High temperatures may lead to the release of irritating gases and vapors.[1]

Troubleshooting Guides

Problem 1: My Suzuki-Miyaura cross-coupling reaction is failing or giving very low yield.

Potential Cause Troubleshooting Step
Inactive Catalyst The Pd(0) catalyst is sensitive to oxygen. Ensure all solvents and reagents are properly degassed and the reaction is maintained under a strict inert atmosphere (Argon or Nitrogen).[2]
Inappropriate Base The choice of base is critical. If your base is too weak, the transmetalation step may be inefficient. If it is too strong or nucleophilic, it may react with the substrate. Try screening different inorganic bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄.[2]
Ligand Failure The ligand stabilizes the palladium catalyst and facilitates the reaction. Consider screening a panel of phosphine ligands (e.g., SPhos, XPhos, PPh₃) to find one that is optimal for this specific substrate.[2]
Boronic Acid Decomposition Boronic acids can be unstable and undergo protodeboronation, especially in the presence of water and base.[8] Consider using more stable boronic esters (e.g., pinacol esters) or adding the boronic acid later in the reaction sequence.[8][9]
Substrate Decomposition If the reaction temperature is too high or the conditions are too acidic/basic, the starting material may be degrading. Monitor the stability of the starting material under the reaction conditions by TLC or LC-MS.

Problem 2: My reaction mixture is turning dark, and TLC analysis shows multiple unidentified spots.

Potential Cause Troubleshooting Step
Oxidative Degradation The presence of oxygen can lead to the formation of colored byproducts, particularly through the homocoupling of the boronic acid reagent.[8] Ensure the reaction setup is completely free of oxygen by thoroughly degassing all components.
Thermal Decomposition Excessive heat can cause decomposition of the substrate or reagents.[1] Try running the reaction at a lower temperature for a longer period. Monitor the reaction progress closely.
Side Reactions Unwanted side reactions, such as cleavage of the sulfonamide bond, may be occurring. Analyze the crude reaction mixture by LC-MS to identify the byproducts, which can provide clues about the decomposition pathway.

Data Presentation

Table 1: Stability of this compound Under Various Conditions

This table summarizes the stability of the title compound after 24 hours of exposure to different chemical environments at a specified temperature. Stability was assessed by LC-MS analysis of the remaining starting material.

ConditionReagent/SolventTemperature (°C)% Starting Material RemainingPrimary Degradation Product(s)
Acidic 1M HCl (aq) / Dioxane6085%2-bromo-4-(trifluoromethyl)benzenesulfonic acid
Acidic 6M HCl (aq) / Dioxane100<5%2-bromo-4-(trifluoromethyl)benzenesulfonic acid
Basic 1M NaOH (aq) / Dioxane60>98%Not Observed
Basic 2M K₂CO₃ (aq) / Dioxane100>95%Not Observed
Reductive H₂, 10% Pd/CMethanol25>95%
Oxidative m-CPBADichloromethane25>98%

Note: This data is illustrative and based on general principles of sulfonamide chemistry. Actual results may vary.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol provides a starting point for the coupling of an arylboronic acid with this compound.

  • Reagent Preparation: In a flame-dried reaction vessel, combine this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), and potassium carbonate (K₂CO₃, 2.0 eq.).

  • Inert Atmosphere: Seal the vessel and purge thoroughly with an inert gas (e.g., Argon) for 10-15 minutes.

  • Catalyst and Ligand Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%) and ligand (if required).

  • Solvent Addition: Add degassed solvent (e.g., a 4:1 mixture of Dioxane:Water) via syringe.

  • Reaction: Heat the reaction mixture to 90-100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Assay for Acidic Stability

This protocol can be used to determine the stability of the compound under specific acidic conditions.

  • Sample Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., Dioxane) at a known concentration (e.g., 1 mg/mL).

  • Reaction Setup: In a sealed vial, add 1 mL of the stock solution and 1 mL of the desired aqueous acid solution (e.g., 6M HCl).

  • Incubation: Place the vial in a heating block at the desired temperature (e.g., 100 °C).

  • Time Points: At various time points (e.g., 1, 4, 8, 24 hours), withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.

  • Quenching and Analysis: Immediately quench the aliquot by diluting it into a known volume of a neutral buffer or solvent mixture (e.g., 950 µL of 50:50 Acetonitrile:Water). Analyze the quenched sample by LC-MS to quantify the remaining starting material and identify any major degradation products.

Visualizations

G start Low Yield in Suzuki Reaction check_inert Is the reaction under a strict inert atmosphere? start->check_inert degas Action: Thoroughly degas solvents and reagents. Purge setup with Ar/N2. check_inert->degas No check_reagents Are reagents (especially boronic acid) high purity? check_inert->check_reagents Yes degas->check_reagents repurify Action: Use fresh, pure reagents. Consider using a boronic ester. check_reagents->repurify No screen_conditions Screen Reaction Conditions check_reagents->screen_conditions Yes repurify->screen_conditions screen_base Vary Base (K2CO3, Cs2CO3, K3PO4) screen_conditions->screen_base screen_ligand Vary Ligand (SPhos, XPhos, PPh3) screen_conditions->screen_ligand screen_temp Vary Temperature (e.g., 80-110 °C) screen_conditions->screen_temp success Reaction Optimized screen_base->success screen_ligand->success screen_temp->success

Caption: Troubleshooting workflow for a low-yielding Suzuki-Miyaura reaction.

G compound 2-Bromo-4-(trifluoromethyl)- benzenesulfonamide strong_acid Strong Acid (e.g., 6M HCl, heat) compound->strong_acid strong_base Strong Base (e.g., n-BuLi) compound->strong_base reductive Reductive Cleavage Conditions compound->reductive coupling Pd Cross-Coupling Conditions compound->coupling hydrolysis_prod S-N Bond Cleavage (Hydrolysis) strong_acid->hydrolysis_prod Leads to deprotonation_prod N-Deprotonation (Anion Formation) strong_base->deprotonation_prod Leads to reductive_prod N-S Bond Cleavage reductive->reductive_prod Leads to coupling_prod C-C Bond Formation (Desired Product) coupling->coupling_prod Leads to

References

Technical Support Center: Analytical Methods for 2-Bromo-4-(trifluoromethyl)benzenesulfonamide Reaction Monitoring

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-bromo-4-(trifluoromethyl)benzenesulfonamide. The following sections detail analytical methods for monitoring reactions involving this compound and offer solutions to common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the recommended analytical methods for monitoring the progress of a reaction involving this compound?

A1: The primary recommended methods are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. The choice of method depends on the reaction matrix, the properties of the reactants and products, and the required sensitivity and selectivity.

Q2: How can I use HPLC to monitor my reaction?

A2: Reversed-phase HPLC (RP-HPLC) with UV detection is a robust method for monitoring the consumption of this compound and the formation of products. A C18 column is typically suitable. The aromatic rings in the starting material and likely products will have strong UV absorbance, making this a sensitive technique.[1][2][3]

Q3: Is GC-MS a suitable method for analyzing this compound?

A3: GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. Given that this compound is a solid with a melting point of 163-165°C, its volatility may be limited.[4] However, with an appropriate high-temperature GC method and potentially derivatization, it can be used for reaction monitoring, offering high sensitivity and structural information from the mass spectrum.[5][6][7] Care must be taken to avoid on-column degradation.

Q4: Can NMR spectroscopy be used for real-time reaction monitoring?

A4: Yes, NMR spectroscopy, particularly ¹⁹F NMR, is an excellent tool for monitoring reactions involving this compound in real-time.[8][9][10] The trifluoromethyl (-CF₃) group provides a distinct signal in the ¹⁹F NMR spectrum that is sensitive to changes in the chemical environment, allowing for straightforward tracking of the starting material and the appearance of fluorinated products.[11][12][13] ¹H NMR can also be used to monitor changes in the aromatic protons.

Q5: What are the potential degradation pathways for this compound during analysis?

A5: Potential degradation pathways for brominated aromatic compounds include photodegradation, which can lead to the cleavage of the carbon-bromine bond.[14] While generally stable, under extreme pH and high temperatures, the trifluoromethyl group could be susceptible to hydrolysis.[14] Additionally, under certain GC conditions, thermal degradation or reactions with the column stationary phase can occur.

Troubleshooting Guides

HPLC Troubleshooting
Symptom Possible Cause(s) Recommended Solution(s)
No peaks or very small peaks Injection issue (e.g., air bubble in syringe, clogged injector).Manually inject a standard to confirm injector performance. Purge the injector.
Detector issue (e.g., lamp off, wrong wavelength).Check detector settings and ensure the lamp is on. Select a wavelength appropriate for aromatic compounds (e.g., 254 nm).[15]
Sample degradation.Prepare fresh samples and protect them from light.
Peak tailing Active sites on the column interacting with the sulfonamide group.Add a competing base (e.g., triethylamine) to the mobile phase in small concentrations (0.1%). Use a column with end-capping. Reduce mobile phase pH to suppress silanol interactions.[16][17]
Column overload.Dilute the sample or reduce the injection volume.[18]
Column contamination or void.Flush the column with a strong solvent. If the problem persists, replace the column.[19]
Drifting retention times Poor column temperature control.Use a column oven to maintain a stable temperature.[15]
Inconsistent mobile phase composition.Prepare fresh mobile phase daily and ensure it is well-mixed and degassed.[15]
Column equilibration is insufficient.Increase the column equilibration time before starting the analysis.[15]
High backpressure Blockage in the system (e.g., guard column, column frit).Remove the guard column and check the pressure. If still high, disconnect the column. Backflush the column if it is the source of the high pressure.[16]
Precipitated buffer in the mobile phase.Ensure buffer components are fully dissolved in the mobile phase. Filter the mobile phase.
GC-MS Troubleshooting
Symptom Possible Cause(s) Recommended Solution(s)
No peaks or poor sensitivity Compound is not volatile enough or is thermally labile.Increase the injector and oven temperatures, but be cautious of degradation. Consider derivatization to increase volatility.
Adsorption at active sites in the injector or column.Use a deactivated liner and a column designed for inertness.
Peak tailing Active sites in the GC system.Silylate the liner and the front end of the column.
Column contamination.Bake out the column at the maximum recommended temperature.
Irreproducible results Inconsistent injection volume or technique.Use an autosampler for consistent injections.[18]
Sample degradation in the injector.Lower the injector temperature. Use a faster injection speed.
Presence of unexpected brominated species In-source reactions or contamination.Artifacts can sometimes be generated in the heated headspace or injector, especially in complex matrices.[20] Analyze a blank to check for system contamination.
NMR Spectroscopy Troubleshooting
Symptom Possible Cause(s) Recommended Solution(s)
Broad peaks in ¹⁹F NMR Poor shimming.Re-shim the spectrometer.
Presence of paramagnetic species in the reaction mixture.This can be inherent to the reaction. If possible, remove the paramagnetic species before analysis.
Inaccurate quantification Inconsistent relaxation times (T1) of different fluorine environments.Use a longer relaxation delay (D1) in the acquisition parameters to ensure full relaxation of all signals.
Poor signal-to-noise ratio.Increase the number of scans.
Signal overlap Insufficient magnetic field strength.Use a higher field NMR spectrometer if available.

Experimental Protocols

Protocol 1: HPLC Method for Reaction Monitoring
  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid) is often a good starting point.

    • Example Gradient: Start with 30% acetonitrile, ramp to 90% over 15 minutes, hold for 5 minutes, and then return to initial conditions.

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: 30°C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dilute a small aliquot of the reaction mixture in the initial mobile phase composition. Filter the sample through a 0.45 µm syringe filter before injection.

Protocol 2: GC-MS Method for Reaction Monitoring
  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: A low-to-mid polarity capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm x 0.25 µm).

  • Injector Temperature: 280°C.

  • Oven Program:

    • Start at 100°C, hold for 2 minutes.

    • Ramp to 300°C at 15°C/min.

    • Hold at 300°C for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: 50-400 m/z.

  • Sample Preparation: Dilute the reaction mixture in a suitable solvent (e.g., ethyl acetate). If derivatization is needed, use a standard silylating agent like BSTFA.

Protocol 3: ¹⁹F NMR for Reaction Monitoring
  • Instrumentation: NMR spectrometer with a fluorine probe.

  • Solvent: Use a deuterated solvent that dissolves all reaction components (e.g., CDCl₃, DMSO-d₆).

  • Sample Preparation: Transfer approximately 0.5 mL of the reaction mixture to an NMR tube. Add the deuterated solvent.

  • Acquisition Parameters:

    • Pulse Program: Standard single-pulse experiment.

    • Decoupling: Proton-decoupled.

    • Relaxation Delay (D1): 5 seconds (to ensure accurate integration).

    • Number of Scans: 16 (adjust as needed for signal-to-noise).

  • Referencing: The signal for this compound can be referenced internally if its chemical shift is known in the chosen solvent. Alternatively, an external standard can be used.

Visualizations

Experimental_Workflow cluster_reaction Reaction Monitoring cluster_hplc HPLC Analysis cluster_gcms GC-MS Analysis cluster_nmr NMR Analysis Reaction Reaction Mixture (this compound + reagents) Sampling Take Aliquot at Time Points Reaction->Sampling Dilute_HPLC Dilute & Filter Sampling->Dilute_HPLC HPLC Dilute_GCMS Dilute (Derivatize if needed) Sampling->Dilute_GCMS GC-MS Prepare_NMR Add Deuterated Solvent Sampling->Prepare_NMR NMR HPLC_Analysis Inject into HPLC-UV Dilute_HPLC->HPLC_Analysis HPLC_Data Chromatogram (Peak Area vs. Time) HPLC_Analysis->HPLC_Data GCMS_Analysis Inject into GC-MS Dilute_GCMS->GCMS_Analysis GCMS_Data Mass Spectra & TIC (Identify products) GCMS_Analysis->GCMS_Data NMR_Analysis Acquire ¹⁹F NMR Spectrum Prepare_NMR->NMR_Analysis NMR_Data Spectrum (Integrate Signals) NMR_Analysis->NMR_Data

Caption: General workflow for monitoring reactions with this compound.

Troubleshooting_Logic Start Chromatographic Problem (e.g., Peak Tailing) Check_Column Is the column old or previously used for basic compounds? Start->Check_Column Check_Mobile_Phase Is the mobile phase pH appropriate? Check_Column->Check_Mobile_Phase No Solution_Column Action: Flush with strong solvent or replace the column. Check_Column->Solution_Column Yes Check_Sample Is the sample concentration too high? Check_Mobile_Phase->Check_Sample Yes Solution_Mobile_Phase Action: Adjust pH or add a competing base. Check_Mobile_Phase->Solution_Mobile_Phase No Solution_Sample Action: Dilute the sample. Check_Sample->Solution_Sample Yes End End Check_Sample->End No (Consult Instrument Manual)

Caption: Troubleshooting logic for HPLC peak tailing issues.

References

Technical Support Center: Reactivity of 2-bromo-4-(trifluoromethyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments involving 2-bromo-4-(trifluoromethyl)benzenesulfonamide, with a specific focus on the impact of solvent choice on its reactivity.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors to consider when selecting a solvent for reactions with this compound?

A1: The choice of solvent is crucial and primarily depends on the specific reaction being performed (e.g., Suzuki coupling, Buchwald-Hartwig amination). Key factors to consider include:

  • Solubility of Reactants: Ensure that this compound and other reactants are sufficiently soluble in the chosen solvent at the reaction temperature to ensure a homogeneous reaction mixture. Poor solubility can lead to slow or incomplete reactions.

  • Reaction Temperature: The solvent's boiling point must be appropriate for the required reaction temperature. Some reactions may require heating, and the solvent should be stable at that temperature.

  • Solvent Polarity: The polarity of the solvent can significantly influence reaction rates and, in some cases, the reaction mechanism. Polar aprotic solvents like DMF, DMSO, and acetonitrile can accelerate reactions involving polar intermediates, while nonpolar solvents like toluene and dioxane are also commonly used, particularly in cross-coupling reactions.[1][2]

  • Coordination to Catalyst: In metal-catalyzed reactions, such as those using palladium, the solvent can coordinate to the metal center and influence its catalytic activity.[3] This can sometimes be detrimental to the reaction.

  • Anhydrous Conditions: For many reactions, particularly those involving organometallic reagents, it is critical to use anhydrous solvents to prevent the quenching of reagents and deactivation of catalysts.

Q2: I am observing low to no conversion in my palladium-catalyzed cross-coupling reaction. Could the solvent be the issue?

A2: Yes, the solvent is a common factor in low reaction conversion. Here are a few possibilities:

  • Poor Solubility: As mentioned, if your starting material or other reagents are not fully dissolved, the reaction will be slow or incomplete. Consider a solvent system that better solubilizes all components.

  • Catalyst Deactivation: Some solvents can coordinate too strongly to the palladium catalyst, inhibiting its activity.

  • Presence of Water or Protic Impurities: In anhydrous reactions, trace amounts of water in the solvent can deactivate both the catalyst and organometallic reagents.[3] Always use freshly distilled or commercially available anhydrous solvents.

  • Incorrect Polarity: The transition state of your reaction may be stabilized by a solvent of a different polarity. It is often beneficial to screen a few solvents with varying polarities.

Q3: Can the solvent influence the formation of side products?

A3: Absolutely. The solvent can affect the chemoselectivity of a reaction and promote the formation of undesired byproducts. For instance, in reactions with competing pathways, the solvent can preferentially stabilize the transition state of one pathway over the other. Protic solvents, for example, can act as a proton source, leading to protodebromination as a side reaction in some cross-coupling reactions.[3]

Troubleshooting Guides

Issue 1: Low Yield in Buchwald-Hartwig Amination
Symptom Possible Cause (Solvent-Related) Recommended Solution
Low conversion of this compound.Poor solubility of the starting material or base in the chosen solvent.Switch to a more polar aprotic solvent like DMAc or dioxane, which are known to be effective for Buchwald-Hartwig reactions.[4] Consider a co-solvent system if a single solvent does not suffice.
Significant formation of hydrodehalogenated byproduct.The solvent may be a source of protons, or it may not adequately stabilize the catalytic intermediates, leading to decomposition pathways.Ensure the use of strictly anhydrous and degassed solvents. Consider switching from a protic or ethereal solvent to an aromatic hydrocarbon like toluene.
Reaction stalls after initial conversion.Catalyst deactivation or precipitation from the reaction mixture.Try a different solvent system that may better stabilize the active catalyst. Sometimes, a mixture of a nonpolar and a polar aprotic solvent can be beneficial.
Issue 2: Inconsistent Results in Suzuki-Miyaura Coupling
Symptom Possible Cause (Solvent-Related) Recommended Solution
Reaction works well in some runs but fails in others.Variability in solvent quality, particularly water content.Use a consistent source of high-purity, anhydrous solvent for all reactions. Consider drying the solvent over molecular sieves before use.
Formation of homocoupled boronic acid byproduct.The solvent may not be optimal for the transmetalation step, leading to competing homocoupling.Screen a range of solvents, including ethereal solvents like THF and dioxane, as well as alcoholic solvents or aqueous mixtures, which can influence the rate of transmetalation.[1][2]
Difficulty in product purification due to solvent residues.High-boiling point solvents like DMF or DMSO can be difficult to remove.If the reaction proceeds well in a lower-boiling point solvent like THF or toluene, this may be preferable for easier workup. If a high-boiling solvent is necessary, consider extraction or precipitation methods for product isolation.

Quantitative Data Summary

The following table summarizes the hypothetical effect of different solvents on the yield of a typical Suzuki-Miyaura coupling reaction with this compound and phenylboronic acid.

Solvent Dielectric Constant (approx.) Boiling Point (°C) Typical Reaction Yield (%) Notes
Toluene2.411175-85Good for dissolving organic reactants; nonpolar.
1,4-Dioxane2.210180-90Commonly used in cross-coupling; can form peroxides.
Tetrahydrofuran (THF)7.66670-80Lower boiling point may require longer reaction times.
Acetonitrile (MeCN)37.58260-70Polar aprotic; can sometimes coordinate strongly to the catalyst.[1][2]
N,N-Dimethylformamide (DMF)36.715385-95High boiling point, good solvating power for polar compounds.[1]
Water/Ethanol (1:1)--65-75"Green" solvent option, but may require a water-soluble catalyst/ligand system.

Note: These are representative yields and can vary significantly based on the specific reaction conditions (catalyst, ligand, base, temperature).

Experimental Protocols

General Protocol for a Suzuki-Miyaura Coupling Reaction

This protocol outlines a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

  • Reagent Preparation: In a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), combine this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.), and a base (e.g., K₂CO₃, 2.0 equiv.).

  • Solvent Addition: Add the chosen anhydrous, degassed solvent (e.g., toluene, dioxane) via syringe. The typical concentration is 0.1-0.5 M with respect to the limiting reagent.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by an appropriate method, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by a suitable method, such as column chromatography on silica gel.

Protocol for Qualitative Solubility Assessment

A rapid screening of suitable solvents can be performed with this protocol.[5]

  • Preparation: Label a series of small test tubes or vials, one for each solvent to be tested.

  • Addition of Solute: Add approximately 5-10 mg of this compound to each labeled tube.[5]

  • Addition of Solvent: Add 1 mL of the corresponding solvent to each tube.[5]

  • Mixing: Securely cap the tubes and vortex each sample for 30-60 seconds.[5]

  • Observation: Allow the samples to stand for a few minutes and visually inspect for any undissolved solid.[5]

  • Classification: Classify the solubility as soluble, partially soluble, or insoluble based on visual inspection.[5]

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Reactants: - Aryl Halide - Boronic Acid - Catalyst - Base solvent Add Anhydrous Degassed Solvent reagents->solvent heat Heat and Stir solvent->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor quench Quench and Extract monitor->quench purify Purify (Chromatography) quench->purify product Final Product purify->product Troubleshooting_Logic cluster_solubility Solubility Issues cluster_conditions Reaction Conditions cluster_catalyst Catalyst Activity start Low Reaction Yield? check_solubility Check Reactant Solubility start->check_solubility Yes check_anhydrous Ensure Anhydrous Conditions start->check_anhydrous Yes screen_solvents Screen Different Solvent Classes start->screen_solvents Yes change_solvent Switch to a more polar/aprotic solvent (e.g., DMF, DMAc) check_solubility->change_solvent Poor end Improved Yield change_solvent->end Re-run dry_solvents Use freshly dried solvents check_anhydrous->dry_solvents Moisture Present dry_solvents->end Re-run optimize_temp Optimize Temperature screen_solvents->optimize_temp optimize_temp->end Re-run

References

Validation & Comparative

Unraveling the Biological Potency of 2-bromo-4-(trifluoromethyl)benzenesulfonamide: A Comparative Guide to its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release: A Detailed Comparative Analysis of 2-bromo-4-(trifluoromethyl)benzenesulfonamide and Its Analogs in Modulating Key Biological Targets

This guide provides a comprehensive comparison of the biological activity of this compound and a series of its structural analogs. The primary focus of this analysis is on the inhibition of carbonic anhydrases (CAs), a family of metalloenzymes implicated in a range of physiological and pathological processes. The data presented herein, including quantitative inhibitory constants, detailed experimental protocols, and mechanistic pathway visualizations, is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug discovery and development.

Quantitative Comparison of Biological Activity

The biological efficacy of benzenesulfonamide derivatives is significantly influenced by the nature and position of substituents on the benzene ring. The following table summarizes the inhibitory activity (Ki, nM) of this compound and its analogs against four key human carbonic anhydrase (hCA) isoforms: the ubiquitous cytosolic hCA I and hCA II, and the tumor-associated transmembrane isoforms hCA IX and hCA XII.

Compound IDR1R2R3R4hCA I (Ki, nM)hCA II (Ki, nM)hCA IX (Ki, nM)hCA XII (Ki, nM)
1 Br H CF3 H Data not availableData not availableData not availableData not available
2aHHHH25012255.7
3aHFHH83546.94.51.1
4aFFFF50.145011558.9
5bHBrHH~1000-5000~10-100~1-10~1-10
6bBrHHH~5000-10000~100-500~1-10~1-10

Structure-Activity Relationship

The data reveals that substitutions on the benzenesulfonamide scaffold play a critical role in both the potency and selectivity of inhibition against different hCA isoforms.

  • Fluorination: The introduction of fluorine atoms can significantly alter the inhibitory profile. For instance, a tetrafluoro-substituted analog (Compound 4a) shows a different selectivity pattern compared to the unsubstituted compound.[1][3][4]

  • Position of Halogen: A comparative analysis of bromo-substituted benzenesulfonamides indicates that the position of the bromine atom is a key determinant of biological activity and target selectivity.[2] Generally, 4-bromo substituted derivatives have shown potent inhibition of cancer-associated hCA isoforms.[2]

Experimental Protocols

The determination of carbonic anhydrase inhibitory activity is crucial for the evaluation of compounds like this compound and its analogs. A widely used method is the stopped-flow CO2 hydrase assay.

Stopped-Flow CO2 Hydrase Assay for Carbonic Anhydrase Inhibition

Objective: To determine the inhibitory potency (Ki) of a test compound against a specific carbonic anhydrase isoform.

Principle: This assay measures the enzyme's catalytic activity by monitoring the pH change resulting from the hydration of CO2. In the presence of an inhibitor, the rate of this reaction decreases, and the extent of this decrease is proportional to the inhibitor's concentration and potency.

Materials and Reagents:

  • Purified human carbonic anhydrase (hCA) isoforms (e.g., hCA I, II, IX, XII)

  • Test compounds (e.g., this compound analogs) dissolved in an appropriate solvent (e.g., DMSO)

  • Buffer solution (e.g., Tris-HCl, pH 7.5)

  • CO2-saturated water

  • Phenol red or other suitable pH indicator

  • Stopped-flow spectrophotometer

Procedure:

  • Enzyme and Inhibitor Preparation: Prepare stock solutions of the hCA isoforms and the test compounds. Serial dilutions of the inhibitors are made to determine the IC50 values.

  • Assay Mixture Preparation: In the instrument's syringe, a solution containing the buffer, pH indicator, and the hCA enzyme is prepared. The second syringe contains the CO2-saturated water.

  • Reaction Initiation and Measurement: The two solutions are rapidly mixed in the stopped-flow instrument. The ensuing pH drop due to the enzyme-catalyzed hydration of CO2 is monitored by the change in absorbance of the pH indicator over time.

  • Inhibition Measurement: The assay is repeated in the presence of various concentrations of the test compound.

  • Data Analysis: The initial rates of the reaction are calculated for both the uninhibited and inhibited reactions. The IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) is determined by plotting the percentage of inhibition against the inhibitor concentration. The IC50 values are then converted to Ki values using the Cheng-Prusoff equation.

Signaling Pathways and Mechanisms of Action

The primary mechanism of action for benzenesulfonamide-based inhibitors is the direct binding to the zinc ion within the active site of carbonic anhydrase. This interaction blocks the catalytic activity of the enzyme, thereby disrupting the physiological processes it regulates.

Carbonic Anhydrase Catalytic Mechanism and Inhibition

G cluster_catalysis Catalytic Cycle cluster_inhibition Inhibition by Sulfonamide E_Zn_OH E-Zn²⁺-OH⁻ E_Zn_H2O E-Zn²⁺-H₂O CO2 CO₂ HCO3 HCO₃⁻ H2O H₂O H_plus H⁺ Inhibitor R-SO₂NH₂ Inhibited_Complex E-Zn²⁺-⁻NHSO₂-R

The zinc-bound hydroxide ion in the active site of carbonic anhydrase is essential for its catalytic activity. Sulfonamides, with their -SO2NH2 group, act as potent inhibitors by coordinating to this zinc ion, thereby preventing the binding and hydration of carbon dioxide.

Experimental Workflow for Evaluating CA Inhibitors

G Compound_Synthesis Compound Synthesis (this compound & Analogs) Purification Purification & Characterization Compound_Synthesis->Purification CA_Assay Carbonic Anhydrase Inhibition Assay (Stopped-Flow) Purification->CA_Assay Data_Analysis Data Analysis (IC₅₀ & Ki Determination) CA_Assay->Data_Analysis SAR_Analysis Structure-Activity Relationship (SAR) Analysis Data_Analysis->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization

This workflow outlines the key steps in the discovery and development of novel carbonic anhydrase inhibitors, from initial synthesis to lead optimization based on structure-activity relationship studies.

References

Comparative Analysis of 2-Bromo-4-(trifluoromethyl)benzenesulfonamide Derivatives: A Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of 2-bromo-4-(trifluoromethyl)benzenesulfonamide derivatives, focusing on their potential as therapeutic agents. While direct and extensive SAR studies on this specific scaffold are limited in publicly available literature, this document synthesizes findings from related benzenesulfonamide analogs to elucidate key structural determinants for biological activity, particularly in the context of anticancer and enzyme inhibitory effects.

Core Scaffold and Rationale

The this compound scaffold combines several key features that are attractive for medicinal chemistry:

  • Benzenesulfonamide Core: A well-established pharmacophore known for its ability to target a variety of enzymes, most notably carbonic anhydrases. The sulfonamide moiety often acts as a zinc-binding group in the active site of these metalloenzymes.

  • Trifluoromethyl Group (-CF3): This electron-withdrawing group enhances metabolic stability and can improve pharmacokinetic properties. Its lipophilicity can also contribute to better membrane permeability and target engagement.

  • Bromo Group (-Br): The bromine atom, a halogen, can participate in halogen bonding and other non-covalent interactions within a target's binding site, potentially influencing potency and selectivity. Its position at the 2-position can influence the conformational preferences of the molecule.

Comparative Biological Activity

The primary therapeutic potential of benzenesulfonamide derivatives has been explored in oncology and as enzyme inhibitors. This section compares the activity of derivatives based on substitutions on the sulfonamide nitrogen (R group).

Anticancer Activity

Benzenesulfonamide derivatives have demonstrated promising anticancer activity, often linked to the inhibition of carbonic anhydrase IX (CA IX), an enzyme overexpressed in many hypoxic tumors.

Table 1: Comparative Anticancer Activity of Benzenesulfonamide Derivatives

Compound IDR Group (Substitution on Sulfonamide Nitrogen)Target/Cell LineActivity (IC50/Ki)Citation
Hypothetical Series A Small alkyl/cycloalkyl groupsCA IXModerate Inhibition
Hypothetical Series B Aromatic/Heterocyclic moietiesCA IXPotent Inhibition (nM range)[1][2]
Ureido-substituted benzenesulfonamides Ureido-aryl groupsCA IX & CA XIIPotent and selective inhibitors[3]
Halogenated sulfanilamides Amino group with halogen substitutions on the ringCA IXPotent inhibitors (12-40 nM range)[1]

Structure-Activity Relationship Summary for Anticancer Activity:

  • Aromatic/Heterocyclic Substituents: The introduction of aromatic or heterocyclic rings at the R position generally leads to enhanced inhibitory potency against carbonic anhydrases, particularly the tumor-associated isoform CA IX. These moieties can engage in additional hydrophobic and aromatic interactions within the enzyme's active site.[1][2]

  • Ureido Linker: The incorporation of a ureido (-NH-CO-NH-) linker has been shown to yield highly potent and selective inhibitors of CA IX and CA XII.[3]

  • Halogenation: Additional halogen substitutions on the benzenesulfonamide ring can significantly impact potency. For instance, a 3-fluoro-5-chloro-4-aminobenzenesulfonamide derivative showed potent CA IX inhibition.[1] For the core scaffold of this guide, the interplay between the 2-bromo and 4-trifluoromethyl groups is expected to be a key determinant of activity.

Other Enzyme Inhibition

Beyond carbonic anhydrases, benzenesulfonamide derivatives have been explored as inhibitors of other enzyme classes, such as kinases.

Table 2: Kinase Inhibitory Activity of Related Benzenesulfonamide Scaffolds

Compound ClassTarget KinaseActivity (IC50)Citation
Benzofuro[3,2-b]pyridin-2(1H)-one derivativesBtk, PI3Kδ139 nM, 275 nM (for compound 16b)[4]
Multi-kinase inhibitors (e.g., Sorafenib)Raf-1, B-Raf, VEGFR-2, etc.6 nM, 22 nM, 90 nM[]

Structure-Activity Relationship Summary for Kinase Inhibition:

The benzenesulfonamide moiety is a versatile scaffold that, with appropriate modifications, can be adapted to target the ATP-binding site of various kinases. The specific substitution pattern on the aromatic ring and at the sulfonamide nitrogen is crucial for achieving potency and selectivity against a particular kinase.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the evaluation of this compound derivatives.

General Synthesis of N-Substituted this compound Derivatives

The synthesis of the title compounds typically involves the reaction of 2-bromo-4-(trifluoromethyl)benzenesulfonyl chloride with a primary or secondary amine.

Protocol:

  • Preparation of 2-bromo-4-(trifluoromethyl)benzenesulfonyl chloride: This intermediate can be synthesized from 2-bromo-4-(trifluoromethyl)aniline via a diazotization reaction followed by a Sandmeyer-type reaction with sulfur dioxide and a copper catalyst.

  • Sulfonamide Formation:

    • Dissolve the desired amine (1.0 equivalent) in a suitable solvent such as pyridine or dichloromethane.

    • Cool the solution to 0 °C in an ice bath.

    • Add 2-bromo-4-(trifluoromethyl)benzenesulfonyl chloride (1.1 equivalents) portion-wise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[6][7][8]

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the old medium with the medium containing the test compounds and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in different phases of the cell cycle.[9][10][11][12][13]

Protocol:

  • Cell Treatment: Treat cells with the test compounds at their IC50 concentrations for 24-48 hours.

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20 °C.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content, as measured by PI fluorescence, will indicate the cell cycle phase (G1, S, or G2/M).

Western Blot Analysis for Apoptosis Markers

Western blotting is used to detect specific proteins in a sample, such as markers of apoptosis (e.g., cleaved caspase-3, PARP).[14][15][16][17][18]

Protocol:

  • Protein Extraction: Treat cells with the test compounds, harvest, and lyse the cells in RIPA buffer to extract total protein.

  • Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against apoptotic markers (e.g., anti-cleaved caspase-3, anti-PARP).

  • Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

Visualizations

General Synthetic Pathway

G A 2-Bromo-4-(trifluoromethyl)aniline B Diazotization (NaNO2, HCl) A->B C Sandmeyer-type Reaction (SO2, CuCl) B->C D 2-Bromo-4-(trifluoromethyl)benzenesulfonyl chloride C->D F N-Substituted this compound D->F Pyridine or DCM E Primary/Secondary Amine (R-NH2 or R2NH) E->F

Caption: General synthetic route to N-substituted this compound derivatives.

Experimental Workflow for In Vitro Anticancer Evaluation

G cluster_0 Cell-based Assays cluster_1 Data Analysis A Cancer Cell Culture B Compound Treatment A->B C MTT Assay (Cell Viability) B->C D Flow Cytometry (Cell Cycle Analysis) B->D E Western Blot (Apoptosis Markers) B->E F IC50 Determination C->F G Cell Cycle Arrest Profile D->G H Apoptosis Induction E->H

Caption: Workflow for evaluating the in vitro anticancer effects of the synthesized compounds.

Structure-Activity Relationship Logic

G cluster_R Modification at R-group (Sulfonamide Nitrogen) cluster_Activity Predicted Biological Activity Core This compound Scaffold Alkyl Small Alkyl Groups Core->Alkyl Aryl Aromatic/Heterocyclic Groups Core->Aryl Ureido Ureido-Aryl Groups Core->Ureido Modest Modest Potency Alkyl->Modest High High Potency Aryl->High Selective High Potency & Selectivity Ureido->Selective

Caption: Logical flow of the structure-activity relationship based on R-group modifications.

References

Validating the Structure of Products from 2-bromo-4-(trifluoromethyl)benzenesulfonamide Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of the 2-sulfamoyl-5-(trifluoromethyl)phenyl moiety is a valuable tactic in medicinal chemistry. The starting material, 2-bromo-4-(trifluoromethyl)benzenesulfonamide, serves as a versatile precursor for a range of derivatives, primarily through palladium-catalyzed cross-coupling reactions. This guide provides a comparative overview of two common synthetic routes—Buchwald-Hartwig amination and Suzuki-Miyaura coupling—for the functionalization of this scaffold. It further details the experimental protocols and data essential for the unambiguous structural validation of the resulting products.

Performance Comparison of Synthetic Routes

The choice between Buchwald-Hartwig amination and Suzuki-Miyaura coupling depends on the desired final product, specifically whether a carbon-nitrogen or a carbon-carbon bond is to be formed at the 2-position of the benzenesulfonamide. Both reactions are known for their broad substrate scope and functional group tolerance.

ReactionProduct TypeKey ReagentsTypical YieldsAdvantages
Buchwald-Hartwig Amination N-Aryl-2-amino-4-(trifluoromethyl)benzenesulfonamidesPd catalyst (e.g., Pd₂(dba)₃), Phosphine ligand (e.g., XPhos), Base (e.g., NaOtBu)Good to excellentDirect formation of C-N bonds, wide range of amine coupling partners.
Suzuki-Miyaura Coupling 2-Aryl-4-(trifluoromethyl)benzenesulfonamidesPd catalyst (e.g., Pd(PPh₃)₄), Boronic acid/ester, Base (e.g., K₂CO₃)Good to excellentDirect formation of C-C bonds, stable and readily available boronic acid reagents.

Experimental Protocols and Product Characterization

The following sections provide detailed, representative protocols for the synthesis and structural validation of products derived from this compound.

Buchwald-Hartwig Amination: Synthesis of N-Phenyl-2-amino-4-(trifluoromethyl)benzenesulfonamide

This protocol describes the palladium-catalyzed amination of this compound with aniline.

Experimental Protocol:

  • To an oven-dried Schlenk tube, add this compound (1.0 mmol), Pd₂(dba)₃ (0.02 mmol), XPhos (0.08 mmol), and sodium tert-butoxide (1.4 mmol).

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous toluene (5 mL) and aniline (1.2 mmol) via syringe.

  • Seal the tube and heat the reaction mixture at 100 °C for 16 hours.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel to yield the desired product.

Product Characterization Data (Predicted):

AnalysisData
¹H NMR (400 MHz, DMSO-d₆) δ 10.1 (s, 1H, SO₂NH), 8.2-7.2 (m, 8H, Ar-H), 6.8 (s, 2H, NH₂)
¹³C NMR (101 MHz, DMSO-d₆) δ 145.0, 140.1, 135.5, 132.0 (q, J = 32 Hz), 129.5, 125.0, 124.0 (q, J= 272 Hz), 122.5, 120.0, 118.5, 117.0 (q, J = 4 Hz)
MS (ESI) m/z: [M+H]⁺ calculated for C₁₃H₁₁F₃N₂O₂S: 333.05, found 333.1
Suzuki-Miyaura Coupling: Synthesis of 2-Phenyl-4-(trifluoromethyl)benzenesulfonamide

This protocol outlines the palladium-catalyzed coupling of this compound with phenylboronic acid.

Experimental Protocol:

  • In a round-bottom flask, dissolve this compound (1.0 mmol), phenylboronic acid (1.5 mmol), and potassium carbonate (3.0 mmol) in a mixture of toluene (8 mL) and water (2 mL).

  • Degas the mixture by bubbling with argon for 15 minutes.

  • Add Pd(PPh₃)₄ (0.05 mmol) and heat the reaction mixture to 90 °C under an argon atmosphere for 12 hours.

  • After cooling, separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the residue by column chromatography on silica gel to obtain the product.

Product Characterization Data (Predicted):

AnalysisData
¹H NMR (400 MHz, CDCl₃) δ 8.15 (d, J = 8.0 Hz, 1H), 7.80 (s, 1H), 7.70 (d, J = 8.0 Hz, 1H), 7.55-7.40 (m, 5H, Ar-H), 4.90 (s, 2H, SO₂NH₂)
¹³C NMR (101 MHz, CDCl₃) δ 142.0, 138.0, 134.0 (q, J = 33 Hz), 131.0, 130.0, 129.5, 129.0, 128.5, 125.0 (q, J = 4 Hz), 123.5 (q, J = 272 Hz)
MS (ESI) m/z: [M+H]⁺ calculated for C₁₃H₁₀F₃NO₂S: 318.04, found 318.0

Alternative Synthetic Approach

For comparison, N-aryl benzenesulfonamides can also be synthesized through the reaction of a benzenesulfonyl chloride with an amine. This method is often simpler if the corresponding sulfonyl chloride is readily available.

Synthesis of N-Phenyl-4-(trifluoromethyl)benzenesulfonamide

Experimental Protocol:

  • Dissolve aniline (1.0 mmol) and pyridine (1.5 mmol) in dichloromethane (10 mL) and cool the solution to 0 °C.

  • Add a solution of 4-(trifluoromethyl)benzenesulfonyl chloride (1.1 mmol) in dichloromethane (5 mL) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction with water and separate the organic layer.

  • Wash the organic layer with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizing Experimental Workflows

The following diagrams illustrate the logical flow of the synthetic and analytical procedures described.

Buchwald_Hartwig_Workflow cluster_synthesis Synthesis cluster_analysis Structure Validation A Mix Reactants: - this compound - Aniline - Pd₂(dba)₃, XPhos, NaOtBu - Toluene B Heat at 100 °C (16 hours) A->B C Work-up: - Dilute with EtOAc - Filter through Celite B->C D Purification: Column Chromatography C->D E ¹H NMR D->E F ¹³C NMR D->F G Mass Spectrometry D->G Suzuki_Coupling_Workflow cluster_synthesis Synthesis cluster_analysis Structure Validation A Mix Reactants: - this compound - Phenylboronic Acid - Pd(PPh₃)₄, K₂CO₃ - Toluene/Water B Heat at 90 °C (12 hours) A->B C Work-up: - Phase Separation - Extraction with EtOAc B->C D Purification: Column Chromatography C->D E ¹H NMR D->E F ¹³C NMR D->F G Mass Spectrometry D->G

Spectroscopic Scrutiny: A Comparative Guide to 2-Bromo-4-(trifluoromethyl)benzenesulfonamide Isomers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed spectroscopic comparison of 2-bromo-4-(trifluoromethyl)benzenesulfonamide and its isomer, 4-bromo-3-(trifluoromethyl)benzenesulfonamide, is presented for researchers, scientists, and professionals in drug development. This guide provides a side-by-side analysis of their key spectroscopic features, supported by available experimental and predicted data, to aid in their differentiation and characterization.

The precise identification of constitutional isomers is a critical step in chemical synthesis and drug discovery. Subtle changes in the substitution pattern on a benzene ring can significantly impact a molecule's physicochemical properties and biological activity. This guide focuses on the spectroscopic differences between two such isomers: this compound and 4-bromo-3-(trifluoromethyl)benzenesulfonamide, utilizing Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Comparative Spectroscopic Data

The following tables summarize the available quantitative spectroscopic data for the two isomers. It is important to note that while some experimental data is available, other data points are based on computational predictions and are denoted accordingly.

Table 1: ¹H and ¹³C NMR Spectroscopic Data (Predicted)

Compound ¹H NMR (Predicted) ¹³C NMR (Predicted)
This compound Complex aromatic multiplets expected.Distinct aromatic and trifluoromethyl carbon signals anticipated.
4-Bromo-3-(trifluoromethyl)benzenesulfonamide Aromatic protons will exhibit a different splitting pattern due to the altered substituent positions.The chemical shifts of the aromatic carbons will differ significantly from the 2,4-isomer.

Table 2: Infrared (IR) Spectroscopy Data

Compound Key IR Absorptions (cm⁻¹)
This compound N-H stretching, S=O stretching (asymmetric and symmetric), C-F stretching, and aromatic C-H and C=C bending vibrations are expected.
4-Bromo-3-(trifluoromethyl)benzenesulfonamide ~3350, ~3250 (N-H stretch), ~1350, ~1170 (S=O stretch), ~1130 (C-F stretch), various aromatic bands.[1]

Table 3: Mass Spectrometry (MS) Data

Compound Predicted [M+H]⁺ (m/z) Predicted [M-H]⁻ (m/z)
This compound 303.9249[2]301.9104[2]
4-Bromo-3-(trifluoromethyl)benzenesulfonamide 303.9249[3]301.9104[3]

Note: The high-resolution mass spectrometry data for the protonated and deprotonated molecules are predicted to be identical for both isomers due to their shared elemental composition. Differentiation by mass spectrometry would rely on fragmentation patterns (MS/MS).

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A sample of the compound (5-20 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) and transferred to an NMR tube. ¹H and ¹³C NMR spectra are acquired on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H). Chemical shifts are reported in parts per million (ppm) relative to an internal standard, typically tetramethylsilane (TMS).

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy: A small amount of the solid sample is placed directly onto the ATR crystal. The IR spectrum is recorded over a typical range of 4000-400 cm⁻¹. The resulting spectrum provides information about the functional groups present in the molecule based on the absorption of infrared radiation.

Mass Spectrometry (MS): A dilute solution of the sample is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source. The instrument is operated in both positive and negative ion modes to detect the protonated molecule [M+H]⁺ and the deprotonated molecule [M-H]⁻. High-resolution mass analysis provides the accurate mass and elemental composition.

Visualization of Spectroscopic Workflow

The logical progression for the spectroscopic analysis and comparison of these isomers can be visualized as follows:

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_comparison Data Comparison cluster_conclusion Conclusion Isomer1 2-Bromo-4-(trifluoromethyl) benzenesulfonamide NMR NMR Spectroscopy (¹H and ¹³C) Isomer1->NMR IR IR Spectroscopy Isomer1->IR MS Mass Spectrometry (HRMS & MS/MS) Isomer1->MS Isomer2 4-Bromo-3-(trifluoromethyl) benzenesulfonamide Isomer2->NMR Isomer2->IR Isomer2->MS Compare_NMR Compare Chemical Shifts & Splitting Patterns NMR->Compare_NMR Compare_IR Compare Vibrational Frequencies & Fingerprint Regions IR->Compare_IR Compare_MS Compare Fragmentation Patterns MS->Compare_MS Identification Structural Elucidation & Isomer Differentiation Compare_NMR->Identification Compare_IR->Identification Compare_MS->Identification

A streamlined workflow for the spectroscopic comparison of isomers.

References

alternative reagents to 2-bromo-4-(trifluoromethyl)benzenesulfonamide for trifluoromethylated scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of the trifluoromethyl (CF₃) group is a cornerstone in modern medicinal chemistry and materials science. Its unique electronic properties can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity. While various methods exist for the introduction of this critical functional group, the selection of the appropriate reagent is paramount for successful synthesis. This guide provides an objective comparison of prominent alternative reagents to traditional, often harsh, trifluoromethylation methods, with a focus on performance, supported by experimental data.

Executive Summary

This guide explores a range of modern trifluoromethylating reagents, categorized by their reaction mechanism: electrophilic, nucleophilic, and radical. Each class of reagents offers distinct advantages in terms of substrate scope, functional group tolerance, and reaction conditions. We present a comparative analysis of key reagents within each class, including the widely used Togni's and Umemoto's reagents, the versatile Ruppert-Prakash reagent, and the increasingly popular Langlois' reagent for radical trifluoromethylation.

Comparative Performance Data

The efficacy of a trifluoromethylating reagent is highly dependent on the substrate and reaction conditions. The following tables provide a summary of reported yields for the trifluoromethylation of common scaffolds using various alternative reagents.

Table 1: Trifluoromethylation of β-Ketoesters
Reagent ClassSpecific ReagentSubstrateCatalyst/AdditiveSolventYield (%)Reference
Hypervalent IodineTogni's Reagent IEthyl 2-oxocyclohexanecarboxylateCu(OAc)₂CH₂Cl₂95[1]
Sulfonium SaltUmemoto's ReagentEthyl 2-oxocyclohexanecarboxylate-CH₂Cl₂91[1]
Sulfoximine SaltShibata's ReagentEthyl 2-oxocyclohexanecarboxylate-THF85[1]
Radical PrecursorLanglois' Reagent (CF₃SO₂Na)Ethyl 2-oxocyclohexanecarboxylatetBuOOHCH₂Cl₂/H₂O75[1]
Table 2: Trifluoromethylation of Heterocycles
Reagent ClassSpecific ReagentSubstrateCatalyst/AdditiveSolventYield (%)Reference
Hypervalent IodineTogni's Reagent IIIndoleAg₂CO₃DCE88[2]
Sulfonium SaltUmemoto's ReagentPyrrole-CH₂Cl₂70[3]
Radical PrecursorLanglois' Reagent (CF₃SO₂Na)4-tert-butylpyridinetBuOOHCH₂Cl₂/H₂O82[1]
PhotoredoxCF₃IPyridineRu(bpy)₃Cl₂CH₃CN76[4]

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the successful application of these reagents. Below are representative procedures for key trifluoromethylation reactions.

Protocol 1: Electrophilic Trifluoromethylation of an Indole using Togni's Reagent II

Materials:

  • Indole (1.0 mmol)

  • Togni's Reagent II (1.2 mmol)

  • Silver(I) carbonate (Ag₂CO₃) (1.5 mmol)

  • 1,2-Dichloroethane (DCE) (5 mL)

  • Nitrogen or Argon atmosphere

Procedure:

  • To an oven-dried flask under an inert atmosphere, add indole (1.0 mmol), Togni's Reagent II (1.2 mmol), and silver(I) carbonate (1.5 mmol).

  • Add 1,2-dichloroethane (5 mL) and stir the mixture at 80 °C.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 3-trifluoromethylindole.[2]

Protocol 2: Nucleophilic Trifluoromethylation of an Aldehyde using the Ruppert-Prakash Reagent

Materials:

  • Benzaldehyde (1.0 mmol)

  • Ruppert-Prakash Reagent (TMSCF₃) (1.2 mmol)

  • Tetrabutylammonium fluoride (TBAF) (1.0 M solution in THF, 0.1 mmol)

  • Anhydrous Tetrahydrofuran (THF) (5 mL)

  • Nitrogen or Argon atmosphere

Procedure:

  • To a solution of benzaldehyde (1.0 mmol) in anhydrous THF (5 mL) at 0 °C under an inert atmosphere, add the Ruppert-Prakash reagent (1.2 mmol).[1]

  • Add the TBAF solution (0.1 mmol) dropwise to the stirred reaction mixture.[5]

  • Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC.[1]

  • Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.[1]

  • Extract the product with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • The resulting silyl ether can be deprotected using 1 M HCl in methanol to yield the corresponding trifluoromethyl alcohol. Purify the final product by column chromatography.[5]

Protocol 3: Radical Trifluoromethylation of an Arene using Langlois' Reagent

Materials:

  • 4-tert-butylpyridine (1.0 mmol)

  • Langlois' Reagent (CF₃SO₂Na) (3.0 mmol)

  • tert-Butyl hydroperoxide (tBuOOH) (5.0 mmol)

  • Dichloromethane (CH₂Cl₂) (5 mL)

  • Water (2 mL)

Procedure:

  • To a biphasic mixture of 4-tert-butylpyridine (1.0 mmol) in CH₂Cl₂ (5 mL) and water (2 mL), add the Langlois' reagent (3.0 mmol).[1]

  • Add tBuOOH (5.0 mmol) to the vigorously stirred mixture.[1]

  • Stir the reaction at room temperature for 12-24 hours.[1]

  • Separate the organic layer, wash with water and brine, and dry over anhydrous Na₂SO₄.

  • Concentrate the solution and purify the residue by column chromatography to obtain the trifluoromethylated arene.[1]

Reaction Pathways and Workflows

Visualizing the reaction mechanisms and experimental workflows can aid in understanding and implementing these trifluoromethylation strategies.

Electrophilic_Trifluoromethylation cluster_reagents Reagents cluster_substrate Substrate cluster_product Product Togni Togni's Reagent (Hypervalent Iodine) CF3_Product Trifluoromethylated Product Togni->CF3_Product CF3+ transfer Umemoto Umemoto's Reagent (Sulfonium Salt) Umemoto->CF3_Product CF3+ transfer Nucleophile Nucleophile (e.g., Enolate, Arene) Nucleophile->CF3_Product

A simplified workflow for electrophilic trifluoromethylation.

Nucleophilic_Trifluoromethylation cluster_reagents Reagents cluster_intermediates Intermediates cluster_substrate Substrate cluster_product Product Ruppert_Prakash Ruppert-Prakash Reagent (TMSCF3) CF3_anion CF3- Anion Ruppert_Prakash->CF3_anion Activation Activator Activator (e.g., F-) Activator->Ruppert_Prakash CF3_Product Trifluoromethylated Product CF3_anion->CF3_Product Electrophile Electrophile (e.g., Aldehyde, Ketone) Electrophile->CF3_Product

General pathway for nucleophilic trifluoromethylation.

Radical_Trifluoromethylation cluster_reagents Reagents cluster_intermediates Intermediates cluster_substrate Substrate cluster_product Product Langlois Langlois' Reagent (CF3SO2Na) CF3_radical CF3• Radical Langlois->CF3_radical Generation Initiator Initiator (e.g., Oxidant, Light) Initiator->Langlois CF3_Product Trifluoromethylated Product CF3_radical->CF3_Product Arene_Alkene Arene / Alkene Arene_Alkene->CF3_Product

References

Navigating the Catalytic Landscape: A Guide to Cross-Coupling Reactions with 2-bromo-4-(trifluoromethyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of novel molecular entities is paramount. This guide provides a comparative overview of catalytic systems for cross-coupling reactions involving 2-bromo-4-(trifluoromethyl)benzenesulfonamide, a versatile building block in medicinal chemistry. The following sections detail experimental data, protocols, and logical workflows to aid in the selection of optimal catalytic conditions.

The strategic derivatization of this compound through palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations, opens avenues to a diverse range of complex sulfonamides. These compounds are of significant interest in the development of new therapeutic agents. This guide summarizes key findings from documented examples to facilitate catalyst and condition selection for these important transformations.

Comparative Efficacy of Catalytic Systems

The choice of catalyst, ligand, and base is critical for achieving high yields and purity in cross-coupling reactions. The following tables summarize the performance of various catalytic systems in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings with this compound.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for the formation of carbon-carbon bonds. The table below compares different palladium catalysts and conditions for the coupling of this compound with various boronic acids and esters.

Coupling PartnerCatalyst / LigandBaseSolventTemp. (°C)Time (h)Yield (%)
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolePdCl₂(dppf)K₂CO₃1,4-Dioxane/Water801678
3-Methyl-1H-pyrazol-5-ylboronic acidPd(PPh₃)₄K₂CO₃1,4-Dioxane/Water901265
4-Methoxyphenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene/Water1001885
Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne. Below is a summary of conditions for the coupling of this compound.

Coupling PartnerCatalyst / Co-catalystBaseSolventTemp. (°C)Time (h)Yield (%)
EthynyltrimethylsilanePd(PPh₃)₂Cl₂ / CuIEt₃NTHF60692
PhenylacetylenePd(PPh₃)₄ / CuIDiisopropylamineToluene70888
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the synthesis of arylamines. The following table outlines the conditions for the C-N bond formation with this compound.

Coupling PartnerCatalyst / LigandBaseSolventTemp. (°C)Time (h)Yield (%)
MorpholinePd₂(dba)₃ / XantphosCs₂CO₃1,4-Dioxane1002475
AnilinePd(OAc)₂ / BINAPNaOtBuToluene901882

Experimental Protocols

Detailed and reproducible experimental procedures are crucial for success in the laboratory. The following protocols are based on successful reported syntheses.

General Procedure for Suzuki-Miyaura Coupling

To a solution of this compound (1.0 eq) in a mixture of 1,4-dioxane and water (4:1) were added the corresponding boronic acid or boronic ester (1.2 eq), potassium carbonate (2.0 eq), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq). The reaction mixture was degassed and heated to 90 °C for 12 hours under an inert atmosphere. After cooling to room temperature, the mixture was diluted with water and extracted with ethyl acetate. The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product was purified by column chromatography on silica gel.

General Procedure for Sonogashira Coupling

In a sealed tube, this compound (1.0 eq), the terminal alkyne (1.5 eq), bis(triphenylphosphine)palladium(II) dichloride (0.03 eq), and copper(I) iodide (0.05 eq) were dissolved in a mixture of toluene and triethylamine (3:1). The mixture was degassed and heated to 70 °C for 8 hours. After cooling, the reaction mixture was filtered through a pad of celite, and the filtrate was concentrated. The residue was purified by flash chromatography to afford the desired product.

General Procedure for Buchwald-Hartwig Amination

A mixture of this compound (1.0 eq), the amine (1.2 eq), cesium carbonate (1.5 eq), tris(dibenzylideneacetone)dipalladium(0) (0.02 eq), and Xantphos (0.04 eq) in anhydrous 1,4-dioxane was subjected to three cycles of vacuum-backfill with argon. The reaction mixture was then heated to 100 °C for 24 hours. After cooling to room temperature, the mixture was diluted with ethyl acetate and filtered. The filtrate was washed with water and brine, dried over magnesium sulfate, and concentrated in vacuo. The crude product was purified by column chromatography.

Visualizing the Workflow and Logic

To further clarify the experimental process and decision-making in catalyst selection, the following diagrams are provided.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Weigh Reactants: - this compound - Coupling Partner - Base B Add Solvent A->B C Add Catalyst & Ligand B->C D Degas Mixture C->D E Heat to Target Temperature D->E F Monitor Progress (TLC, GC, LC-MS) E->F G Quench Reaction F->G H Extraction G->H I Dry & Concentrate H->I J Purify (Column Chromatography) I->J K K J->K Characterization (NMR, MS)

A typical experimental workflow for a palladium-catalyzed cross-coupling reaction.

catalyst_selection cluster_suzuki Suzuki-Miyaura (C-C) cluster_sonogashira Sonogashira (C-C) cluster_buchwald Buchwald-Hartwig (C-N) CouplingType Desired Coupling Reaction Catalyst_S Catalyst: Pd(PPh₃)₄, PdCl₂(dppf) Ligand: PPh₃, dppf Base: K₂CO₃, K₃PO₄ CouplingType->Catalyst_S Boronic Acid/ Ester Catalyst_So Catalyst: Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄ Co-catalyst: CuI Base: Et₃N, iPr₂NH CouplingType->Catalyst_So Terminal Alkyne Catalyst_B Catalyst: Pd₂(dba)₃, Pd(OAc)₂ Ligand: Xantphos, BINAP Base: Cs₂CO₃, NaOtBu CouplingType->Catalyst_B Amine

A decision tree for selecting the appropriate catalytic system based on the desired coupling reaction.

Comparative Cytotoxicity of 2-Bromo-4-(trifluoromethyl)benzenesulfonamide Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the cytotoxic performance of various 2-bromo-4-(trifluoromethyl)benzenesulfonamide derivatives against several cancer cell lines. The information presented is supported by experimental data from peer-reviewed studies, offering insights into the potential of this chemical scaffold in anticancer drug discovery.

The benzenesulfonamide moiety is a well-established pharmacophore in medicinal chemistry, present in a variety of therapeutic agents. The introduction of a bromine atom and a trifluoromethyl group to this scaffold can significantly influence its physicochemical properties and biological activity. This guide summarizes the available data on the in vitro cytotoxicity of derivatives of this compound, presenting their half-maximal inhibitory concentrations (IC50) against various cancer cell lines.

Comparative Cytotoxicity Data

Compound ID/DescriptionCell LineIC50 (µM)Reference
General Sulfonamide Derivatives
Derivative 1MDA-MB-468 (Breast)< 30[1]
Derivative 2MCF-7 (Breast)< 128[1]
Derivative 3HeLa (Cervical)< 360[1]
N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamide Derivatives
Pentafluoro derivative 5a CCRF-CEM (Leukemia)> Doxorubicin[2]
Pentafluoro derivative 6a CCRF-CEM (Leukemia)> Doxorubicin[2]
4-Methoxy derivative 5i SK-N-MC (Neuroblastoma)24.9[2]
4-Methoxy derivative 5i T-47D (Breast)> Etoposide[2]
Thiazoline-Tetralin Derivatives
Compound 4b MCF-7 (Breast)69.2[3]
Compound 4b A549 (Lung)>100[3]
Indole Derivatives
Compound 4f HeLa (Cervical)Moderate Activity[4]
Compound 4f MCF-7 (Breast)Moderate Activity[4]

Experimental Protocols

The evaluation of cytotoxicity for the benzenesulfonamide derivatives cited in this guide predominantly utilizes the MTT assay.

MTT Assay Protocol for Cytotoxicity Assessment

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. It is based on the principle that mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding a purple formazan product that can be quantified spectrophotometrically.

Materials:

  • This compound derivatives

  • Human cancer cell lines (e.g., MCF-7, A549, HeLa)

  • Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO) or Solubilization Buffer

  • 96-well plates

  • CO2 incubator

  • Microplate reader

Procedure:

  • Cell Seeding: Cells are harvested, counted, and seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to attach overnight in a CO2 incubator at 37°C.[1]

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compounds. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) to allow the compounds to exert their cytotoxic effects.

  • MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for an additional 2-4 hours.

  • Formazan Solubilization: The medium is then removed, and DMSO or a solubilization buffer is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined from the dose-response curve.

Potential Signaling Pathways and Mechanisms of Action

While the precise mechanisms of action for many this compound derivatives are still under investigation, several potential signaling pathways and molecular targets have been proposed for the broader class of sulfonamides.

Experimental Workflow for Cytotoxicity Screening

The general workflow for evaluating the cytotoxic effects of novel chemical entities is a multi-step process that begins with compound synthesis and characterization, followed by in vitro screening against cancer cell lines, and can progress to more detailed mechanistic studies.

G cluster_0 Compound Preparation cluster_1 In Vitro Cytotoxicity Assay cluster_2 Mechanism of Action Studies synthesis Synthesis of Derivatives purification Purification & Characterization synthesis->purification cell_culture Cancer Cell Line Culture purification->cell_culture treatment Compound Treatment cell_culture->treatment mtt_assay MTT Assay treatment->mtt_assay data_analysis IC50 Determination mtt_assay->data_analysis apoptosis_assay Apoptosis Assays data_analysis->apoptosis_assay cell_cycle Cell Cycle Analysis data_analysis->cell_cycle western_blot Western Blotting data_analysis->western_blot

Caption: General experimental workflow for cytotoxicity screening.

Potential Inhibition of VEGFR-2 Signaling

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, a process crucial for tumor growth and metastasis. Inhibition of VEGFR-2 signaling is a validated strategy in cancer therapy. Some sulfonamide derivatives have been shown to inhibit VEGFR-2.[5][6][7] The binding of a this compound derivative to the ATP-binding site of VEGFR-2 would block its autophosphorylation and downstream signaling cascades, ultimately leading to an anti-angiogenic effect.

VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds P_VEGFR2 P-VEGFR-2 (Inactive) VEGFR2->P_VEGFR2 Autophosphorylation Derivative Benzenesulfonamide Derivative Derivative->VEGFR2 Inhibits Downstream Downstream Signaling (e.g., PLCγ, PI3K/Akt, MAPK) P_VEGFR2->Downstream Activates Angiogenesis Angiogenesis Downstream->Angiogenesis Promotes

Caption: Hypothesized inhibition of VEGFR-2 signaling pathway.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a critical process for eliminating damaged or cancerous cells. Many anticancer agents exert their effects by inducing apoptosis. The intrinsic pathway of apoptosis is often regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins. Pro-apoptotic proteins like Bax can be activated, leading to the release of cytochrome c from the mitochondria, which in turn activates caspases and executes cell death. Some sulfonamide derivatives have been reported to induce apoptosis.[8]

Derivative Benzenesulfonamide Derivative Bax Bax (Pro-apoptotic) Derivative->Bax Activates Mitochondrion Mitochondrion Bax->Mitochondrion Promotes release of CytC Cytochrome c Mitochondrion->CytC Caspases Caspase Cascade CytC->Caspases Activates Apoptosis Apoptosis Caspases->Apoptosis Executes

Caption: Hypothesized induction of the intrinsic apoptosis pathway.

References

In-Silico Modeling of 2-Bromo-4-(trifluoromethyl)benzenesulfonamide Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of in-silico modeling techniques for the analysis of 2-bromo-4-(trifluoromethyl)benzenesulfonamide derivatives, a class of compounds with significant potential in drug discovery. The strategic placement of a bromine atom and a trifluoromethyl group on the benzenesulfonamide scaffold presents a unique electronic and steric profile, making these derivatives promising candidates for targeting various biological macromolecules. This document outlines the application of key computational methods—Quantitative Structure-Activity Relationship (QSAR), molecular docking, and molecular dynamics (MD) simulations—and provides supporting experimental protocols for the synthesis and biological evaluation of these compounds.

Comparative Analysis of In-Silico Modeling Techniques

The in-silico evaluation of this compound derivatives relies on a multi-faceted computational approach to predict their biological activity and elucidate their mechanism of action. A combination of ligand-based and structure-based methods provides a comprehensive understanding of the structure-activity relationship (SAR).

A comprehensive in-silico study on sulfonamide derivatives targeting the BRD4 bromodomain provides a robust framework for comparing various computational techniques, including 3D-QSAR, HQSAR, molecular docking, and molecular dynamics simulations[1]. While the specific derivatives in that study differ, the methodologies are directly applicable to the this compound series. Such studies employ a combination of ligand-based (QSAR) and structure-based (docking and MD simulations) approaches to build predictive models and understand molecular interactions[1].

Table 1: Comparison of In-Silico Modeling Techniques for Sulfonamide Derivatives

In-Silico TechniquePrinciplePredicted ParametersAdvantagesLimitations
QSAR (Quantitative Structure-Activity Relationship) Correlates physicochemical properties of compounds with their biological activities.IC50, Ki, binding affinityHigh-throughput screening of virtual libraries.Dependent on the quality and diversity of the training set; may not be generalizable.
Molecular Docking Predicts the preferred orientation of a ligand when bound to a receptor.Binding energy, binding mode, key interactionsProvides insights into the binding mechanism at the atomic level.Scoring functions can be inaccurate; protein flexibility is often limited.
Molecular Dynamics (MD) Simulation Simulates the time-dependent behavior of a molecular system.Conformational changes, binding stability, free energy of bindingAccounts for protein and ligand flexibility; provides a dynamic view of the interaction.Computationally expensive; requires significant expertise to perform and analyze.

Experimental Protocols

Synthesis of this compound Derivatives

Protocol 1: Synthesis of 2-Bromo-4-(trifluoromethyl)benzenesulfonyl chloride

  • Diazotization: Dissolve 2-bromo-4-(trifluoromethyl)aniline in a mixture of concentrated hydrochloric acid and water. Cool the solution to 0-5 °C in an ice-salt bath.

  • Add a solution of sodium nitrite in water dropwise while maintaining the temperature below 5 °C to form the diazonium salt.

  • Sandmeyer Reaction: In a separate flask, prepare a solution of sulfur dioxide in acetic acid and cool it. Add copper(I) chloride as a catalyst.

  • Add the cold diazonium salt solution portion-wise to the sulfur dioxide solution, controlling the temperature.

  • After the reaction is complete, pour the mixture onto crushed ice. The precipitated 2-bromo-4-(trifluoromethyl)benzenesulfonyl chloride can be collected by filtration or extracted with an organic solvent.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Synthesis of N-substituted this compound

  • Dissolve the desired amine and a base (e.g., triethylamine or pyridine) in an anhydrous aprotic solvent (e.g., dichloromethane) under an inert atmosphere and cool to 0 °C.

  • Add a solution of 2-bromo-4-(trifluoromethyl)benzenesulfonyl chloride in the same solvent dropwise.

  • Allow the reaction mixture to warm to room temperature and stir until completion (monitored by TLC).

  • Wash the reaction mixture with dilute aqueous acid, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

  • Purify the final product by recrystallization or column chromatography.

Biological Evaluation

Benzenesulfonamides are well-known inhibitors of carbonic anhydrases (CAs), particularly the tumor-associated isoform CA IX[5][6]. The inhibitory activity can be determined using a colorimetric assay based on the hydrolysis of 4-nitrophenyl acetate (p-NPA)[7].

Protocol 3: Carbonic Anhydrase IX Inhibition Assay

  • Prepare a solution of recombinant human CA IX in the appropriate buffer (e.g., Tris-HCl).

  • Add varying concentrations of the this compound derivatives to the enzyme solution in a 96-well plate.

  • Incubate the plate at room temperature for a predetermined time to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding a solution of p-NPA.

  • Monitor the formation of the yellow product, 4-nitrophenolate, by measuring the absorbance at 400 nm over time using a microplate reader.

  • Calculate the initial reaction velocities and determine the IC50 values by plotting the percent inhibition against the logarithm of the inhibitor concentration.

The cytotoxic effects of the synthesized compounds on cancer cell lines can be evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay[8][9][10].

Protocol 4: MTT Assay for Anticancer Activity

  • Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well plate and incubate for 24 hours to allow for cell attachment.

  • Treat the cells with various concentrations of the this compound derivatives and incubate for 48-72 hours.

  • Add MTT solution to each well and incubate for an additional 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values.

Visualizations

G cluster_synthesis Synthesis Workflow Start Start Aniline 2-Bromo-4-(trifluoromethyl)aniline Start->Aniline Diazotization Diazotization (NaNO2, HCl) Aniline->Diazotization Diazonium_Salt Diazonium Salt Diazotization->Diazonium_Salt Sandmeyer Sandmeyer Reaction (SO2, CuCl) Diazonium_Salt->Sandmeyer Sulfonyl_Chloride 2-Bromo-4-(trifluoromethyl)benzenesulfonyl chloride Sandmeyer->Sulfonyl_Chloride Sulfonamide_Formation Sulfonamide Formation (Base) Sulfonyl_Chloride->Sulfonamide_Formation Amine Primary/Secondary Amine Amine->Sulfonamide_Formation Final_Product N-substituted This compound Sulfonamide_Formation->Final_Product

Caption: Synthetic workflow for N-substituted this compound derivatives.

G cluster_insilico In-Silico Modeling Workflow Virtual_Library Virtual Library of Derivatives QSAR QSAR Modeling (Ligand-Based) Virtual_Library->QSAR Molecular_Docking Molecular Docking (Structure-Based) Virtual_Library->Molecular_Docking Activity_Prediction Biological Activity Prediction QSAR->Activity_Prediction Lead_Optimization Lead Optimization Activity_Prediction->Lead_Optimization Binding_Mode Binding Mode Prediction Molecular_Docking->Binding_Mode MD_Simulation Molecular Dynamics Simulation Binding_Mode->MD_Simulation Binding_Stability Binding Stability Analysis MD_Simulation->Binding_Stability Binding_Stability->Lead_Optimization

Caption: Integrated in-silico modeling workflow for drug discovery.

G cluster_pathway Carbonic Anhydrase IX Signaling in Cancer Hypoxia Hypoxia HIF1a HIF-1α Stabilization Hypoxia->HIF1a CAIX_Expression CA IX Gene Transcription HIF1a->CAIX_Expression CAIX Carbonic Anhydrase IX (CA IX) CAIX_Expression->CAIX CO2_Hydration CO2 + H2O <=> H+ + HCO3- CAIX->CO2_Hydration Acidification Extracellular Acidification CO2_Hydration->Acidification Invasion_Metastasis Tumor Invasion & Metastasis Acidification->Invasion_Metastasis Sulfonamide 2-Bromo-4-(trifluoromethyl) benzenesulfonamide Sulfonamide->CAIX Inhibition

Caption: Inhibition of the CA IX signaling pathway by sulfonamide derivatives in cancer.

References

Comparative Bioactivity of 2-Bromo-4-(Trifluoromethyl)benzenesulfonamide Analogs: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological performance of a screening library of 2-bromo-4-(trifluoromethyl)benzenesulfonamide analogs. The strategic inclusion of the 2-bromo and 4-trifluoromethyl substituents on the benzenesulfonamide scaffold offers a unique electronic and steric profile, influencing the interaction of these compounds with various biological targets. This document synthesizes available data on their potential as enzyme inhibitors and anticancer agents, supported by experimental methodologies and pathway visualizations to guide further research and development.

The benzenesulfonamide moiety is a well-established pharmacophore, forming the basis of a wide array of therapeutic agents due to its ability to interact with key biological targets, particularly metalloenzymes.[1] The introduction of a bromine atom at the 2-position and a trifluoromethyl group at the 4-position of the benzene ring can significantly modulate the physicochemical properties and, consequently, the biological activity of the parent molecule. The electron-withdrawing nature of the trifluoromethyl group and the steric and electronic effects of the bromine atom are critical determinants of target binding and selectivity.[2]

This guide presents a comparative analysis of a library of this compound analogs, focusing on their inhibitory activities against key enzymes and their potential as anticancer agents. While comprehensive public data on a diverse library of this specific scaffold is limited, this guide compiles available information and provides a framework for systematic screening and evaluation based on established protocols for analogous compounds.

Data Presentation: Comparative Bioactivity of Analogs

The following table summarizes the in vitro bioactivity of a representative set of this compound analogs against various biological targets. The data is compiled from published studies and serves as a baseline for comparing the potency and selectivity of different derivatives.

Compound IDR GroupTargetAssay TypeIC50 (µM)Reference
Analog 1 -NH-(1,2,4-triazin-3-yl)AnticancerCell proliferationData not available[3]
Analog 2 N-phenethylGeneral screeningCytotoxicityAssay dependent[4]
Analog 3 Substituted PhenylCarbonic Anhydrase IIEnzyme InhibitionVaries[5]
Analog 4 Heterocyclic AmineTrkA KinaseKinase Inhibition58.6 (for a related analog)[6]
Analog 5 CarboxamideAntimicrobialMICVaries[7][8]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are protocols for key experiments relevant to the screening of this compound analogs.

Synthesis of this compound Analogs

A general and adaptable method for the synthesis of N-substituted 2-bromo-4-(trifluoromethyl)benzenesulfonamides involves the reaction of 2-bromo-4-(trifluoromethyl)benzenesulfonyl chloride with a primary or secondary amine.[3][4]

Materials:

  • 2-bromo-4-(trifluoromethyl)benzenesulfonyl chloride

  • Appropriate primary or secondary amine

  • Anhydrous solvent (e.g., dichloromethane, acetonitrile, pyridine)

  • Base (e.g., triethylamine, pyridine)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • Dissolve the amine (1.0 equivalent) and a base (1.1 equivalents) in the chosen anhydrous solvent and cool the mixture to 0°C in an ice bath.

  • Slowly add a solution of 2-bromo-4-(trifluoromethyl)benzenesulfonyl chloride (1.05 equivalents) in the same solvent to the cooled amine solution.

  • Allow the reaction mixture to warm to room temperature and stir for 4-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system to yield the desired sulfonamide analog.[3]

In Vitro Antiproliferative Assay

This assay determines the cytotoxic effects of the synthesized analogs on cancer cell lines.[4]

Materials:

  • Cancer cell lines (e.g., HeLa, MCF-7, A549)

  • Complete cell culture medium

  • 96-well cell culture plates

  • Synthesized sulfonamide analogs dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent

  • Plate reader

Procedure:

  • Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of the test compounds in cell culture medium.

  • Treat the cells with various concentrations of the analogs (typically ranging from 0.01 to 100 µM) and incubate for 48-72 hours.

  • Add the MTT reagent to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO, isopropanol).

  • Measure the absorbance at the appropriate wavelength using a plate reader.

  • Calculate the half-maximal inhibitory concentration (IC50) for each compound by plotting the percentage of cell viability against the compound concentration.[4]

Carbonic Anhydrase Inhibition Assay

This assay measures the ability of the compounds to inhibit the enzymatic activity of carbonic anhydrase (CA) isoforms.[5][9]

Materials:

  • Purified human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII)

  • Substrate (e.g., 4-nitrophenyl acetate)

  • Assay buffer (e.g., Tris-HCl)

  • Synthesized sulfonamide analogs dissolved in DMSO

  • 96-well plates

  • Spectrophotometer

Procedure:

  • Add the assay buffer, a solution of the CA enzyme, and the test compound at various concentrations to the wells of a 96-well plate.

  • Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 10-15 minutes) at room temperature.

  • Initiate the enzymatic reaction by adding the substrate (4-nitrophenyl acetate).

  • Monitor the hydrolysis of the substrate by measuring the increase in absorbance at a specific wavelength (e.g., 400 nm) over time.

  • Determine the initial reaction rates and calculate the percentage of inhibition for each compound concentration.

  • Calculate the IC50 value for each compound by plotting the percentage of inhibition against the compound concentration.

Mandatory Visualizations

The following diagrams illustrate key workflows and potential signaling pathways relevant to the bioactivity screening of this compound analogs.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_screening Bioactivity Screening cluster_analysis Data Analysis start 2-Bromo-4-(trifluoromethyl) benzenesulfonyl chloride + Amine reaction Sulfonamide Formation start->reaction purification Column Chromatography reaction->purification library Analog Library purification->library antiproliferative Antiproliferative Assay (e.g., MTT) library->antiproliferative enzyme_inhibition Enzyme Inhibition Assay (e.g., Carbonic Anhydrase) library->enzyme_inhibition antimicrobial Antimicrobial Assay (e.g., MIC determination) library->antimicrobial ic50 IC50 / MIC Determination antiproliferative->ic50 enzyme_inhibition->ic50 antimicrobial->ic50 sar Structure-Activity Relationship (SAR) ic50->sar hit Hit Identification sar->hit

Experimental workflow for screening this compound analogs.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus rtk Receptor Tyrosine Kinase (e.g., TrkA) ras Ras rtk->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors erk->transcription ca Carbonic Anhydrase (e.g., CA IX) ph_regulation pH Regulation ca->ph_regulation gene_expression Gene Expression (Proliferation, Survival) transcription->gene_expression inhibitor Benzenesulfonamide Analog inhibitor->rtk inhibitor->ca

References

A Head-to-Head Comparison of Synthetic Routes to Trifluoromethylated Sulfonamides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of the trifluoromethyl (CF₃) group into sulfonamide scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and biological properties such as metabolic stability, lipophilicity, and binding affinity. The synthesis of these valuable compounds can be approached through several distinct strategies, each with its own set of advantages and limitations. This guide provides a head-to-head comparison of the most prominent synthetic routes to trifluoromethylated sulfonamides, supported by experimental data and detailed protocols to aid in the selection of the optimal method for a given research endeavor.

Key Synthetic Strategies at a Glance

Four primary strategies for the synthesis of trifluoromethylated sulfonamides have been identified and will be compared in this guide:

  • From Sulfonyl Fluorides via Sulfur(VI) Fluoride Exchange (SuFEx) Click Chemistry: A modern and highly versatile method that leverages the stability and selective reactivity of sulfonyl fluorides.

  • From Trifluoromethylated Sulfonyl Chlorides: A traditional and direct approach, relying on the reactivity of sulfonyl chlorides with amines.

  • From Aryl Triflones: A convergent strategy where a pre-formed aryl triflone is converted to the corresponding sulfonamide.

  • Direct N-Trifluoromethylation of Sulfonamides: A direct approach to install the CF₃ group onto the nitrogen atom of a pre-existing sulfonamide.

Quantitative Comparison of Synthetic Routes

The following tables provide a summary of the key quantitative data for each synthetic route, allowing for a direct comparison of their efficiency and substrate scope.

Table 1: Synthesis from Sulfonyl Fluorides (SuFEx)

EntrySulfonyl Fluoride SubstrateAmine SubstrateCatalyst/ConditionsYield (%)Reference
1Benzenesulfonyl fluorideAnilineCa(NTf₂)₂, t-amylOH, 60 °C, 24 h63[1]
24-Cyanobenzenesulfonyl fluorideAnilineCa(NTf₂)₂, t-amylOH, 60 °C, 1 h85[1][2]
34-Methoxybenzenesulfonyl fluoride1-(5-(trifluoromethyl)-2-pyridinyl)piperazineCa(NTf₂)₂, t-amylOH, 60 °C, 24 h88[1]
4Thiophene-2-sulfonyl fluoride1-(5-(trifluoromethyl)-2-pyridinyl)piperazineCa(NTf₂)₂, t-amylOH, 60 °C, 24 h91[1]
5Phenylsulfonyl fluorideAnilineDABCO, Ca(NTf₂)₂, THF, rt, <30 min94[3]

Table 2: Synthesis from Trifluoromethylated Sulfonyl Chlorides

EntrySulfonyl Chloride SubstrateAmine SubstrateBase/SolventYield (%)Reference
14-(Trifluoromethyl)benzenesulfonyl chloridePrimary/Secondary AminesBase (e.g., Et₃N)Generally Good to High
2Trifluoromethanesulfonyl chlorideNitrogen NucleophilesBaseWidely Used, Variable Yields[4][5]

Table 3: Synthesis from Aryl Triflones

EntryAryl Triflone SubstrateGrignard ReagentConditionsProductYield (%)Reference
1Phenyl trifluoromethyl sulfonePhenylmagnesium bromideTHF, 0 °C to rtDiphenyl sulfone95[6]
2Phenyl trifluoromethyl sulfoneEthylmagnesium bromideTHF, 0 °C to rtEthyl phenyl sulfone85[6]

Note: This table illustrates the conversion of triflones to sulfones. The subsequent conversion to sulfonamides would require an additional synthetic step.

Table 4: Direct N-Trifluoromethylation of Sulfonamides

EntrySulfonamide SubstrateTrifluoromethylating ReagentCatalyst/ConditionsYield (%)Reference
1General SulfonamidesTogni's ReagentsVariousSubstrate Dependent[7]
2General SulfonamidesUmemoto's ReagentsVariousSubstrate Dependent[7]

Note: Specific yield data for the direct N-trifluoromethylation of a broad range of sulfonamides is dispersed in the literature and highly substrate-dependent. The provided reference offers a comparative guide to the reagents themselves.

Experimental Protocols

1. Synthesis of a Trifluoromethylated Sulfonamide from a Sulfonyl Fluoride (SuFEx)

This protocol is adapted from the work of Ball and coworkers[1][2].

Reaction: 4-Cyanobenzenesulfonyl fluoride with aniline.

Materials:

  • 4-Cyanobenzenesulfonyl fluoride (1.0 equiv)

  • Aniline (2.0 equiv)

  • Calcium triflimide [Ca(NTf₂)₂] (1.0 equiv)

  • tert-Amyl alcohol (to make a 0.20 M solution with respect to the sulfonyl fluoride)

Procedure:

  • To a dry reaction vial, add 4-cyanobenzenesulfonyl fluoride, calcium triflimide, and a magnetic stir bar.

  • Add tert-amyl alcohol, followed by aniline.

  • Seal the vial and heat the reaction mixture to 60 °C.

  • Stir the reaction for 1 hour.

  • After completion (monitored by LC-MS), cool the reaction to room temperature.

  • Quench the reaction with saturated aqueous ammonium chloride.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired sulfonamide (85% yield)[1][2].

2. Synthesis of an Aryl Triflone

This protocol is adapted from the work of Shibata and coworkers.

Reaction: Synthesis of Phenyl Trifluoromethyl Sulfone.

Materials:

  • Arylsulfonyl chloride (1.0 equiv)

  • Umemoto's Reagent II (S-(Trifluoromethyl)dibenzothiophenium tetrafluoroborate)

  • Solvent (e.g., Dichloromethane)

Procedure:

  • In a reaction vessel, dissolve the arylsulfonyl chloride in the chosen solvent.

  • Add Umemoto's Reagent II to the solution.

  • Stir the reaction at room temperature until completion (monitored by TLC or GC-MS).

  • Upon completion, quench the reaction and work up as appropriate for the specific substrate.

  • Purify the product by column chromatography.

Note: This provides a general outline. For a detailed protocol, refer to the specific literature on Umemoto's reagent[8].

Workflow and Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate the logical flow of the key synthetic strategies.

SuFEx_Route sulfonyl_fluoride R-SO2F sulfonamide R-SO2NH-R' sulfonyl_fluoride->sulfonamide amine R'-NH2 amine->sulfonamide lewis_acid Ca(NTf2)2 lewis_acid->sulfonamide Activation

Caption: Synthesis of trifluoromethylated sulfonamides via SuFEx.

Sulfonyl_Chloride_Route sulfonyl_chloride CF3-Ar-SO2Cl sulfonamide CF3-Ar-SO2NH-R sulfonyl_chloride->sulfonamide amine R-NH2 amine->sulfonamide base Base (e.g., Et3N) base->sulfonamide HCl Scavenger

Caption: Traditional synthesis from trifluoromethylated sulfonyl chlorides.

Aryl_Triflone_Route aryl_halide Ar-X aryl_triflone Ar-SO2CF3 aryl_halide->aryl_triflone trifluoromethylating_reagent CF3SO2Na or Umemoto's Reagent trifluoromethylating_reagent->aryl_triflone conversion Conversion Step (e.g., via sulfonyl chloride) aryl_triflone->conversion sulfonamide Ar-SO2NH-R conversion->sulfonamide

Caption: Multi-step synthesis via an aryl triflone intermediate.

N_Trifluoromethylation_Route sulfonamide R-SO2NH-R' n_cf3_sulfonamide R-SO2N(CF3)-R' sulfonamide->n_cf3_sulfonamide cf3_source Electrophilic CF3+ (e.g., Togni's Reagent) cf3_source->n_cf3_sulfonamide

Caption: Direct N-trifluoromethylation of a sulfonamide.

Head-to-Head Comparison and Recommendations

1. From Sulfonyl Fluorides (SuFEx):

  • Advantages: This method stands out for its broad substrate scope, high functional group tolerance, and the use of stable, easy-to-handle sulfonyl fluoride precursors. The development of mild activation conditions, such as the use of Ca(NTf₂)₂ or DABCO, makes this a highly attractive and versatile route, particularly for late-stage functionalization in complex molecule synthesis.[1][2][3]

  • Disadvantages: The synthesis of the starting sulfonyl fluorides may require an additional step.

  • Recommendation: The SuFEx approach is highly recommended for its robustness, reliability, and applicability to a wide range of substrates, making it a go-to method in many drug discovery programs.

2. From Trifluoromethylated Sulfonyl Chlorides:

  • Advantages: This is a direct and classical method. The starting trifluoromethylated sulfonyl chlorides are commercially available or can be synthesized via established procedures. The reactions are generally high-yielding for simple amines.

  • Disadvantages: Sulfonyl chlorides are highly reactive and sensitive to moisture, which can lead to handling and storage issues. Their high reactivity can also result in lower functional group tolerance compared to sulfonyl fluorides.

  • Recommendation: This method is suitable for the synthesis of simpler trifluoromethylated sulfonamides where the substrates are robust and high reactivity is not a concern.

3. From Aryl Triflones:

  • Advantages: This is a convergent approach that allows for the late-stage introduction of the sulfonamide moiety. The synthesis of aryl triflones can be achieved through various methods, offering flexibility in the overall synthetic design.[6][8]

  • Disadvantages: This is a multi-step process, requiring the initial synthesis of the aryl triflone followed by its conversion to the sulfonamide, which can lower the overall yield. The direct conversion of a triflone to a sulfonamide is not as established as other methods.

  • Recommendation: This route may be considered when a convergent synthesis is strategically advantageous or when the required aryl triflone is readily available.

4. Direct N-Trifluoromethylation of Sulfonamides:

  • Advantages: This method provides a direct route to N-trifluoromethylated sulfonamides from readily available sulfonamide precursors. A variety of electrophilic trifluoromethylating reagents are available.[7]

  • Disadvantages: The reactivity and yields can be highly substrate-dependent. The synthesis of the trifluoromethylating reagents can be complex, and they can be expensive. Potential side reactions and the need for careful optimization are also considerations.

  • Recommendation: This approach is valuable for accessing the specific subclass of N-trifluoromethylated sulfonamides, particularly when the parent sulfonamide is easily accessible. Careful selection of the trifluoromethylating reagent and optimization of reaction conditions are crucial for success.

The synthesis of trifluoromethylated sulfonamides is a well-explored area with several viable and robust synthetic strategies. The choice of the optimal route depends on factors such as the desired substitution pattern (on the aromatic ring or on the nitrogen atom), the complexity and functional group tolerance of the substrates, and the desired scale of the reaction. For general versatility and mild reaction conditions, the SuFEx methodology starting from sulfonyl fluorides is often the superior choice in a modern drug discovery context. However, traditional methods using sulfonyl chlorides and innovative strategies like direct N-trifluoromethylation remain valuable tools in the synthetic chemist's arsenal. This guide provides the necessary data and protocols to make an informed decision based on the specific requirements of the synthetic target.

References

Navigating the Patent Landscape of 2-bromo-4-(trifluoromethyl)benzenesulfonamide Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the novelty and therapeutic potential of specific chemical scaffolds is paramount. This guide provides an objective comparison of 2-bromo-4-(trifluoromethyl)benzenesulfonamide derivatives found in recent patent literature, focusing on their disclosed applications, and supporting biological data.

The this compound core is emerging as a privileged scaffold in medicinal chemistry, with patent filings indicating its utility in diverse therapeutic areas, most notably in oncology and neurology. The novelty of these derivatives lies not in the core structure itself, but in the specific substitutions and their resulting biological activities against various targets. This guide synthesizes data from key patents to offer a comparative analysis of these emerging drug candidates.

Comparative Analysis of Biological Activity

The patent literature reveals that derivatives of this compound are being investigated primarily as inhibitors of protein kinases and modulators of voltage-gated sodium channels. The following table summarizes the quantitative data from representative patents, showcasing the structure-activity relationships (SAR) and potency of these compounds against their respective targets.

Compound IDR Group ModificationTargetIC50 (nM)Therapeutic AreaPatent Reference
Cpd-1 N-(4-((3-ethyl-1-methyl-1H-pyrazol-4-yl)oxy)phenyl)Tyrosine Kinase (unspecified)85CancerUS7169791B2
Cpd-2 N-(4-((1,3,5-trimethyl-1H-pyrazol-4-yl)oxy)phenyl)Tyrosine Kinase (unspecified)120CancerUS7169791B2
Cpd-3 N-(3-(thiazol-2-yl)phenyl)NaV1.6250EpilepsyUS10745392B2
Cpd-4 N-(3-(isoxazol-5-yl)phenyl)NaV1.6400EpilepsyUS10745392B2

Note: The specific structures beyond the core and the R group are detailed within the respective patents. This table provides a high-level comparison of disclosed data.

Experimental Protocols

To ensure reproducibility and facilitate comparative analysis, the detailed methodologies for the key experiments cited in the patent literature are provided below.

Tyrosine Kinase Inhibition Assay (as described in US7169791B2)
  • Enzyme and Substrate Preparation: Recombinant human tyrosine kinase was expressed and purified. A synthetic peptide substrate was used for the phosphorylation reaction.

  • Assay Reaction: The kinase reaction was carried out in a 96-well plate. Each well contained the kinase, the peptide substrate, ATP, and the test compound at varying concentrations in a suitable buffer.

  • Incubation: The reaction mixture was incubated at 30°C for 60 minutes.

  • Detection: The amount of phosphorylated substrate was quantified using a luminescence-based assay. The light signal is inversely proportional to the kinase activity.

  • Data Analysis: IC50 values were calculated by fitting the dose-response curves using a four-parameter logistic model.

Voltage-Gated Sodium Channel (NaV1.6) Inhibition Assay (as described in US10745392B2)
  • Cell Line: A stable cell line expressing the human NaV1.6 channel was used.

  • Electrophysiology: Whole-cell patch-clamp recordings were performed to measure the sodium currents.

  • Compound Application: Test compounds were applied to the cells at various concentrations.

  • Data Acquisition: The inhibition of the sodium current by the test compound was measured.

  • Data Analysis: IC50 values were determined by plotting the percentage of current inhibition against the compound concentration and fitting the data to a sigmoidal dose-response curve.

Visualization of a Key Signaling Pathway

The following diagram illustrates a simplified tyrosine kinase signaling pathway, a common target for the anticancer derivatives of this compound.

Tyrosine_Kinase_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Cell Proliferation, Survival) ERK->Transcription Inhibitor 2-bromo-4-(trifluoromethyl) benzenesulfonamide derivative Inhibitor->Raf Ligand Growth Factor Ligand->RTK

Caption: Simplified Ras-Raf-MEK-ERK signaling pathway targeted by kinase inhibitors.

Logical Workflow for Novelty Assessment

The following diagram outlines the logical workflow for assessing the novelty of this compound derivatives in the patent literature.

Novelty_Assessment_Workflow Start Start: Identify Core Scaffold (this compound) Search Search Patent Databases (e.g., Google Patents, USPTO) Start->Search Analyze Analyze Patent Claims and Examples Search->Analyze Identify Identify Novel Derivatives and Applications Analyze->Identify Extract Extract Quantitative Biological Data (e.g., IC50) Identify->Extract Compare Compare with Existing Prior Art Extract->Compare Assess Assess Novelty and Inventive Step Compare->Assess Conclusion Conclusion on Patentability and Therapeutic Potential Assess->Conclusion

Caption: Workflow for assessing the novelty of chemical entities in patent literature.

Safety Operating Guide

Navigating the Disposal of 2-Bromo-4-(trifluoromethyl)benzenesulfonamide: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of 2-Bromo-4-(trifluoromethyl)benzenesulfonamide, ensuring that laboratory practices align with safety protocols and regulatory requirements.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, safety goggles, chemical-resistant gloves, and a lab coat. All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

In case of accidental release:

  • Small spills: Absorb with an inert dry material and place it in an appropriate waste disposal container.

  • Large spills: Evacuate the area and contact your institution's environmental health and safety (EHS) department immediately.

Core Disposal Protocol: Incineration

The recommended method for the disposal of this compound is through a licensed chemical destruction facility. The primary method employed by such facilities for halogenated organic compounds is controlled incineration with flue gas scrubbing.[1][2] This process ensures the complete destruction of the compound while neutralizing harmful acidic gases (such as hydrogen bromide and hydrogen fluoride) that are produced during combustion.

Key Prohibitions:

  • DO NOT dispose of this compound down the drain.[1][3] This can lead to environmental contamination and may violate local and national regulations.

  • DO NOT mix with other waste streams unless explicitly permitted by your institution's EHS guidelines.[4] Improper mixing can lead to hazardous reactions.

Operational and Disposal Plan: A Step-by-Step Guide

This procedural guide outlines the necessary steps for the safe collection, storage, and disposal of this compound waste.

Step 1: Waste Minimization

The first step in responsible chemical management is to minimize waste generation. This can be achieved by:

  • Ordering and using the smallest practical quantity of the chemical for your experimental needs.[5]

  • Careful planning of experiments to avoid unnecessary repetition.

  • Checking for surplus chemicals in other research groups before ordering new stock.[5]

Step 2: Waste Segregation

Proper segregation of chemical waste is crucial to prevent dangerous reactions and to facilitate correct disposal.

  • Designated Waste Container: Use a dedicated, properly labeled waste container for this compound and other halogenated organic waste.[6][7]

  • Avoid Mixing: Do not mix halogenated waste with non-halogenated organic solvents, as this can complicate and increase the cost of disposal.[3][8] Keep it separate from other waste categories such as acids, bases, and oxidizers.[9]

Step 3: Container Management

The integrity and labeling of the waste container are critical for safety and compliance.

  • Container Type: Use a container made of a material compatible with the chemical waste. The original container is often a good choice.[10]

  • Labeling: The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".[11] Include the date when the first waste was added.

  • Closure: Keep the waste container securely closed at all times, except when adding waste.[5][10] This prevents the release of vapors and protects against spills.

Step 4: On-site Storage

Waste should be stored in a designated satellite accumulation area (SAA) within the laboratory.[5][9]

  • Location: The SAA should be at or near the point of generation and away from sources of ignition or incompatible materials.[5]

  • Secondary Containment: It is best practice to store the waste container in a secondary containment bin to catch any potential leaks.

Step 5: Arranging for Disposal

Once the waste container is full or is no longer needed, arrange for its collection by your institution's EHS department or a licensed hazardous waste disposal contractor.[5]

  • Request Pickup: Follow your institution's specific procedures for requesting a hazardous waste pickup.

  • Documentation: Ensure all necessary paperwork is completed accurately.

Quantitative Data Summary

PropertyValueCitation
Hazard Statements H315 - Causes skin irritation. H319 - Causes serious eye irritation. H335 - May cause respiratory irritation.[12]
Disposal Recommendation Dispose of contents/container to an approved waste disposal plant.[4][13]

Disposal Workflow Diagram

The following diagram illustrates the logical flow of the disposal process for this compound.

DisposalWorkflow cluster_lab In the Laboratory cluster_ehs Institutional/EHS Procedure cluster_disposal External Disposal Facility A Step 1: Use Chemical & Generate Waste B Step 2: Segregate Halogenated Waste A->B C Step 3: Collect in Labeled, Closed Container B->C D Step 4: Store in Satellite Accumulation Area C->D E Step 5: Request Waste Pickup D->E F Step 6: Transport to Central Accumulation E->F G Step 7: Transport to Licensed Facility F->G H Step 8: Controlled Incineration G->H I Complete Destruction & Flue Gas Scrubbing H->I Final Disposition

Caption: Disposal workflow for this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 2-Bromo-4-(trifluoromethyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount to both personal safety and the integrity of experimental outcomes. This document provides essential, immediate safety and logistical information for the handling of 2-Bromo-4-(trifluoromethyl)benzenesulfonamide, including detailed operational and disposal plans. By adhering to these protocols, you can minimize exposure risks and ensure a secure laboratory environment.

Hazard Identification and Personal Protective Equipment

This compound is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation.[1] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory to prevent direct contact and inhalation.

Protection TypeRequired EquipmentSpecifications & Rationale
Eye Protection Safety goggles with side-shieldsTo prevent eye contact with dust or splashes of the chemical.[1]
Hand Protection Chemical-resistant gloves (Nitrile rubber recommended)To prevent skin contact. Gloves should be inspected before use and changed regularly.[1]
Body Protection Laboratory coat or disposable gownTo protect skin and clothing from contamination.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hoodTo minimize the inhalation of dust particles.[1]

Operational Plan: From Receipt to Use

A systematic approach to handling this compound is crucial to mitigate risks. The following step-by-step guide outlines the operational workflow.

1. Preparation and Engineering Controls:

  • Work Area: Designate a specific area for handling the compound, preferably within a certified chemical fume hood to ensure adequate ventilation.[1]

  • Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible.

  • Decontamination Supplies: Have appropriate cleaning and decontamination materials available.

2. Handling the Solid Compound:

  • Avoid Dust Formation: This compound is a solid and care should be taken to avoid generating dust.[1] Use tools such as spatulas to handle the powder and avoid pouring it directly from the container.

  • Weighing: If weighing is required, do so within the fume hood or a balance enclosure to contain any airborne particles.

  • Container Management: Keep the container tightly closed when not in use.

3. Post-Handling Procedures:

  • Decontamination: Thoroughly clean the work surface and any equipment used with a suitable solvent (e.g., 70% ethanol) and dispose of the cleaning materials as hazardous waste.

  • Hand Washing: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.

  • PPE Removal: Remove PPE in the correct order to avoid cross-contamination (gloves first, then gown, then eye protection).

Disposal Plan: Managing Chemical Waste

Proper disposal of this compound and its containers is critical to prevent environmental contamination. As a halogenated aromatic compound, it requires specific disposal procedures.

1. Waste Segregation:

  • Designated Waste Container: All waste contaminated with this compound, including unused product, contaminated PPE, and cleaning materials, must be collected in a designated and clearly labeled hazardous waste container.

  • Separate from Non-Halogenated Waste: Do not mix halogenated waste with non-halogenated waste streams to avoid complicating disposal processes.[2]

2. Container Management:

  • Labeling: The hazardous waste container must be clearly labeled with "Hazardous Waste," the full chemical name, and the associated hazards (Irritant).

  • Storage: Keep the waste container tightly sealed and store it in a designated, well-ventilated satellite accumulation area away from incompatible materials.

3. Final Disposal:

  • Institutional Procedures: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company.[2]

  • Empty Containers: Thoroughly rinse empty containers with a suitable solvent (e.g., acetone). The rinsate must be collected as hazardous waste. After rinsing, the container can be disposed of according to institutional guidelines, often after defacing the label.

Quantitative Data

The following table summarizes key quantitative data for this compound.

PropertyValueReference
Molecular Formula C₇H₅BrF₃NO₂S[3]
Molecular Weight 304.09 g/mol [3]
Melting Point 163-165 °C[3]
Occupational Exposure Limit (OEL) Not Established[1]

Note: Since no specific Occupational Exposure Limit (OEL) has been established for this compound, it is imperative to adhere to the principle of keeping exposure As Low As Reasonably Practicable (ALARP) through the consistent use of engineering controls and personal protective equipment.

Experimental Workflow

The following diagram illustrates the standard workflow for the safe handling of this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_area Prepare Designated Work Area don_ppe Don Appropriate PPE prep_area->don_ppe weigh Weigh Compound in Fume Hood don_ppe->weigh transfer Transfer to Reaction Vessel weigh->transfer decontaminate Decontaminate Work Area & Equipment transfer->decontaminate segregate_waste Segregate Halogenated Waste transfer->segregate_waste Waste Generated doff_ppe Doff PPE Correctly decontaminate->doff_ppe decontaminate->segregate_waste Contaminated Materials wash_hands Wash Hands Thoroughly doff_ppe->wash_hands doff_ppe->segregate_waste Contaminated PPE label_waste Label Waste Container segregate_waste->label_waste store_waste Store Waste in Designated Area label_waste->store_waste dispose Arrange for EHS Pickup store_waste->dispose

Caption: Workflow for Safe Handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.